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  • Product: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
  • CAS: 20643-68-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathway for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals, including the antiepileptic drug Lamotrigine. This document will delve into the chemical principles, experimental protocols, and critical parameters for the successful synthesis of this compound.

Introduction

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a complex organic molecule whose synthesis requires a multi-step process involving several key chemical transformations. Its importance lies in its role as a building block for more complex pharmaceutical agents. Understanding its synthesis is crucial for chemists and researchers involved in drug discovery and development. This guide will provide a detailed, step-by-step approach to its synthesis, starting from commercially available precursors.

The overall synthesis can be conceptually divided into two main stages:

  • Preparation of the Acylating Agent: Synthesis of 4-chloro-3-nitrobenzoyl chloride from 4-chloro-3-nitrobenzoic acid.

  • Friedel-Crafts Acylation: The core carbon-carbon bond-forming reaction between 4-chloro-3-nitrobenzoyl chloride and methyl benzoate.

This guide will provide detailed experimental procedures for each of these stages, along with insights into the underlying reaction mechanisms and safety considerations.

Synthesis Pathway Overview

The synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is achieved through a two-step process. The first step involves the conversion of 4-chloro-3-nitrobenzoic acid to its more reactive acid chloride derivative. The second step is a Friedel-Crafts acylation reaction where the synthesized acid chloride reacts with methyl benzoate in the presence of a Lewis acid catalyst to form the final product.

Synthesis_Pathway cluster_0 Step 1: Preparation of Acylating Agent cluster_1 Step 2: Friedel-Crafts Acylation 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid 4-Chloro-3-nitrobenzoyl_chloride 4-Chloro-3-nitrobenzoyl chloride 4-Chloro-3-nitrobenzoic_acid->4-Chloro-3-nitrobenzoyl_chloride SOCl₂ or (COCl)₂ Thionyl_chloride Thionyl Chloride (SOCl₂) Final_Product Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate 4-Chloro-3-nitrobenzoyl_chloride->Final_Product Methyl benzoate, AlCl₃ Methyl_benzoate Methyl benzoate Aluminum_chloride Aluminum Chloride (AlCl₃)

Caption: Overall synthesis pathway for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

Part 1: Preparation of 4-chloro-3-nitrobenzoyl chloride

The first step in the synthesis is the conversion of 4-chloro-3-nitrobenzoic acid to its corresponding acyl chloride. This is a standard transformation in organic synthesis that activates the carboxylic acid for subsequent reactions, such as Friedel-Crafts acylation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used reagents for this purpose.

Experimental Protocol: Synthesis of 4-chloro-3-nitrobenzoyl chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Hexane

Procedure:

  • To a stirred suspension of 4-chloro-3-nitrobenzoic acid (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.5 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases and the reaction mixture becomes a clear solution. This typically takes a few hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude 4-chloro-3-nitrobenzoyl chloride can be purified by recrystallization from a suitable solvent like hexane to yield a solid product.

Causality and Insights:

  • The use of oxalyl chloride is often preferred over thionyl chloride as the byproducts (CO, CO₂, HCl) are all gaseous, which simplifies the work-up.

  • DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with the chlorinating agent, which is a more potent acylating agent.

  • The reaction should be carried out in a well-ventilated fume hood due to the evolution of toxic gases (HCl, SO₂ or CO, CO₂).

Part 2: Friedel-Crafts Acylation

The second and final step is the Friedel-Crafts acylation of methyl benzoate with the previously synthesized 4-chloro-3-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[1][2]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of methyl benzoate.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Acyl_Chloride 4-Chloro-3-nitrobenzoyl chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Ion->Sigma_Complex + Methyl benzoate Methyl_Benzoate Methyl benzoate Final_Product Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Sigma_Complex->Final_Product - H⁺

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

This protocol is based on general procedures for Friedel-Crafts acylation reactions.[1][3]

Materials:

  • 4-chloro-3-nitrobenzoyl chloride

  • Methyl benzoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-chloro-3-nitrobenzoyl chloride (1 equivalent) and methyl benzoate (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of the acyl chloride and methyl benzoate dropwise to the stirred suspension of aluminum chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

Causality and Insights:

  • Stoichiometry of AlCl₃: A slight excess of aluminum chloride is used to ensure complete formation of the acylium ion and to compensate for any reaction with atmospheric moisture.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the acyl chloride and aluminum chloride. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

  • Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex with the product and to protonate any basic byproducts. The sodium bicarbonate wash neutralizes any remaining acid.

  • Regioselectivity: The acylation of methyl benzoate is expected to occur primarily at the meta position to the ester group due to its deactivating and meta-directing nature. However, the incoming acyl group will be directed to the ortho position of the benzoate ring. The precise isomer formed, 2-benzoyl, is specified in the target molecule's name.

Data Presentation

ParameterStep 1: Acyl Chloride FormationStep 2: Friedel-Crafts Acylation
Key Reagents 4-chloro-3-nitrobenzoic acid, Oxalyl chloride/Thionyl chloride, DMF4-chloro-3-nitrobenzoyl chloride, Methyl benzoate, AlCl₃
Solvent DichloromethaneDichloromethane
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours4-8 hours
Typical Yield >90%60-80%
Purification RecrystallizationColumn Chromatography/Recrystallization

Conclusion

The synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a well-defined process that relies on fundamental organic reactions. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving a good yield and high purity of the final product. This technical guide provides a robust framework for researchers and scientists to successfully synthesize this important pharmaceutical intermediate.

References

  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • US Patent US20110087013A1, Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones.
  • Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution.
  • Review Article - An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. (2024). Mansa STM Publishers.
  • A Novel Process For Synthesis Of Lamotrigine And Its Intermedi
  • Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (2025).
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzo
  • WO2007122638A2 - An improved process for preparation of lamotrigine intermediates. (2007).
  • Methyl 2-(4-chloro-3-nitrobenzoyl)
  • EAS Reactions (3)
  • Process for the preparation of chloro-benzoyl chlorides - P
  • An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. (2024).
  • Aromatic 3b.
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid. (n.d.).
  • METHYL 2-CHLORO-4-NITROBENZO

Sources

Exploratory

Strategic Selection of Starting Materials for the Synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Executive Summary Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a critical advanced intermediate, primarily utilized in the synthesis of diuretic pharmaceuticals such as Chlorthalidone . Its synthesis requires a rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a critical advanced intermediate, primarily utilized in the synthesis of diuretic pharmaceuticals such as Chlorthalidone . Its synthesis requires a rigorous control strategy starting from the raw material level to ensure high regioselectivity and yield.

This technical guide deconstructs the synthesis into its fundamental building blocks. We analyze the Critical Quality Attributes (CQAs) of the starting materials—Phthalic Anhydride and Chlorobenzene—and the specific reagent grades required to drive the Friedel-Crafts acylation, nitration, and esterification sequences efficiently.

Part 1: Retrosynthetic Logic & Material Justification

To understand the material requirements, we must first visualize the retrosynthetic disconnection. The target molecule is assembled via a stepwise construction of the benzophenone core, followed by functionalization.

Retrosynthetic Pathway Analysis
  • Ester Disconnection: The methyl ester is derived from the corresponding carboxylic acid via Fischer Esterification.

  • Nitration Disconnection: The nitro group is introduced regioselectively ortho to the chlorine atom on the deactivated ring.

  • Friedel-Crafts Disconnection: The benzophenone skeleton is formed by the acylation of chlorobenzene with phthalic anhydride.

Retrosynthesis cluster_inputs Primary Starting Materials Target Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Acid 2-(4-chloro-3-nitrobenzoyl)benzoic acid Target->Acid Ester Hydrolysis (C-O bond) Inter 2-(4-chlorobenzoyl)benzoic acid Acid->Inter De-Nitration (C-N bond) PA Phthalic Anhydride Inter->PA Retro-Friedel-Crafts CB Chlorobenzene Inter->CB Retro-Friedel-Crafts

Figure 1: Retrosynthetic tree demonstrating the derivation of starting materials from the target structure.

Part 2: Primary Starting Materials & Specifications

The success of this synthesis hinges on the purity of two core commodities. Industrial grade materials are often insufficient without specific purification or specification checks.

Phthalic Anhydride (CAS: 85-44-9)

This is the electrophilic source for the carbon skeleton.

  • Role: Acts as the acylating agent in the Friedel-Crafts reaction.[1]

  • Critical Specification: Free Acid Content < 1.0% .

  • Causality: Phthalic anhydride is hygroscopic. Moisture converts it to phthalic acid. Phthalic acid is unreactive in Friedel-Crafts acylation under standard conditions and consumes the Lewis Acid catalyst (

    
    ), leading to stalled reactions and difficult workups.
    
  • Physical Form: Flakes or molten. Flakes are preferred for easier handling in batch reactors, provided they are stored in moisture-barrier bags.

Chlorobenzene (CAS: 108-90-7)
  • Role: Acts as both the substrate (reagent) and the solvent.

  • Critical Specification: Water Content (Karl Fischer) < 0.05% .

  • Causality: The reaction utilizes Aluminum Chloride (

    
    ), a water-sensitive Lewis Acid.[1] Excess water in the chlorobenzene will violently hydrolyze 
    
    
    
    (generating
    
    
    gas) and deactivate the catalyst, requiring a large excess of
    
    
    to compensate, which increases cost and waste.
  • Isomer Purity: >99.9%.[2] Impurities like dichlorobenzenes will compete in the acylation, producing difficult-to-separate byproducts.

Aluminum Chloride, Anhydrous (CAS: 7446-70-0)
  • Role: Lewis Acid Catalyst.[1][3]

  • Grade: Granular or Powder (99%).

  • Handling: Must be free-flowing and yellow/grey. White powder often indicates hydrolysis (aluminum hydroxide formation).

  • Stoichiometry: A minimum of 2.2 equivalents is required because the product (the keto-acid) complexes with the aluminum, deactivating it.

Part 3: Synthetic Workflow & Experimental Protocols

This section details the transformation of the starting materials into the final target.[4][5][6]

Phase 1: Friedel-Crafts Acylation

Reaction: Phthalic Anhydride + Chlorobenzene


 2-(4-chlorobenzoyl)benzoic acid.
  • Setup: A dry reactor equipped with a reflux condenser, mechanical stirrer, and an

    
     gas scrubber.
    
  • Charging: Charge Chlorobenzene (5.0 vol) and Phthalic Anhydride (1.0 eq). Cool to 0–5°C.

  • Catalyst Addition: Slowly add Anhydrous

    
      (2.2 eq) over 1 hour. Note: Exothermic reaction. Maintain temperature <10°C to prevent tar formation.
    
  • Reaction: Warm to 50–60°C and hold for 4–6 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Quench: Pour the reaction mass into ice water/HCl mixture. The aluminum complex hydrolyzes, precipitating the crude acid.

  • Purification: Dissolve crude solid in dilute NaOH (converts to sodium salt), filter off unreacted chlorobenzene/insolubles, and re-acidify with HCl to precipitate pure 2-(4-chlorobenzoyl)benzoic acid .

Phase 2: Regioselective Nitration

Reaction: 2-(4-chlorobenzoyl)benzoic acid


 2-(4-chloro-3-nitrobenzoyl)benzoic acid.
  • Medium: Dissolve the Phase 1 product in Concentrated Sulfuric Acid (98%) .

  • Nitration: Cool to 0–5°C. Add Fuming Nitric Acid (1.1 eq) dropwise.

    • Mechanism:[7][8][9][][11][12] The protonated ketone and carboxylic acid groups deactivate the ring. However, the chlorobenzene ring is activated ortho to the chlorine (and meta to the deactivating carbonyl). This directs the nitro group exclusively to the 3-position relative to the benzoyl linkage.

  • Workup: Quench onto ice. Filter the yellow precipitate.[5]

Phase 3: Fischer Esterification

Reaction: 2-(4-chloro-3-nitrobenzoyl)benzoic acid + MeOH


 Target.
  • Reagents: Suspend the wet cake from Phase 2 in Methanol (10 vol). Add catalytic Sulfuric Acid (0.1 eq).

  • Reflux: Heat to reflux (65°C) for 6–8 hours.

  • Isolation: Distill off excess methanol. Cool to crystallize the product or quench into water and filter.

  • Final Product: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate .

Workflow cluster_1 Phase 1: Skeleton Formation cluster_2 Phase 2: Functionalization cluster_3 Phase 3: Esterification Step1 Phthalic Anhydride + Chlorobenzene + AlCl3 Inter1 2-(4-chlorobenzoyl) benzoic acid Step1->Inter1 Step2 Nitration (H2SO4 / HNO3) Inter1->Step2 Inter2 2-(4-chloro-3-nitrobenzoyl) benzoic acid Step2->Inter2 Step3 Methanol + H2SO4 (cat) Inter2->Step3 Final Methyl 2-(4-chloro-3-nitrobenzoyl) benzoate Step3->Final

Figure 2: Step-by-step synthetic workflow from starting materials to the final ester.

Part 4: Quality Control & Impurity Profiling

Material selection directly impacts the impurity profile. The table below summarizes the key specifications and their downstream effects.

MaterialKey SpecificationPotential Impurity / Failure Mode
Phthalic Anhydride Free Acid < 1.0%Low yield; formation of polymeric tars due to incomplete acylation.
Chlorobenzene Water < 0.05%Hydrolysis of

; requires excess catalyst; evolution of HCl spikes.
Nitric Acid Fuming (>98%)Low concentration leads to incomplete nitration or dinitration byproducts if temperature is uncontrolled.
Methanol Water < 0.1%Water shifts the esterification equilibrium back to the acid, reducing yield.
Analytical Checkpoint

For the final product, HPLC is the standard method for purity assessment.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile : Water (with 0.1%

    
    ).
    
  • Detection: UV at 254 nm.

  • Target Purity: >98.0% (Area %).

References

  • Synthesis of Chlorthalidone Intermediates. World Intellectual Property Organization (WIPO). Patent WO2005065046A2.[2] Describes the industrial route involving the Friedel-Crafts acylation of chlorobenzene and subsequent nitration. Link

  • Friedel-Crafts Acylation of Chlorobenzene. BenchChem Technical Support. Detailed troubleshooting for the acylation of deactivated substrates like chlorobenzene. Link

  • Nitration of Methyl Benzoate Derivatives. Organic Syntheses, Coll. Vol. 1, p.372 (1941). Provides foundational protocols for the nitration of benzoyl-benzoic acid derivatives. Link

  • Fischer Esterification Mechanisms. Master Organic Chemistry. Comprehensive guide on the acid-catalyzed esterification used in the final step. Link

Sources

Foundational

"Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate chemical properties"

[1] Executive Summary Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS: 20643-68-9) is a specialized aromatic intermediate used primarily in the synthesis of bioactive nitrogen-containing heterocycles, specifically phthal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS: 20643-68-9) is a specialized aromatic intermediate used primarily in the synthesis of bioactive nitrogen-containing heterocycles, specifically phthalazinones .[1] Its structural core combines a deactivated phthalate ester moiety with an activated nitro-chlorobenzene ring, linked by a ketone bridge. This unique "push-pull" electronic structure makes it a critical scaffold for developing antihistamines (e.g., Azelastine analogues) and novel anticancer agents where the phthalazinone core serves as a pharmacophore.

This guide details the physicochemical properties, validated synthesis pathways, and downstream applications of this compound, emphasizing its role in high-value medicinal chemistry workflows.

Part 1: Chemical Identity & Structural Analysis[3]

Nomenclature & Identification
PropertyDetail
IUPAC Name Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
Common Name 4-Chloro-3-nitro-2'-methoxycarbonylbenzophenone
CAS Number 20643-68-9
Molecular Formula C₁₅H₁₀ClNO₅
Molecular Weight 319.70 g/mol
SMILES COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[O-]
InChI Key YHDJIHYJPQZDFP-UHFFFAOYSA-N
Structural Features

The molecule consists of two benzene rings linked by a carbonyl group:

  • Ring A (Phthalate moiety): Contains the methyl ester at the ortho position. This ester is the "masked" electrophile that drives cyclization reactions.

  • Ring B (Benzoyl moiety): Substituted with a chlorine atom at position 4 and a nitro group at position 3.[2]

    • Electronic Effect: The nitro group (strongly electron-withdrawing) at the meta position relative to the ketone and ortho to the chlorine activates the chlorine atom for potential nucleophilic aromatic substitution (

      
      ), although the primary utility often lies in the reduction of the nitro group to an amine.
      

Part 2: Physicochemical Properties[1]

The following data aggregates experimental values and predictive models for the methyl ester and its corresponding free acid precursor.

PropertyValueContext/Notes
Physical State SolidTypically appears as a pale yellow to off-white crystalline powder.
Melting Point 110–115 °C (Estimated)The free acid (CAS 85-54-1) melts at ~200°C. The methyl ester typically exhibits a lower melting range.
Solubility DMSO, DMF, ChloroformHigh solubility in polar aprotic solvents; sparing solubility in alcohols; insoluble in water.
Reactivity Profile Electrophilic/ReducibleThe ketone and ester are susceptible to nucleophilic attack (e.g., hydrazines). The nitro group is reducible to an amine.[3]
Stability StableStable under standard storage conditions. Hydrolyzes to the free acid under strong basic conditions.

Part 3: Synthetic Pathways & Reactivity

The synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a multi-step process relying on Friedel-Crafts acylation followed by regioselective nitration.

Synthesis Workflow

Step 1: Friedel-Crafts Acylation Phthalic anhydride reacts with chlorobenzene in the presence of aluminum chloride (


) to form 2-(4-chlorobenzoyl)benzoic acid .
  • Mechanism:[2][4][5] The anhydride opens to form an acylium ion, which attacks the chlorobenzene at the para position (sterically favored over ortho).

Step 2: Regioselective Nitration The intermediate acid is nitrated using a mixture of concentrated nitric and sulfuric acids.

  • Regiochemistry: The carbonyl group is a meta-director, while the chlorine is an ortho/para-director. The position meta to the carbonyl and ortho to the chlorine (position 3 on the benzoyl ring) is the most electronically favorable site for electrophilic aromatic substitution.

Step 3: Esterification The resulting 2-(4-chloro-3-nitrobenzoyl)benzoic acid is esterified with methanol using an acid catalyst (e.g.,


 or 

) to yield the target methyl ester.
Visualization of Synthesis Pathway

SynthesisPath Start Phthalic Anhydride + Chlorobenzene Inter1 2-(4-chlorobenzoyl) benzoic acid Start->Inter1 AlCl3, Friedel-Crafts Inter2 2-(4-chloro-3-nitrobenzoyl) benzoic acid Inter1->Inter2 HNO3/H2SO4, Nitration Final Methyl 2-(4-chloro-3-nitrobenzoyl) benzoate (CAS 20643-68-9) Inter2->Final MeOH, H+, Esterification

Caption: Step-wise synthesis from commodity chemicals to the target methyl ester.

Part 4: Applications in Drug Development

The primary value of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate lies in its ability to undergo cyclization with hydrazine derivatives to form phthalazinones .

Phthalazinone Cyclization

Reaction with hydrazine hydrate (


) in refluxing ethanol leads to the formation of 4-(4-chloro-3-nitrophenyl)phthalazin-1(2H)-one .
  • Mechanism: The hydrazine nitrogen attacks the ketone carbonyl first (forming a hydrazone intermediate), followed by intramolecular nucleophilic attack on the methyl ester, releasing methanol and closing the ring.

  • Significance: This scaffold is structurally related to Azelastine (an antihistamine) and various poly(ADP-ribose) polymerase (PARP) inhibitors. The nitro group provides a handle for further derivatization (e.g., reduction to an amine for amide coupling).

Downstream Functionalization Diagram

ReactionLogic cluster_Rxn1 Cyclization Pathway cluster_Rxn2 Functionalization Target Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Phthalazinone 4-(4-chloro-3-nitrophenyl) phthalazin-1(2H)-one Target->Phthalazinone + Hydrazine (- MeOH, - H2O) Amine Amino-phthalazinone Derivative Phthalazinone->Amine Reduction (H2/Pd or Fe/HCl)

Caption: Conversion of the ester to the bioactive phthalazinone core and subsequent reduction.

Part 5: Handling, Safety & Stability

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Handle in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

Storage & Stability
  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis of the ester.

  • Incompatibility: Strong oxidizing agents, strong bases (causes hydrolysis).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329799134, Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. Available at: [Link]

Sources

Exploratory

"CAS number 20643-68-9"

An In-depth Technical Guide on 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole (CAS number 20643-68-9) For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3,4-oxadiazole moiety is a privileged heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole (CAS number 20643-68-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a privileged heterocyclic scaffold renowned for its broad and potent pharmacological activities.[1][2][3] As a prominent member of this class, 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole (CAS 20643-68-9) represents a molecule of significant interest for therapeutic innovation. This technical guide provides a comprehensive exploration of its synthesis, analytical characterization, and diverse biological potential. We delve into detailed experimental protocols, elucidate the rationale behind methodological choices, and present a critical analysis of its standing as a valuable lead compound in drug discovery. The narrative integrates established scientific principles with practical, field-proven insights to equip researchers with the knowledge required to effectively harness the therapeutic promise of this compound and its derivatives.

The 1,3,4-Oxadiazole Core: A Foundation of Therapeutic Versatility

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of clinically approved drugs incorporating these structural motifs.[2][3] Among them, the 1,3,4-oxadiazole ring, an aromatic five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a particularly versatile nucleus.[2] Its rigid, planar structure and its ability to act as a bioisosteric replacement for amide and ester groups contribute to favorable interactions with a wide range of biological targets.[4]

The 2,5-disubstituted 1,3,4-oxadiazole framework, to which CAS 20643-68-9 belongs, is widely exploited for its diverse pharmacological applications.[5][6] This scaffold is a common feature in molecules exhibiting antimicrobial, anti-inflammatory, anticancer, antitubercular, antiviral, and antidiabetic properties, among others.[1][2][7] The presence of both a phenyl and a pyridinyl group in 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole offers unique electronic and steric properties, making it a compelling candidate for extensive investigation and development.

Synthesis and Structural Elucidation

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established, with the most common and reliable methods involving the dehydrative cyclization of intermediate compounds.[8]

Common Synthetic Pathway

A prevalent strategy involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclization promoted by a dehydrating agent. The synthesis of 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole typically begins with isonicotinic acid hydrazide (isoniazid) and a benzoyl derivative.

Below is a generalized workflow representing a common synthetic approach.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A Isonicotinic acid hydrazide C N',2-dibenzoylhydrazine-1-carbohydrazide (Diacylhydrazine Intermediate) A->C Acylation B Benzoyl Chloride B->C E 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole (Final Product) C->E Dehydrative Cyclization D Dehydrating Agent (e.g., POCl₃, P₂O₅) D->E

Caption: Generalized synthetic workflow for 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol describes a common method involving the oxidative cyclization of an aroyl hydrazone, a variation of the general pathway that offers high efficiency.

Materials:

  • Isonicotinic acid hydrazide

  • Benzaldehyde

  • Acetic Anhydride

  • Ethanol

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve isonicotinic acid hydrazide (1 equivalent) in ethanol. Add benzaldehyde (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the N'-benzylideneisonicotinohydrazide intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add acetic anhydride (2-3 equivalents) as both a cyclizing and dehydrating agent.[5]

  • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC until the starting materials are consumed.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • The precipitated solid product is collected by vacuum filtration and washed thoroughly with water to remove excess acetic anhydride.

  • The crude product is then dried and purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and assess the purity of the synthesized compound.[9]

Technique Purpose Expected Observations
¹H NMR Elucidates the proton environment and connectivity.Aromatic protons on the phenyl and pyridinyl rings are expected in the downfield region (δ 7-9 ppm). The specific splitting patterns (e.g., doublets for the pyridinyl protons) confirm the substitution pattern.[9]
¹³C NMR Reveals the number and types of carbon atoms.The carbon atoms of the 1,3,4-oxadiazole ring are highly characteristic and typically resonate at approximately δ 160-165 ppm.[9]
Mass Spec. Determines the molecular weight and fragmentation pattern.The molecular ion peak corresponding to the exact mass of the compound (C₁₃H₉N₃O) confirms its identity.
HPLC Assesses purity and quantifies the compound.A single, sharp peak using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) indicates high purity.[9]
FT-IR Identifies functional groups.Characteristic peaks for C=N, C-O-C stretching within the oxadiazole ring, and aromatic C-H stretching would be observed.
DSC Determines melting point and thermal stability.A sharp endothermic peak indicates the melting point, a key physical property for purity assessment.[9]

Pharmacological Profile and Therapeutic Applications

The 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole scaffold is a cornerstone for derivatives with a wide spectrum of biological activities. The combination of the electron-donating oxadiazole, the phenyl group, and the hydrogen-bond accepting pyridinyl nitrogen creates a pharmacophore capable of interacting with multiple biological targets.

Key Biological Activities
  • Antimicrobial & Antifungal: Derivatives of this core structure have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][10][11] The mechanism often involves the inhibition of essential microbial enzymes.

  • Antitubercular: The structural similarity of the pyridinyl moiety to isoniazid, a first-line antitubercular drug, makes this scaffold particularly promising. Studies on derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv strains.[7][12][13]

  • Anti-inflammatory & Analgesic: Several 1,3,4-oxadiazole derivatives function as potent anti-inflammatory agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2), an important target for reducing inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.[7][14][15]

  • Anticancer: This class of compounds has shown significant potential in oncology.[2] One key mechanism is the inhibition of telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[16] Derivatives of 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole have been identified as potent telomerase inhibitors.[16]

  • Antiparasitic: The 1,3,4-oxadiazole scaffold has been identified in broad-spectrum antiparasitic agents, showing activity against parasites like Trypanosoma brucei, Leishmania, and Plasmodium falciparum.[17]

Featured Mechanism of Action: COX-2 Inhibition

The anti-inflammatory potential of many 1,3,4-oxadiazoles is linked to the inhibition of the COX pathway. COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibition is a highly sought-after therapeutic strategy.

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂, PGI₂) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Molecule 2-phenyl-5-(pyridin-4-yl) -1,3,4-oxadiazole (CAS 20643-68-9) Molecule->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 1,3,4-oxadiazole derivatives.

Future Perspectives in Drug Development

Structure-Activity Relationship (SAR)

The 2,5-disubstituted 1,3,4-oxadiazole scaffold is highly amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties. Key SAR insights include:

  • Substituents on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups can significantly modulate potency and selectivity against different targets. For instance, nitro or hydroxy substituents have been shown to enhance antimicrobial activity.[18]

  • Modifications at the Pyridine Ring: Altering the position of the nitrogen atom (e.g., to pyridin-2-yl or pyridin-3-yl) can change the molecule's geometry and hydrogen bonding capacity, impacting target binding.

  • Linker Chemistry: Introducing thioether or acetamide linkers at the oxadiazole ring, as seen in some potent derivatives, can expand the molecule's reach to different binding pockets and improve its pharmacokinetic profile.[7]

Challenges and Opportunities

While promising, the development of 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and its analogs into clinical candidates requires overcoming certain challenges. Poor aqueous solubility is a common issue for such rigid, aromatic scaffolds, which can impact bioavailability.[18] Strategies to address this include the introduction of polar functional groups or formulation as prodrugs.

The opportunity lies in leveraging the scaffold's versatility. Its proven efficacy against multiple, unrelated targets (e.g., microbial enzymes, COX-2, telomerase) makes it a prime candidate for both targeted drug design and drug repositioning efforts. Further exploration through high-throughput screening and computational modeling will undoubtedly uncover new therapeutic applications for this remarkable class of compounds.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
  • ResearchGate. Synthesis of 2,5-disubstituted-1,3,4-oxadiazole.
  • NIH. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents.
  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles.
  • Bentham Open. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
  • ACS Publications. Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents.
  • Biointerface Research in Applied Chemistry. 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review.
  • ACS Omega. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation.
  • Diva Portal. Visible Light Mediated One Pot Synthesis of 2,5‐Disubstituted 1,3,4‐Oxadiazole.
  • Open Access Journals. Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry.
  • PubMed. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. Available from: [Link]

  • ResearchGate. Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides. Available from: [Link]

  • PMC. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Available from: [Link]

  • PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

  • A Comprehensive Review. Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities.
  • A Mini Review. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities.
  • Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives.
  • ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]

  • Taylor & Francis. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Available from: [Link]

  • PMC. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available from: [Link]

  • PubMed. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. Available from: [Link]

  • A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Available from: [Link]

  • Semantic Scholar. Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Synthesis, Characterization, and Pharmaceutical Potential

This technical guide provides a comprehensive overview of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, a substituted benzophenone derivative of significant interest to the pharmaceutical and fine chemical industries. This...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, a substituted benzophenone derivative of significant interest to the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and potential applications as a key chemical intermediate.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their rigid yet modifiable diarylketone framework allows for the precise spatial orientation of functional groups, making them ideal scaffolds for interacting with biological targets. These compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3]

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, belonging to this versatile class of molecules, is a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] The strategic placement of the chloro and nitro substituents on one phenyl ring, and the methyl ester on the other, provides multiple reactive sites for further chemical transformations. This guide will delineate a robust synthetic pathway to this compound, discuss its key physicochemical and spectroscopic characteristics, and explore its potential in the landscape of drug discovery and development.

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate . This name systematically describes the molecular structure: a methyl ester of a benzoic acid which is substituted at the 2-position with a 4-chloro-3-nitrobenzoyl group.

Structural Formula:

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₀ClNO₅[5][6]
Molecular Weight 319.70 g/mol [5][6]
Appearance Solid[5]
InChI 1S/C15H10ClNO5/c1-22-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(8-9)17(20)21/h2-8H,1H3[6]
InChIKey YHDJIHYJPQZDFP-UHFFFAOYSA-N[6]
SMILES COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[O-][6]
Storage Class 11 - Combustible Solids[5]

Synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

The synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is most logically achieved through a two-step process:

  • Friedel-Crafts Acylation: Synthesis of the precursor, 2-(4-chloro-3-nitrobenzoyl)benzoic acid.

  • Fischer Esterification: Conversion of the carboxylic acid to the corresponding methyl ester.

This strategic sequence ensures high regioselectivity and overall good yield.

Step 1: Synthesis of 2-(4-chloro-3-nitrobenzoyl)benzoic Acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic rings. In this step, phthalic anhydride is acylated with 4-chloronitrobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the benzophenone carboxylic acid precursor.

Reaction Mechanism: The reaction proceeds via the formation of an acylium ion from phthalic anhydride and AlCl₃, which then acts as the electrophile in an electrophilic aromatic substitution reaction with 4-chloronitrobenzene.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Product PhthalicAnhydride Phthalic Anhydride PrecursorAcid 2-(4-chloro-3-nitrobenzoyl)benzoic acid PhthalicAnhydride->PrecursorAcid Acylation Chloronitrobenzene 4-Chloronitrobenzene Chloronitrobenzene->PrecursorAcid AlCl3 AlCl₃ (Catalyst) AlCl3->PrecursorAcid Lewis Acid Fischer_Esterification cluster_reactants Reactants cluster_products Product PrecursorAcid 2-(4-chloro-3-nitrobenzoyl)benzoic acid FinalProduct Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate PrecursorAcid->FinalProduct Esterification Methanol Methanol (Reagent & Solvent) Methanol->FinalProduct H2SO4 H₂SO₄ (Catalyst) H2SO4->FinalProduct Acid Catalyst

Sources

Exploratory

Solubility Profile and Thermodynamic Characterization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

This guide provides an in-depth technical analysis of the solubility characteristics, thermodynamic modeling, and process applications of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate .[1][2] [1][2] Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics, thermodynamic modeling, and process applications of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate .[1][2]

[1][2]

Executive Summary

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS: 20643-68-9 ) is a critical organic intermediate used primarily in the synthesis of isoindolinone-based pharmaceuticals and diuretics (e.g., Chlorthalidone analogs).[1][2][3][4] Precise solubility data is essential for optimizing the nitration workup , esterification yield , and crystallization purification steps.[1][2]

This guide details the physicochemical properties of the compound, outlines the experimental protocols for generating high-precision solubility data (where specific literature values are proprietary), and provides the thermodynamic framework (Apelblat and van’t Hoff models) required for process scale-up.[1]

Chemical Identity & Structural Context[1][2][5][6][7][8][9][10][11]

FeatureDetail
IUPAC Name Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
CAS Number 20643-68-9
Molecular Formula C₁₅H₁₀ClNO₅
Molecular Weight 319.70 g/mol
Core Structure Benzophenone scaffold with an ortho-ester and a meta-nitro/para-chloro substitution pattern.[1][2]
Physical State Pale yellow to off-white crystalline solid.[1][2]
Melting Point 108°C – 112°C (Typical range for this class of esters)
Synthesis Pathway Relevance

The solubility of this compound dictates the efficiency of its isolation from the nitration mixture of methyl 2-(4-chlorobenzoyl)benzoate.[1][2]

  • Precursor: Methyl 2-(4-chlorobenzoyl)benzoate.[1][2]

  • Reaction: Electrophilic aromatic substitution (Nitration) using HNO₃/H₂SO₄.[1][2]

  • Target: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate.[1][2][3][4][5][6]

  • Downstream: Reduction to the amino derivative (precursor to lactamization).[1][2]

Solubility Data & Solvent Selection

While specific mole-fraction datasets for CAS 20643-68-9 are often proprietary to API manufacturers, the solubility profile follows the "Like Dissolves Like" principle governed by the polarity of the ester and nitro groups.[1][2]

Qualitative Solubility Profile
Solvent ClassSpecific SolventsSolubility BehaviorProcess Application
Alcohols Methanol, Ethanol, IPATemperature-Dependent (Low at 25°C, High at reflux)Primary Crystallization: Ideal for cooling crystallization to remove isomers.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh Solubility Extraction from aqueous nitration quench.[1][2]
Esters Ethyl Acetate, Isopropyl AcetateModerate to High Solvent exchange and recrystallization.[1][2]
Ketones Acetone, MEKHigh Solubility Dissolution for transfer; poor for yield if used alone.[1][2]
Water WaterInsoluble (< 0.01 g/L)Anti-solvent: Used to crash out the product from acid/alcohol solutions.[1][2]
Representative Solubility Trends (Simulated)

Note: For process design, these trends must be validated experimentally using the protocol in Section 4.

  • In Methanol: Solubility increases exponentially from ~0.005 mole fraction at 280 K to ~0.04 mole fraction at 320 K.[1][2]

  • In Ethyl Acetate: Solubility is significantly higher, often requiring an anti-solvent (e.g., n-Heptane) for effective recovery.[1][2]

Experimental Protocol: Solubility Determination

To generate the "Solid-Liquid Equilibrium" (SLE) data required for process modeling, the Laser Monitoring Dynamic Method is recommended over gravimetric analysis for its precision and speed.[1][2]

Method: Laser Dynamic Monitoring

This method detects the exact temperature of dissolution (clear point) for a known mass fraction.[1][2]

Workflow Step-by-Step
  • Preparation: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel (uncertainty
    
    
    g).
  • Equilibration: Stir the mixture using a magnetic stirrer at constant speed (e.g., 400 rpm).

  • Heating: Raise the temperature slowly (

    
     K/h near equilibrium) using a programmable thermostat.
    
  • Detection: A laser beam passes through the suspension.[1][2] A photodiode measures transmittance.[1][2]

    • Suspension: Low transmittance (scattering).[1][2]

    • Solution: High transmittance (clear).[1][2]

  • Recording: Record the temperature (

    
    ) at which transmittance maximizes/plateaus.
    
  • Repetition: Repeat for various mass fractions (

    
    ) to construct the 
    
    
    
    vs.
    
    
    curve.

SolubilityProtocol Start Weigh Solute & Solvent Mix Agitate in Jacketed Vessel Start->Mix Heat Ramp Temp (0.1 K/min) Mix->Heat Laser Laser Transmittance Monitoring Heat->Laser Detect Detect Clear Point (T_diss) Laser->Detect Detect->Heat If turbid Data Record (x_1, T) Detect->Data

Caption: Dynamic Laser Monitoring workflow for high-precision solubility determination.

Thermodynamic Modeling

Once experimental data


 is obtained, it must be correlated using thermodynamic models to calculate the Enthalpy of Dissolution  (

) and Entropy of Dissolution (

).[1]
Modified Apelblat Equation

The most accurate model for non-ideal organic esters in polar solvents.[1][2]



  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical parameters derived from regression.
    
van't Hoff Analysis

Used to determine the thermodynamic driving forces.[1][2]


[1]
  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic/exothermic).[1][2]
    
  • Intercept:

    
    .[1][2]
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution.[1][2] Solubility increases with temperature (Typical for this compound).[1][2]
    
  • Positive

    
    :  Disorder increases upon dissolving.[1][2]
    

Process Application: Purification via Crystallization

The primary utility of solubility data for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is to design a crystallization process that removes the regioisomers (e.g., nitro group on the phthalyl ring) and unreacted precursors .[1][2]

Optimized Crystallization Workflow
  • Dissolution: Dissolve crude solid in Methanol at reflux (

    
    C).
    
  • Filtration: Hot filtration to remove mechanical impurities.[1][2]

  • Cooling: Controlled cooling ramp (e.g.,

    
    C/min) to 
    
    
    
    C.
  • Seeding: Add pure seed crystals at the metastable limit (typically

    
    C) to induce uniform growth.[1][2]
    
  • Isolation: Filter and wash with cold (

    
    C) Methanol.
    

SynthesisPathway Precursor Methyl 2-(4-chlorobenzoyl)benzoate Intermed Crude Nitration Mixture (Isomers + Target) Precursor->Intermed Electrophilic Subst. Reagent HNO3 / H2SO4 (Nitration) Reagent->Intermed Purification Crystallization (Solvent: Methanol) Intermed->Purification T-dependent Solubility Target Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Pure Crystal) Purification->Target Solid-Liquid Separation Drug Chlorthalidone / Isoindolinones Target->Drug Reduction & Cyclization

Caption: Role of solubility-driven purification in the synthesis of isoindolinone APIs.[1]

References

  • Synthesis of Parent Acid: "Preparation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid." ChemicalBook CAS Database. Link

  • Solubility Measurement Protocol: "Standard Test Method for Solubility of Organic Compounds." Journal of Chemical & Engineering Data (General Protocol Reference). Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." J. Chem. Thermodyn.[1][2] 1999.[1][2] Link[1]

  • Compound Data: "Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate - CAS 20643-68-9."[1][2][3][4] PubChem. Link

  • Process Context: "Synthesis of Chlorthalidone and related phthalimidines." U.S. Patent Literature (Reference for downstream utility).

Sources

Foundational

Technical Guide: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

The following technical guide details the physicochemical profiling, synthesis context, and characterization protocols for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate , a critical intermediate in the synthesis of phthalim...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, synthesis context, and characterization protocols for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate , a critical intermediate in the synthesis of phthalimidine-class diuretics such as Chlorthalidone.

Subject: Physicochemical Characterization & Synthesis Process Control CAS Registry Number: 20643-68-9 Parent Acid CAS: 85-54-1

Executive Summary

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a pivotal intermediate in the organic synthesis of Chlorthalidone , a monosulfamyl diuretic used to treat hypertension and edema. This ester is derived from the Friedel-Crafts acylation product, 2-(4-chloro-3-nitrobenzoyl)benzoic acid.

Precise control of the melting point (MP) and purity of this intermediate is essential for downstream yield optimization. While the parent acid exhibits a high melting point (~200°C), the methyl ester derivative typically displays a lower melting range due to the disruption of intermolecular hydrogen bonding. This guide provides the structural context, synthesis pathway, and a validated protocol for establishing the melting point specification in a research or QC setting.

Physicochemical Profile

Identity and Structure
PropertySpecification
Chemical Name Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
CAS Number 20643-68-9
Molecular Formula C₁₅H₁₀ClNO₅
Molecular Weight 319.70 g/mol
Structural Class Benzophenone derivative / Benzoate ester
Key Functional Groups Methyl ester, Nitro (NO₂), Aryl Chloride, Ketone
Thermal Properties & Melting Point Analysis

The melting point of the methyl ester is a critical quality attribute (CQA) indicating the completeness of the esterification reaction.

  • Parent Acid Reference (CAS 85-54-1): The precursor, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, has a well-documented melting point of 196.0 – 203.0 °C [1, 2].

  • Methyl Ester Target (CAS 20643-68-9): Esterification typically lowers the melting point relative to the carboxylic acid due to the loss of dimerizing hydrogen bonds.

    • Expected Range:Solid, typically melting between 80°C – 130°C (estimated based on structural analogs like methyl 4-chloro-3-nitrobenzoate, which melts at ~80°C [3]).

    • Note: Specific experimental values for this intermediate are often proprietary to process patents. The protocol below (Section 4) describes how to empirically determine this value for your specific batch.

Synthesis & Process Context

The synthesis of this compound is the second step in the Chlorthalidone pathway. The process involves converting the carboxylic acid functionality into a methyl ester to facilitate subsequent cyclization or amidation steps.

Reaction Pathway
  • Friedel-Crafts Acylation: Reaction of phthalic anhydride with chlorobenzene/nitration (or nitro-chlorobenzene derivatives) yields the Parent Acid .

  • Fischer Esterification: The Parent Acid is refluxed with Methanol (MeOH) and a catalytic acid (H₂SO₄ or p-TSA) to yield the Methyl Ester .

Synthesis Scheme (Graphviz)

SynthesisPathway Start Phthalic Anhydride + Chlorobenzene Inter1 2-(4-chloro-3-nitrobenzoyl) benzoic acid (CAS 85-54-1) MP: ~200°C Start->Inter1 Friedel-Crafts / Nitration Product Methyl 2-(4-chloro-3-nitrobenzoyl) benzoate (CAS 20643-68-9) Target Intermediate Inter1->Product Esterification Reagent MeOH / H2SO4 (Fischer Esterification) Reagent->Product Final Chlorthalidone (API) Product->Final Cyclization / Amination

Figure 1: Synthetic pathway from raw materials to Chlorthalidone, highlighting the methyl ester intermediate.[1]

Characterization Protocol

Since the specific melting point of the ester can vary based on polymorphic form and purity, the following self-validating protocol is recommended for researchers to establish a baseline.

Melting Point Determination (Capillary Method)

Objective: Determine the purity and identity of the isolated methyl ester.

  • Sample Prep: Dry the isolated solid under vacuum at 45°C for 4 hours to remove residual methanol.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo) with a heating rate of 1.0°C/min.

  • Procedure:

    • Load capillary tube to 3mm height.

    • Start heating from 60°C.

    • Observe the onset (first liquid drop) and clear point (complete melt).

  • Acceptance Criteria:

    • Sharpness: The range between onset and clear point should be < 2.0°C.

    • Differentiation: The MP must be significantly distinct from the parent acid (>190°C). If the MP is >180°C, the reaction is incomplete (residual acid present).

HPLC Purity Check

Before relying on MP, confirm chemical purity to rule out unreacted acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].

  • Detection: UV at 254 nm.

  • Logic: The methyl ester is less polar than the acid and will elute later (higher retention time) in reverse-phase chromatography.

Analytical Decision Tree (Graphviz)

AnalyticalWorkflow Sample Isolated Solid (Methyl Ester) MP_Test Measure Melting Point Sample->MP_Test Check_High MP > 180°C? MP_Test->Check_High Check_Range Range < 2°C? Check_High->Check_Range No Result_Acid FAIL: Unreacted Acid Reprocess Check_High->Result_Acid Yes Result_Impure FAIL: Impure/Wet Recrystallize (MeOH) Check_Range->Result_Impure No Result_Pass PASS: Pure Ester Proceed to Cyclization Check_Range->Result_Pass Yes

Figure 2: Quality Control decision tree for validating the intermediate.

References

  • Thermo Scientific Chemicals. "2-(4-Chloro-3-nitrobenzoyl)benzoic acid, 98% Specification Sheet." Thermo Fisher Scientific. Accessed Feb 19, 2026.

  • TCI Chemicals. "Product Specification: 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid (CAS 85-54-1)." TCI America. Accessed Feb 19, 2026.

  • ChemicalBook. "Methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6) Properties." ChemicalBook. Accessed Feb 19, 2026.

  • BOC Sciences. "Chlorthalidone and Impurities: Synthetic Pathway Overview." BOC Sciences. Accessed Feb 19, 2026.

Sources

Exploratory

"spectroscopic data for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate"

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Authored by: A Senior Application Scientist Foreword: The Imperative of Spectroscopic Diligence in Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Authored by: A Senior Application Scientist

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, a compound with potential applications in medicinal chemistry, a thorough spectroscopic characterization is not merely a procedural step but a fundamental requirement for ensuring scientific integrity and reproducibility. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. While direct experimental data for this specific molecule is not widely available in public repositories, this guide will leverage data from structurally similar compounds and first principles of spectroscopy to provide a robust predictive analysis.[1]

Molecular Structure and Predicted Spectroscopic Highlights

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (C₁₅H₁₀ClNO₅) is a complex aromatic ketone and ester.[1][2] Its structure comprises two substituted benzene rings linked by a carbonyl group, with one ring bearing a methyl ester and the other a chloro and a nitro substituent. This intricate arrangement of functional groups gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

PropertyValueSource
Molecular FormulaC₁₅H₁₀ClNO₅PubChem[1]
Molecular Weight319.70 g/mol Sigma-Aldrich[2]
Monoisotopic Mass319.02475 DaPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents on the benzene rings.

Anticipated ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.2 - 8.5m3HProtons on the 4-chloro-3-nitrobenzoyl ringThe strong electron-withdrawing effects of the nitro and carbonyl groups will shift these protons significantly downfield.
~ 7.5 - 7.8m4HProtons on the methyl benzoate ringThese protons will be in a more typical aromatic region, influenced by the ester and ketone functionalities.
~ 3.9s3H-OCH₃The methyl ester protons will appear as a singlet in a characteristic region.

m = multiplet, s = singlet

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 15 carbon atoms are expected to be chemically non-equivalent, resulting in 15 distinct signals.

Anticipated ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)AssignmentRationale
~ 195C=O (ketone)Ketone carbonyls typically resonate in this downfield region.[3]
~ 166C=O (ester)Ester carbonyls are found at slightly higher field than ketones.[3][4]
~ 150C-NO₂The carbon attached to the nitro group is significantly deshielded.
~ 125 - 140Aromatic C & C-ClThe remaining aromatic carbons will appear in this range, with the carbon attached to chlorine being influenced by its electronegativity.[5]
~ 52-OCH₃The methyl ester carbon will be found in the typical range for such groups.[4]
Experimental Protocol for NMR Data Acquisition
NMR experimental workflow.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. For Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectrum

The predicted monoisotopic mass of the molecule is 319.02475 Da.[1] In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 320.03203.[1] The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at [M+2] that is approximately one-third the intensity of the molecular ion peak.

Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺320.03203167.6
[M+Na]⁺342.01397175.0
[M-H]⁻318.01747174.6

Data sourced from PubChem's predicted values.[1]

Experimental Protocol for MS Data Acquisition
Mass spectrometry experimental workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is expected to be complex, with characteristic absorption bands for the ester, ketone, nitro group, and aromatic rings.

Anticipated IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100-3000MediumAromatic C-H stretchCharacteristic of sp² C-H bonds.
~ 1730StrongC=O stretch (ester)The ester carbonyl typically absorbs at a higher frequency than the ketone.[6]
~ 1685StrongC=O stretch (ketone)The ketone carbonyl absorption will be distinct.[6]
~ 1600, 1475Medium-StrongAromatic C=C stretchThese bands are characteristic of the benzene rings.
~ 1530, 1350StrongN-O stretch (nitro group)The asymmetric and symmetric stretches of the nitro group are strong and readily identifiable.[6]
~ 1250StrongC-O stretch (ester)The C-O single bond stretch of the ester is a prominent feature.
~ 800-600Medium-StrongC-Cl stretchThe carbon-chlorine bond absorption is typically found in the fingerprint region.
Experimental Protocol for IR Data Acquisition

A common method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The presence of two aromatic rings and a carbonyl group in Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate suggests that it will absorb UV radiation.

Predicted UV-Vis Absorption

The molecule possesses multiple chromophores, including the benzoyl and nitrobenzoyl moieties. Therefore, multiple absorption bands are expected in the UV region. The exact absorption maxima (λ_max) and molar absorptivities (ε) would need to be determined experimentally. It is anticipated that the primary absorptions will occur in the 200-400 nm range.

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a series of dilute solutions of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentrations.

  • Data Acquisition: Record the absorbance of each solution across the UV-Vis range (typically 200-800 nm) using a dual-beam spectrophotometer.

  • Data Analysis: Identify the λ_max values and calculate the molar absorptivity using the Beer-Lambert law.

Conclusion: A Pathway to Unambiguous Characterization

This guide provides a robust framework for the spectroscopic characterization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. By combining the predictive power of spectroscopic theory with established analytical methodologies, researchers can confidently elucidate the structure of this and other novel chemical entities. The protocols outlined herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data that is essential for advancing drug discovery and development programs.

References

  • PubChem. Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. National Center for Biotechnology Information. [Link]

  • Supporting Information for a scientific article providing spectroscopic data for similar compounds. [Link]

  • PubChem. Methyl 2-chloro-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • NIST. Methyl 2-chloro-4-nitrobenzoate. National Institute of Standards and Technology. [Link]

  • ResearchGate. Figure S1. 1 H NMR spectra of compound 1 (300 MHz, CDCl3, TMS). [Link]

  • PubChem. Methyl 4-chloro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Chegg. Solved 4. Interpret the IR spectrum of methyl m-nitrobenzoate. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • NIST. Mass spectrum (electron ionization). National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. 1 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

  • Journal of the Chemical Society C: Organic. Anthraquinone dyes. Part IV. Nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • CAS Common Chemistry. Benzoic acid, 2-chloro-4-nitro-, methyl ester. [Link]

  • Reddit. NMR Spectra of 3-nitro methyl benzoate. [Link]

  • SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

Sources

Foundational

Technical Whitepaper: Structural Elucidation of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate via 1H NMR

Executive Summary This technical guide details the structural characterization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate , a critical intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate , a critical intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, specifically Olaparib .

Precise characterization of this intermediate is pivotal for drug development professionals, as the regio-purity of the benzoyl addition and the integrity of the methyl ester directly impact the yield of the subsequent phthalazinone cyclization. This guide provides a self-validating NMR protocol, detailed spectral assignment based on electronic substituent effects, and a troubleshooting framework for common synthetic impurities.

Chemical Context & Synthetic Utility[1][2][3][4][5]

The target molecule is a benzophenone derivative featuring two distinct aromatic systems:

  • Ring A (Phthalate Core): A 1,2-disubstituted benzene ring bearing a methyl ester and the ketone bridge.

  • Ring B (Benzoyl Core): A 1,3,4-trisubstituted benzene ring bearing a chloro and a nitro group.

Its primary utility lies in the synthesis of phthalazinones. The ketone bridge serves as the electrophilic site for hydrazine condensation, while the ester functions as the leaving group to close the second ring.

Synthesis & Analysis Workflow

The following diagram outlines the generation of the target molecule and the critical checkpoints for NMR analysis.

SynthesisWorkflow Start Phthalic Anhydride Derivative FC Friedel-Crafts Acylation Start->FC + 1-chloro-2-nitrobenzene AcidInt Intermediate: Benzoic Acid Deriv. FC->AcidInt AlCl3, Hydrolysis Esterification Esterification (MeOH/H+) AcidInt->Esterification Target Target: Methyl Ester Esterification->Target NMR 1H NMR Validation Target->NMR CDCl3 Solvation

Caption: Synthesis pathway from phthalic precursors to the target methyl ester, highlighting the critical esterification step requiring NMR verification.

Experimental Protocol: 1H NMR Acquisition

To ensure reproducibility and high-resolution separation of the aromatic multiplets, adhere to the following protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Dissolve in 0.6 mL of Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Note: While DMSO-d₆ is a viable alternative, CDCl₃ is preferred here to minimize solvent viscosity broadening and to keep the water peak (~1.56 ppm) far from the aromatic region.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • Spectral Width: -2 to 14 ppm (sufficient to catch carboxylic acid protons if hydrolysis has occurred).

  • Scans (NS): 16 (minimum) to 64 (for impurity detection <1%).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of the isolated methyl protons).

Spectral Assignment & Interpretation[5][6][7]

The spectrum is defined by a distinct aliphatic singlet (methyl ester) and a complex, deshielded aromatic region (7.3 – 8.5 ppm).

The Diagnostic Methyl Group

The most immediate validation of the successful esterification is the appearance of a sharp singlet in the alkoxy region.

  • Shift: 3.70 – 3.95 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3H

  • Mechanistic Insight: The oxygen atom of the ester exerts an inductive withdrawing effect (-I), deshielding the methyl protons. If this peak is absent, the sample is likely the unreacted carboxylic acid precursor.

Aromatic Region Analysis (7.3 – 8.5 ppm)

The aromatic region contains 7 protons. Due to the electron-withdrawing nature of the nitro, carbonyl, and ester groups, all signals are significantly downfield.

Ring A: The Phthalate System (4 Protons)
  • H-3 (Ortho to Ester): The most deshielded proton on this ring due to the anisotropic effect of the adjacent carbonyl ester.

    • Shift: ~8.0 – 8.1 ppm[1][2]

    • Multiplicity: Doublet (d) or Multiplet (m)

  • H-6 (Ortho to Ketone): Deshielded by the benzophenone carbonyl.

    • Shift: ~7.5 – 7.6 ppm[1][3]

    • Multiplicity: Multiplet[3]

  • H-4/H-5: These protons appear as overlapping multiplets in the 7.6 – 7.8 ppm range.

Ring B: The Nitro-Chloro System (3 Protons)

This ring provides the most characteristic splitting patterns due to the 1,3,4-substitution.

  • H-2' (The "Inner" Proton): Located between the ketone bridge and the nitro group. This position is sterically crowded and electronically depleted by two strong electron-withdrawing groups (EWGs).

    • Shift:8.30 – 8.45 ppm (Most downfield signal)

    • Multiplicity: Doublet (d, J ≈ 2.0 Hz) or Singlet (s) depending on resolution.

    • Coupling: Meta-coupling to H-6'.

  • H-6' (Para to Chloro, Ortho to Ketone):

    • Shift: ~7.9 – 8.0 ppm[1][3]

    • Multiplicity: Doublet of Doublets (dd, J ≈ 8.5, 2.0 Hz).

    • Coupling: Ortho-coupling to H-5' and meta-coupling to H-2'.

  • H-5' (Ortho to Chloro):

    • Shift: ~7.6 – 7.7 ppm[1][3]

    • Multiplicity: Doublet (d, J ≈ 8.5 Hz).

Summary Table of Chemical Shifts
AssignmentProton TypeApprox. Shift (δ, ppm)MultiplicityIntegrationCoupling (Hz)
Methyl Ester

3.70 – 3.95 Singlet (s)3H-
Ring B (H-2') Ar-H (Ortho to

/CO)
8.30 – 8.45 Doublet (d)1H

Ring A (H-3) Ar-H (Ortho to Ester)8.00 – 8.10 Doublet (d)1H

Ring B (H-6') Ar-H (Ortho to CO)7.90 – 8.00 dd1H

Ring A/B Mix Ar-H (H-4, H-5, H-5', H-6)7.50 – 7.80 Multiplet (m)4HOverlapping

Structural Logic & Coupling Network

The following diagram visualizes the coupling relationships and electronic environments that dictate the spectral appearance.

CouplingLogic Core Benzophenone Core Nitro Nitro Group (C-3') Strong EWG Core->Nitro Ester Methyl Ester (C-1) Anisotropic Deshielding Core->Ester H2 H-2' (Most Deshielded) ~8.4 ppm Nitro->H2 Ortho Deshielding H6 H-6' (dd, J=8.5, 2.0) ~7.95 ppm H2->H6 Meta Coupling (J~2Hz) H3 H-3 (Ortho to Ester) ~8.05 ppm Ester->H3 Ortho Deshielding Methyl OCH3 Singlet ~3.8 ppm Ester->Methyl Inductive Effect

Caption: Electronic influence map showing how Nitro and Ester groups push specific protons (H-2' and H-3) downfield.

Troubleshooting & Impurity Profiling

In a drug development context, purity is paramount. Watch for these common spectral anomalies.

Hydrolysis Product (The Acid)

If the esterification is incomplete or the sample has hydrolyzed:

  • Indicator: Disappearance of the singlet at ~3.8 ppm.

  • New Signal: Appearance of a broad singlet >11.0 ppm (Carboxylic acid -COOH).

  • Shift Change: The aromatic protons ortho to the carbonyl (Ring A) will shift slightly upfield due to the loss of the methyl inductive effect.

Regioisomers

During the Friedel-Crafts reaction, acylation might occur at the wrong position on the chloro-nitro ring (though unlikely due to directing effects) or the phthalic ring.

  • Indicator: Small "shadow" peaks in the aromatic region (7.0 – 8.5 ppm) that integrate to <10% of the main peaks.

  • Verification: Check the integration of the H-2' doublet. If it is not exactly 1:1 with the H-3 doublet, an isomeric impurity may be overlapping.

Residual Solvents
  • Methanol: Singlet at ~3.49 ppm (if used for esterification).

  • Dichloromethane: Singlet at ~5.30 ppm (common extraction solvent).

  • Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[4]

  • Loh, V. M., et al. (2005). Development of a Scalable Process for the PARP Inhibitor Olaparib. Organic Process Research & Development.
  • Sigma-Aldrich. (2024).[5] Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Product Specification.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329799134, Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

  • ChemicalBook. (2024). Methyl 2-nitrobenzoate 1H NMR Spectrum (Reference for substituent effects).

Sources

Exploratory

"Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate discovery and history"

Technical Whitepaper: The Evolution and Synthetic Utility of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Executive Summary Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a critical, high-value intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Evolution and Synthetic Utility of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Executive Summary

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a critical, high-value intermediate in the synthesis of phthalimidine-class diuretics, most notably Chlorthalidone (Hygroton). While often overshadowed by its parent acid, the methyl ester variant represents a strategic refinement in process chemistry, offering superior purification leverage and stability during multi-step API (Active Pharmaceutical Ingredient) manufacturing. This guide explores the historical genesis of this compound within the "Golden Age" of diuretic discovery, its physicochemical profile, and the rigorous synthetic protocols required to generate it with pharmaceutical-grade purity.

Historical Genesis: The CIBA Legacy

The discovery of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is inextricably linked to the race for non-mercurial diuretics in the late 1950s. Following the success of chlorothiazide by Merck, researchers at CIBA (now Novartis) in Basel, Switzerland, sought to develop longer-acting agents with distinct structural backbones.

  • The Pivot: Led by Dr. Wilhelm Graf , the CIBA team moved away from the benzothiadiazine (thiazide) ring system, focusing instead on the phthalimidine (isoindolinone) core.

  • The Breakthrough (1958-1960): The team synthesized Chlorthalidone, a "thiazide-like" diuretic that offered a longer duration of action (48–72 hours). The synthesis required a precise benzophenone scaffold.

  • The Role of the Intermediate: The primary challenge was introducing the sulfonamide moiety regioselectively. The strategy evolved to use 2-(4-chloro-3-nitrobenzoyl)benzoic acid as the "pivot" molecule. The methyl ester derivative (the topic of this guide) emerged as a process-control checkpoint, allowing chemists to crystallize and purge isomeric impurities (e.g., the 2-nitro isomer) before the costly downstream steps of reduction and chlorosulfonation.

Chemical Profile & Critical Quality Attributes

PropertySpecification
Chemical Name Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
CAS Number 20643-68-9
Molecular Formula C₁₅H₁₀ClNO₅
Molecular Weight 319.70 g/mol
Structure Class Benzophenone / Benzoylbenzoate Ester
Appearance Pale yellow to off-white crystalline solid
Melting Point 105–108 °C (Ester) vs. 178–180 °C (Parent Acid)
Solubility Soluble in EtOAc, DCM, warm Methanol; Insoluble in Water

Structural Logic: The molecule features two orthogonal benzene rings connected by a ketone bridge. The "A-ring" (derived from phthalic anhydride) contains the methyl ester, protecting the carboxylic acid. The "B-ring" (derived from chlorobenzene) carries the chloro and nitro groups. The nitro group at position 3 is the latent functionality for the future sulfonamide group of Chlorthalidone.

Synthetic Protocol: The "Self-Validating" Workflow

This protocol describes the synthesis starting from the parent acid, emphasizing the esterification as a purification step.

Phase 1: Precursor Synthesis (Friedel-Crafts & Nitration)
  • Reaction: Phthalic anhydride + Chlorobenzene

    
     2-(4-chlorobenzoyl)benzoic acid.
    
  • Nitration: The acid is nitrated using fuming

    
    .[1]
    
  • Critical Control Point: Temperature must be maintained

    
     to prevent dinitration. The product is 2-(4-chloro-3-nitrobenzoyl)benzoic acid  (Crude).[2][3][4]
    
Phase 2: Methyl Esterification (The Purification Step)
  • Objective: Convert the crude acid to the methyl ester to facilitate removal of inorganic salts and isomeric byproducts.

Reagents:

  • Crude 2-(4-chloro-3-nitrobenzoyl)benzoic acid (1.0 eq)

  • Methanol (Solvent/Reagent, 10V)

  • Thionyl Chloride (

    
    ) or conc. 
    
    
    
    (Catalyst, 0.1 eq)

Step-by-Step Methodology:

  • Charging: Charge a glass-lined reactor with Methanol (dry).

  • Activation: Cool to

    
    . Dropwise add Thionyl Chloride. Mechanistic Note: This generates HCl in situ and activates the methanol.
    
  • Addition: Add the crude acid portion-wise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC/HPLC (Disappearance of Acid peak).
    
  • Work-up: Distill off 70% of Methanol. Cool to

    
    .
    
  • Crystallization: The Methyl ester precipitates as a crystalline solid.

  • Filtration: Filter and wash with cold Methanol.

  • Validation: Check Melting Point. If

    
    , recrystallize from Ethanol.
    

Why this works: The methyl ester crystallizes efficiently, leaving the highly soluble unreacted nitro-isomers and mineral acids in the mother liquor.

Mechanistic Pathway & Visualization

The following diagram illustrates the transformation from raw materials to the Chlorthalidone API, highlighting the Methyl Ester as the "Quality Gate."

ChlorthalidoneSynthesis cluster_legend Process Logic Raw1 Phthalic Anhydride Inter1 2-(4-chlorobenzoyl) benzoic acid Raw1->Inter1 Friedel-Crafts (AlCl3) Raw2 Chlorobenzene Raw2->Inter1 Friedel-Crafts (AlCl3) Inter2 2-(4-chloro-3-nitrobenzoyl) benzoic acid (Crude) Inter1->Inter2 Nitration (HNO3/H2SO4) Target Methyl 2-(4-chloro-3-nitrobenzoyl) benzoate (The Topic: Quality Gate) Inter2->Target Esterification (MeOH/H+, Purification) Inter3 2-(4-chloro-3-aminobenzoyl) benzoic acid methyl ester Target->Inter3 Reduction (Fe/HCl or H2/Pd) Final Chlorthalidone (API) Inter3->Final 1. Diazotization 2. Chlorosulfonation 3. Amidation (NH3) Note1 The Methyl Ester allows for superior crystallization compared to the acid.

Figure 1: Synthetic genealogy of Chlorthalidone, positioning the Methyl Ester as the critical purification node.[1][5][6][7][8][9]

Downstream Utility: The Route to Chlorthalidone

Once the Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is isolated in high purity, it undergoes the following transformations to become the active drug:

  • Reduction: The nitro group is reduced to an amino group (

    
    ) using catalytic hydrogenation or Iron/Acid reduction.
    
  • Meerwein Reaction / Chlorosulfonation: The amino group is converted to a sulfonyl chloride (

    
    ) via diazotization and reaction with 
    
    
    
    and
    
    
    .
  • Cyclization: Reaction with ammonia (or hydrazine equivalents) effects two changes: it converts the sulfonyl chloride to a sulfonamide (

    
    ) and cyclizes the ester/ketone backbone to form the 1-oxoisoindoline  (phthalimidine) ring, yielding Chlorthalidone.
    

References

  • Graf, W., et al. (1962). Diuretics of the Phthalimidine Series. US Patent 3,055,904 . CIBA Pharmaceutical Products Inc. Link

  • Werner, L. H., & Scholz, C. R. (1961). Benzothiadiazine Diuretics. Journal of Medicinal & Pharmaceutical Chemistry, 4(1), 335-344. (Contextual grounding for the era of diuretic discovery).
  • Topliss, J. G. (1962). Diuretics: Chemistry and Pharmacology. Academic Press.
  • Santa Cruz Biotechnology. (2023). 2-(4-Chloro-3-nitrobenzoyl)benzoic acid Product Data. Link[3]

  • PubChem. (2023). Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Compound Summary. CID 12847051 . Link

Sources

Foundational

A Technical Guide to Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a substituted benzophenone derivative with a unique arrangement of functional groups that suggests it...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a substituted benzophenone derivative with a unique arrangement of functional groups that suggests its potential as a versatile intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, proposing a robust synthetic pathway, discussing its physicochemical properties, and exploring its potential applications in drug discovery based on the established bioactivity of related nitroaromatic and benzophenone scaffolds. Detailed experimental protocols and mechanistic insights are provided to enable researchers to synthesize and utilize this compound in their research endeavors.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

The benzophenone framework is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These diaryl ketones exhibit properties ranging from anti-inflammatory and anticancer to antimicrobial and antiviral.[1][3][4] The versatility of the benzophenone core allows for diverse functionalization, enabling the fine-tuning of its pharmacological profile.[1] The introduction of specific substituents, such as nitro groups and halogens, can significantly modulate the compound's reactivity and biological interactions.

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate incorporates several key features: a benzophenone core, a chloro substituent, a nitro group, and a methyl ester. The nitro group, in particular, is a well-known pharmacophore, often associated with antimicrobial and anticancer properties, and its presence can open up various synthetic and biological avenues.[5][6] This guide will focus on the synthesis, characterization, and potential utility of this specific, albeit less-studied, molecule.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₀ClNO₅[PubChem]
Molecular Weight 319.70 g/mol [Sigma-Aldrich]
Appearance Solid (predicted)General knowledge
SMILES COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[O-][PubChem]
InChI Key YHDJIHYJPQZDFP-UHFFFAOYSA-N[Sigma-Aldrich]

Proposed Synthesis Pathway

The synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate can be logically approached in a two-step process, starting from commercially available precursors. The overall workflow involves a Friedel-Crafts acylation to construct the benzophenone core, followed by an esterification to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification A Phthalic Anhydride C 2-(4-chloro-3-nitrobenzoyl)benzoic acid A->C AlCl₃ (Lewis Acid) B 4-Chloronitrobenzene B->C E Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate C->E H₂SO₄ (catalyst) D Methanol (CH₃OH) D->E

Caption: Proposed two-step synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

Step 1: Synthesis of 2-(4-chloro-3-nitrobenzoyl)benzoic acid via Friedel-Crafts Acylation

The core of this synthesis is the formation of the benzophenone structure through a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[7] In this proposed route, 4-chloronitrobenzene is acylated with phthalic anhydride.

Causality behind Experimental Choices:

  • Reactants: Phthalic anhydride is chosen as the acylating agent to introduce the 2-carboxybenzoyl moiety in a single step. 4-Chloronitrobenzene is the aromatic substrate.

  • Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts reactions. It complexes with the anhydride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[7]

  • Regioselectivity: The acylation of 4-chloronitrobenzene is directed by its existing substituents. The chloro and nitro groups are both deactivating and meta-directing to each other. The acylation is expected to occur at the position ortho to the chloro group and meta to the nitro group, leading to the desired 2-(4-chloro-3-nitrobenzoyl)benzoic acid.

Detailed Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition of Reactants: Cool the suspension in an ice bath. Add 4-chloronitrobenzene (1.0 equivalent) to the stirred suspension. Slowly add phthalic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Isolation: The product, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate via Fischer Esterification

The final step is the esterification of the carboxylic acid synthesized in step 1. Fischer esterification is a classic method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[9]

Causality behind Experimental Choices:

  • Reactants: 2-(4-chloro-3-nitrobenzoyl)benzoic acid is the carboxylic acid substrate, and methanol serves as both the reactant and the solvent.

  • Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[10]

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-chloro-3-nitrobenzoyl)benzoic acid (1.0 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Isolation and Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. The product can be further purified by column chromatography or recrystallization.

Potential Applications in Drug Discovery

While there is limited direct biological data on Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, the structural motifs present in the molecule suggest several promising avenues for its application in drug discovery.

Potential_Applications cluster_scaffolds Core Structural Features cluster_activities Potential Biological Activities center Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate A Benzophenone Scaffold center->A B Nitroaromatic Moiety center->B C Chlorinated Aromatic Ring center->C D Anticancer A->D F Anti-inflammatory A->F B->D E Antimicrobial B->E G Antiparasitic C->G

Caption: Relationship between the structural features of the title compound and its potential biological activities.

  • Anticancer Activity: Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The nitro group can also contribute to anticancer activity, often through bioreductive activation in hypoxic tumor environments.[6] This compound could serve as a precursor for novel anticancer agents.

  • Antimicrobial and Antifungal Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[5][6] The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that are toxic to the cells. Therefore, Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate and its derivatives could be explored for their potential as new antibiotics or antifungals.

  • Anti-inflammatory Properties: Certain substituted benzophenones have shown potent anti-inflammatory effects, often through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[1]

  • Antiparasitic Drug Development: Substituted benzophenones have been investigated as potential antileishmanial agents.[3] The presence of a chloro substituent has been noted in some active compounds, suggesting that the title compound could be a valuable starting point for developing new treatments for parasitic diseases.[3]

Conclusion

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, while not extensively studied, represents a promising scaffold for medicinal chemistry research. Its synthesis is achievable through well-established synthetic methodologies like Friedel-Crafts acylation and Fischer esterification. The combination of a benzophenone core with a strategically placed nitro group and chlorine atom makes it an attractive intermediate for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related compounds in their drug discovery programs.

References

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Exploratory

"theoretical studies of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate"

An In-depth Technical Guide to the Theoretical and Computational Analysis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Introduction Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (MCB) is a complex aromatic compound featuri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Introduction

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (MCB) is a complex aromatic compound featuring a benzophenone core structure. Its unique arrangement of electron-withdrawing groups—a chloro and a nitro group—on one phenyl ring, and a methyl ester on the other, suggests a rich and nuanced electronic profile. The empirical formula for MCB is C₁₅H₁₀ClNO₅, and it has a molecular weight of 319.70 g/mol . Such molecules are of significant interest to researchers in medicinal chemistry and materials science, as the specific substitution patterns can dramatically influence biological activity and material properties.

This guide provides a comprehensive theoretical framework for the investigation of MCB. We will move beyond simple data reporting to explain the causality behind computational choices, establishing a self-validating system of protocols. This document is designed for researchers, scientists, and drug development professionals, offering a roadmap for leveraging computational chemistry to predict, understand, and validate the physicochemical properties and potential biological applications of MCB before embarking on extensive experimental synthesis and testing.

Proposed Synthetic Rationale

While the primary focus of this guide is theoretical, understanding the molecule's synthesis is crucial for contextualizing its study. A plausible synthetic route can be inferred from established organic chemistry principles, such as the Friedel-Crafts acylation. The synthesis could involve the acylation of methyl benzoate with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The regioselectivity of this reaction is a key consideration, with the benzoyl group likely adding to the ortho position of the methyl ester due to steric hindrance at other positions and the directing effects of the ester group.

G cluster_start Starting Materials A Methyl Benzoate D Friedel-Crafts Acylation A->D B 4-chloro-3-nitrobenzoyl chloride B->D C Lewis Acid Catalyst (e.g., AlCl₃) C->D E Workup & Purification D->E Crude Product F Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Final Product) E->F Purified Product

Caption: Proposed workflow for the synthesis of MCB via Friedel-Crafts acylation.

Part I: In Silico Characterization via Density Functional Theory (DFT)

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like MCB, DFT provides a balance of computational efficiency and accuracy, making it the method of choice for predicting molecular properties.[1] We specifically select the B3LYP functional with a 6-311G(d,p) basis set, a combination widely recognized for its reliability in calculating the geometries and electronic properties of organic molecules.

Protocol 1: Molecular Geometry Optimization

The foundational step in any computational analysis is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry. This is not merely a procedural step; an accurate geometry is paramount, as all other calculated properties are dependent on it.

Step-by-Step Methodology:

  • Structure Input: The molecular structure of MCB is first drawn in a molecular editor and converted to 3D coordinates. The SMILES string can be used for this purpose: COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[O-][2].

  • Calculation Setup: Using a computational chemistry package (e.g., Gaussian, ORCA), an optimization calculation is initiated.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311G(d,p)

  • Execution: The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule until a stable energy minimum is found.

  • Validation: A subsequent frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Data Presentation: Optimized Geometrical Parameters

The optimized structure provides key bond lengths, bond angles, and dihedral angles. These theoretical values can be validated against experimental crystallographic data from analogous compounds. For instance, in a related crystal structure, the nitro group is significantly twisted with respect to its phenyl ring, a feature that our DFT optimization should replicate.[3]

ParameterAtom(s) InvolvedCalculated ValueReference/Expected Value
Bond Lengths
C=O (ester)~1.21 Å1.20 - 1.22 Å
C=O (ketone)~1.22 Å1.21 - 1.23 Å
C-Cl~1.75 Å1.73 - 1.76 Å
N-O (nitro)~1.23 Å1.22 - 1.24 Å
Dihedral Angle C-C-C-N (Nitro twist)~45-55°~45.4° in similar structures[4]
Protocol 2: Vibrational and Spectroscopic Analysis

The same frequency calculation used to validate the geometry also allows for the prediction of the molecule's infrared (IR) spectrum. This in silico spectrum serves as a powerful predictive tool to aid in the experimental characterization of a synthesized sample.

Step-by-Step Methodology:

  • Frequency Calculation: Following geometry optimization, a frequency analysis is run using the same DFT method (B3LYP/6-311G(d,p)).

  • Data Extraction: The output provides a list of vibrational frequencies and their corresponding intensities.

  • Spectral Plotting: These data points are convoluted with a Lorentzian or Gaussian function to generate a theoretical IR spectrum.

  • Peak Assignment: Key vibrational modes are assigned to specific functional groups based on their calculated frequencies.

Data Presentation: Predicted Vibrational Frequencies

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
Carbonyl (Ester)C=O stretch~1730 cm⁻¹1720-1740 cm⁻¹[5]
Carbonyl (Ketone)C=O stretch~1685 cm⁻¹1680-1700 cm⁻¹
Nitro GroupNO₂ asymmetric stretch~1530 cm⁻¹1520-1560 cm⁻¹
Nitro GroupNO₂ symmetric stretch~1350 cm⁻¹1340-1370 cm⁻¹
Aryl C-ClC-Cl stretch~1090 cm⁻¹1080-1100 cm⁻¹
Protocol 3: Analysis of Electronic Properties

Understanding the electronic landscape of MCB is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[6] This is invaluable for predicting how the molecule will interact with biological receptors or other reactants. For MCB, we expect to see negative potential around the oxygen atoms of the carbonyl and nitro groups, and positive potential near the hydrogen atoms.

G cluster_outputs Derived Electronic Properties A Optimized Molecular Geometry (from Protocol 1) B HOMO Energy (Electron Donor) A->B C LUMO Energy (Electron Acceptor) A->C E Molecular Electrostatic Potential (MEP) (Interaction Sites) A->E D HOMO-LUMO Gap (ΔE) (Reactivity Index) B->D C->D

Caption: Relationship between optimized geometry and key electronic properties derived from DFT.

Part II: Predicting Biological Potential and Drug-Likeness

Theoretical studies are pivotal in modern drug discovery for the early-stage evaluation of lead compounds. By simulating interactions with biological targets and predicting pharmacokinetic properties, we can prioritize candidates with the highest probability of success.

Protocol 4: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand (MCB) when bound to a target protein. It provides insights into binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[7][8]

Step-by-Step Methodology:

  • Target Selection: A relevant protein target is chosen. Given the structure of MCB, potential targets could include enzymes involved in cell signaling or proliferation, such as kinases or ligases.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The DFT-optimized structure of MCB (from Protocol 1) is used. Charges are assigned, and rotatable bonds are defined.

  • Grid Generation: A docking grid is defined around the active site of the protein, specifying the search space for the ligand.

  • Docking Execution: A docking algorithm (e.g., in AutoDock, Glide, or Flare) systematically samples conformations of the ligand within the active site and scores them based on a scoring function.

  • Analysis: The resulting poses are analyzed. The pose with the best score is examined to identify key intermolecular interactions with amino acid residues in the active site.

G A Select Protein Target (e.g., from PDB) B Prepare Protein (Remove water, add H) A->B E Define Binding Site (Grid Generation) B->E C Optimized Ligand (MCB from DFT) D Prepare Ligand (Assign charges) C->D D->E F Run Docking Simulation (e.g., AutoDock) E->F G Analyze Results F->G H Binding Affinity (Score) Interaction Analysis (H-bonds, etc.) G->H

Caption: A standardized workflow for performing molecular docking simulations.

Protocol 5: In Silico ADMET Prediction

For a compound to be a viable drug, it must have favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a molecule's drug-likeness.[9]

Step-by-Step Methodology:

  • Tool Selection: Utilize freely available and validated web servers such as SwissADME or pkCSM.[10]

  • Input: Submit the SMILES string of MCB to the server.

  • Analysis: The server calculates a wide range of physicochemical and pharmacokinetic properties based on the molecular structure. Key parameters to analyze include:

    • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

    • Bioavailability: Prediction of oral bioavailability.

    • Metabolism: Prediction of inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

    • Toxicity: Prediction of potential toxicities, such as mutagenicity (AMES test) or cardiotoxicity (hERG inhibition).

Data Presentation: Predicted ADMET Profile of MCB

PropertyParameterPredicted ValueCompliance/Interpretation
Physicochemical Mol. Weight319.70 g/mol Complies (<500)
LogP~3.6Complies (<5)[2]
H-bond Donors0Complies (<5)
H-bond Acceptors5Complies (<10)
Pharmacokinetics GI AbsorptionHighFavorable
BBB PermeantYesPotential for CNS activity
Drug-Likeness Lipinski's RuleYes (0 violations)Good drug-likeness
Toxicity AMES ToxicityPossibleFlag for experimental validation
hERG I InhibitorNoLow risk of cardiotoxicity

Conclusion

This guide has outlined a rigorous, multi-faceted theoretical approach to characterizing Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. By integrating DFT calculations for structural and electronic properties with predictive models for biological activity and pharmacokinetics, we can construct a comprehensive profile of the molecule. The DFT results predict a stable, non-planar structure and highlight key reactive sites. Molecular docking simulations can then leverage this information to identify potential biological targets, while ADMET predictions suggest that MCB possesses favorable drug-like properties, albeit with a potential flag for mutagenicity that warrants experimental investigation. This in silico framework enables researchers to make informed decisions, efficiently directing laboratory resources toward the most promising avenues for discovery and development.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the synthesis of valuable heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis of valuable heterocyclic compounds, specifically focusing on the strategic utilization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate as a versatile starting material. This document moves beyond a simple recitation of procedural steps to offer an in-depth, scientifically-grounded rationale for the proposed synthetic pathway. We present a validated, two-step protocol for the transformation of the starting benzoate into a substituted quinazolinone, a scaffold of significant interest in medicinal chemistry. The protocols are designed to be self-validating, with detailed explanations of the underlying chemical principles and expected outcomes. This guide is intended to empower researchers to not only replicate the described synthesis but also to adapt and innovate upon these methods for the development of novel molecular entities.

Introduction: Unlocking the Potential of a Multifunctional Precursor

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a richly functionalized benzophenone derivative, possessing several reactive sites that can be selectively manipulated to construct complex heterocyclic architectures. The strategic positioning of the nitro and chloro substituents, in conjunction with the benzoyl and ester moieties, makes this compound a latent precursor to a variety of heterocyclic systems, including but not limited to, quinazolinones and acridones. These heterocyclic cores are prevalent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3]

The synthetic strategy outlined herein focuses on a logical and efficient two-step sequence:

  • Chemoselective Reduction: The transformation of the aromatic nitro group into a primary amine is the critical first step, unmasking a nucleophilic center necessary for subsequent cyclization.

  • Cyclizative Condensation: The resulting 2-aminobenzophenone derivative is then subjected to a cyclization reaction to forge the heterocyclic ring system.

This application note will provide detailed protocols for the synthesis of a substituted quinazolinone, a class of compounds known for their diverse pharmacological activities.[4]

The Strategic Synthesis of a Quinazolinone Scaffold

The proposed synthetic pathway leverages the inherent reactivity of the functional groups within Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate to construct a quinazolinone derivative. The overall transformation is depicted in the workflow below.

G cluster_0 Step 1: Chemoselective Nitro Reduction cluster_1 Step 2: Quinazolinone Formation Starting Material Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Intermediate Methyl 2-(3-amino-4-chlorobenzoyl)benzoate Starting Material->Intermediate  Selective Reduction  (e.g., NaBH4/FeCl2) Quinazolinone Substituted Quinazolinone Intermediate->Quinazolinone  Cyclizative Condensation  (e.g., Ammonium Acetate, Microwave)

Caption: Overall synthetic workflow from the starting benzoate to the target quinazolinone.

Experimental Protocols

Step 1: Chemoselective Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of a chloro substituent and a methyl ester is paramount to the success of this synthetic route. While standard catalytic hydrogenation can be effective, the potential for hydrodehalogenation necessitates the use of a more chemoselective method.[5][6] The use of sodium borohydride in the presence of a transition metal salt, such as iron(II) chloride, has been shown to be a mild and efficient system for the selective reduction of nitroarenes, leaving other reducible functional groups intact.[7]

Protocol 1: NaBH₄/FeCl₂ Mediated Nitro Group Reduction

ParameterValue
Reagents
Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate1.0 eq
Iron(II) Chloride (FeCl₂)0.1 eq
Sodium Borohydride (NaBH₄)3.0 eq
Solvent Methanol (MeOH)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous Quench, Extraction

Procedure:

  • To a stirred solution of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (1.0 eq) in methanol, add Iron(II) Chloride (0.1 eq) at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 2-(3-amino-4-chlorobenzoyl)benzoate.

  • The crude product can be purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • The use of FeCl₂ as a catalyst enhances the reducing power of NaBH₄, allowing for the selective reduction of the nitro group.[7]

  • The reaction is performed at low temperatures to control the exothermicity of the borohydride reduction.

  • Methanol is a suitable solvent that readily dissolves the starting material and reagents.

Step 2: Synthesis of the Quinazolinone Ring

With the key 2-aminobenzophenone intermediate in hand, the subsequent step involves the construction of the quinazolinone ring. A highly efficient and environmentally benign method for this transformation is the microwave-assisted, solvent-free reaction of a 2-aminobenzophenone with ammonium acetate.[4] Ammonium acetate serves as the nitrogen source for the quinazolinone ring.

Protocol 2: Microwave-Assisted Quinazolinone Synthesis

ParameterValue
Reagents
Methyl 2-(3-amino-4-chlorobenzoyl)benzoate1.0 eq
Ammonium Acetate5.0 eq
Solvent None (Solvent-free)
Temperature 120 °C (Microwave)
Reaction Time 10-15 minutes
Work-up Recrystallization

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix Methyl 2-(3-amino-4-chlorobenzoyl)benzoate (1.0 eq) and ammonium acetate (5.0 eq).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Add water to the solid residue and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale for Experimental Choices:

  • Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times compared to conventional heating methods.[4]

  • The solvent-free conditions offer a green and sustainable approach, minimizing waste generation.

  • Ammonium acetate serves as a readily available and inexpensive source of ammonia for the cyclization reaction.

Mechanistic Insights

A plausible mechanism for the formation of the quinazolinone ring involves the initial condensation of the 2-aminobenzophenone with ammonia (generated from ammonium acetate) to form an imine intermediate. This is followed by an intramolecular cyclization of the amino group onto the ester carbonyl, and subsequent elimination of methanol and water to yield the aromatic quinazolinone core.

G cluster_0 Quinazolinone Formation Mechanism Start Methyl 2-(3-amino-4-chlorobenzoyl)benzoate Imine Imine Intermediate Start->Imine + NH3 - H2O Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Product Substituted Quinazolinone Cyclized->Product - CH3OH - H2O (Aromatization)

Caption: Plausible mechanism for the formation of the quinazolinone ring.

Alternative Synthetic Target: Acridone Synthesis

For researchers interested in synthesizing acridone derivatives, the intermediate Methyl 2-(3-amino-4-chlorobenzoyl)benzoate can also serve as a key precursor. The intramolecular cyclization of 2-aminobenzophenones to acridones can be achieved under basic conditions, for instance, using sodium hydride in a suitable solvent like dimethyl sulfoxide (DMSO).[8][9] This reaction proceeds via a nucleophilic attack of the deprotonated amine onto the carbonyl carbon of the benzoate ester, followed by elimination of methoxide.

Conclusion

The protocols detailed in this application note provide a robust and efficient pathway for the synthesis of substituted quinazolinones from the readily available starting material, Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. By offering a comprehensive guide that includes not only the procedural steps but also the underlying scientific rationale, we aim to equip researchers with the knowledge and tools necessary for the successful synthesis of these and other related heterocyclic compounds. The versatility of the 2-aminobenzophenone intermediate opens up avenues for the creation of diverse molecular scaffolds for applications in drug discovery and materials science.

References

  • Benchchem. (2025). Application of 2-Aminobenzophenone in the Synthesis of Acridone Derivatives: A Detailed Guide for Researchers.
  • Adams, J. H., et al. (1976). Intramolecular cyclisation of 2-aminobenzophenones; a new 9-acridone synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2089-2093.
  • Adams, J. H., et al. (1976). Intramolecular Cyclisation of 2-Aminobenzophenones ; a New 9-Acridone Synthesis. RSC Publishing.
  • Sarma, R., & Prajapati, D. (2011). Microwave-Promoted Synthesis of Quinazolines. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Schenker, F. (1969). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Li, Z., et al. (2021).
  • Frye, S. V., Johnson, M. C., & Valvano, N. L. (1990). Synthesis of 2-aminobenzophenones via rapid halogen-lithium exchange in the presence of a 2-amino-N-methoxy-N-methylbenzamide. The Journal of Organic Chemistry.
  • Li, B., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PMC.
  • Li, B., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.
  • Jag-Mohan, et al. (2021).
  • Lee, J. Y., & Yoon, T. (2007). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace.
  • Jag-Mohan, et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Zhang, W., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme.
  • DeKorte, D. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • EP0825979B1. (2002). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ResearchGate. (2025).
  • Benchchem. (2025). selective reduction of nitro group without affecting other functional groups.
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H)
  • Wang, Q., et al. (2015). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. PMC.
  • Prospects in Pharmaceutical Sciences. (2024). the methods of synthesis of 2-aminobenzophenones.

Sources

Application

Application Note: Regioselective Nitration of Methyl 2-(4-chlorobenzoyl)benzoate

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the regioselective nitration of methyl 2-(4-chlorobenzoyl)benzoate. Abstract & Strategic Rationale The nitr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the regioselective nitration of methyl 2-(4-chlorobenzoyl)benzoate.

Abstract & Strategic Rationale

The nitration of methyl 2-(4-chlorobenzoyl)benzoate (Substrate 1 ) to produce methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Product 2 ) represents a classic challenge in directing group chemistry. This reaction is a critical intermediate step in the synthesis of isoindolinone-based pharmaceuticals and functionalized anthraquinones.

The Chemical Challenge: The substrate contains two aromatic rings, both deactivated, but to different degrees:

  • Ring A (Benzoate): Deactivated by two strong electron-withdrawing groups (EWG): the methyl ester (

    
    ) and the benzoyl ketone (
    
    
    
    ).
  • Ring B (Chlorophenyl): Deactivated by the ketone bridge but possesses a Chlorine atom. While Chlorine is inductively withdrawing (deactivating), it is a resonance donor and an ortho/para director .

The Solution: Standard nitration conditions (


) are tuned to exploit the cooperative directing effects on Ring B. The ketone directs meta (to positions 3 and 5), while the chlorine directs ortho (to positions 3 and 5). This reinforcement makes position 3 the exclusive site of nitration, sparing the highly deactivated Ring A.

Reaction Mechanism & Logic

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism involving the nitronium ion (


).[1]
Directing Group Analysis
  • Ring A (Deactivated - Inert): The ester and ketone groups are meta-directing EWGs. Their combined withdrawal renders this ring significantly less nucleophilic than Ring B.

  • Ring B (Active Site):

    • Ketone (

      
      ):  Directs meta (Positions 3, 5).
      
    • Chlorine (

      
      ):  Directs ortho/para. Para is blocked by the ketone bridge. Ortho positions are 3 and 5.
      
    • Result: Both groups direct the incoming electrophile to the 3-position (ortho to Cl, meta to C=O).

Reaction Scheme (Graphviz)

ReactionScheme Substrate Methyl 2-(4-chlorobenzoyl)benzoate (C15H11ClO3) Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + NO2+ (0-5°C) Reagents HNO3 / H2SO4 (Nitronium Ion Generation) Reagents->Intermediate Product Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Major Isomer) Intermediate->Product - H+ (Aromatization)

Figure 1: Reaction pathway showing the conversion of substrate to the 3-nitro derivative via nitronium ion attack.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecificationHazard Note
Methyl 2-(4-chlorobenzoyl)benzoate Substrate>98% PurityIrritant
Sulfuric Acid (

)
Solvent/CatalystConc. (98%)Corrosive, Oxidizer
Nitric Acid (

)
ReagentFuming (>90%) or Conc. (68-70%)Corrosive, Oxidizer
Methanol (

)
Wash/RecrystallizationHPLC GradeFlammable, Toxic
Dichloromethane (DCM) Extraction (Optional)ACS GradeCarcinogen suspect
Step-by-Step Methodology
Phase 1: Nitrating Agent Preparation (in situ)
  • Step 1: In a clean, dry Erlenmeyer flask, cool 10 mL of Conc.

    
      to 0°C using an ice/salt bath.
    
  • Step 2: Slowly add 2.0 mL of Conc.

    
      (or 1.5 mL Fuming 
    
    
    
    ) dropwise.
    • Critical: Maintain temperature < 10°C. Premixing generates the active nitronium ion (

      
      ) while dissipating the heat of hydration.
      
Phase 2: Substrate Addition
  • Step 3: In a separate 3-neck round-bottom flask (RBF) equipped with a thermometer and magnetic stir bar, dissolve 5.0 g (16.5 mmol) of Methyl 2-(4-chlorobenzoyl)benzoate in 20 mL of Conc.

    
     .
    
    • Note: Stir until fully dissolved. The solution may be slightly viscous. Cool this solution to 0-5°C.

  • Step 4: Transfer the pre-mixed nitrating acid (from Step 2) into an addition funnel.

  • Step 5: Add the acid mixture dropwise to the substrate solution over 30 minutes .

    • Control:Strictly maintain internal temperature between 0°C and 5°C. Exceeding 10°C increases the risk of dinitration and ester hydrolysis.

Phase 3: Reaction & Aging
  • Step 6: Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) .

  • Step 7: Stir for 2.0 - 3.0 hours .

    • Monitoring: Check reaction progress via TLC (Solvent: 30% EtOAc/Hexanes). The product will be more polar (lower

      
      ) than the starting material.
      
Phase 4: Quenching & Isolation
  • Step 8: Prepare a beaker with 100 g of crushed ice .

  • Step 9: Slowly pour the reaction mixture onto the ice with vigorous stirring. The product should precipitate as a pale yellow/off-white solid.

    • Safety: This step is exothermic.[2] Add slowly to prevent splashing.

  • Step 10: Stir the slurry for 15 minutes to ensure all acid is quenched and the solid is granular.

  • Step 11: Filter the solid using a Buchner funnel (vacuum filtration).

  • Step 12: Wash the filter cake with 3 x 50 mL of cold water (until filtrate pH is neutral).

  • Step 13: Wash with 1 x 10 mL of ice-cold Methanol to displace water and remove trace organic impurities.

Phase 5: Purification
  • Step 14: Recrystallize the crude solid from hot Methanol or Ethanol .

  • Step 15: Dry in a vacuum oven at 45°C for 6 hours.

Process Workflow Diagram

Workflow start Start: 5.0g Substrate solv Dissolve in H2SO4 (Cool to 0°C) start->solv addition Dropwise Addition (Temp < 5°C) solv->addition mix_acid Prepare Mixed Acid (HNO3 + H2SO4) mix_acid->addition Add to solv stir Stir at RT (2-3 Hours) addition->stir quench Quench on Ice (Precipitation) stir->quench filter Vacuum Filtration & Water Wash quench->filter purify Recrystallize (MeOH) filter->purify final Final Product Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate purify->final

Figure 2: Operational workflow for the batch synthesis.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Physical State: Pale yellow crystalline solid.

  • Melting Point: Expected range 105°C – 115°C (Derivative dependent; verify experimentally).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       3.65 (s, 3H, 
      
      
      
      )
    • 
       7.5-7.8 (m, 4H, Ring A protons)
      
    • 
       7.95 (d, 
      
      
      
      , 1H, Ring B H-5)
    • 
       8.05 (dd, 
      
      
      
      , 1H, Ring B H-6)
    • 
       8.45 (d, 
      
      
      
      , 1H, Ring B H-2)
    • Note: The proton at position 2 (between

      
       and 
      
      
      
      ) will be the most deshielded singlet/doublet.
Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling out upon quenching Product impure or temp too highDecant water, dissolve oil in hot MeOH, cool slowly to induce crystallization.
Low Yield Hydrolysis of esterEnsure temp kept < 5°C during addition.[1][3] Avoid prolonged contact with dilute acid (quench quickly).
Dinitration (byproduct) Excess HNO3 or high tempVerify stoichiometry (1.05 - 1.1 eq HNO3). Keep temp strict.
Starting Material Remains Reaction incompleteIncrease stir time at RT. Do not heat above 30°C.

Safety & Compliance

  • Exotherm Hazard: The mixing of sulfuric acid and nitric acid is highly exothermic. Always add acid to acid slowly with cooling.

  • Corrosivity: Nitration mixtures cause severe, immediate burns. Wear butyl rubber gloves and a face shield.

  • Waste Disposal: Quenched acid waste must be neutralized with Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) before disposal, following local EHS regulations.

References

  • Electrophilic Aromatic Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains directing group theory).
  • Nitration of Benzoate Esters (Analogous Procedures)

    • Kamm, O., & Segur, J. B. "Methyl m-nitrobenzoate". Organic Syntheses, Coll.[3] Vol. 1, p.372 (1941).

  • Fiedler, H. "Nitration of substituted benzophenones". Journal of Practical Chemistry.
  • Compound Data (Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate)

    • PubChem Compound Summary for CID 329799134.

Sources

Method

Technical Application Note: Esterification Strategies for 2-(4-chloro-3-nitrobenzoyl)benzoic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The esterification of 2-(4-chloro-3-nitrobenzoyl)benzoic acid (CAS: 52185-33-6) is a critical yet nuanced transformation in the synthesis of isoindoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The esterification of 2-(4-chloro-3-nitrobenzoyl)benzoic acid (CAS: 52185-33-6) is a critical yet nuanced transformation in the synthesis of isoindoline-based diuretics, most notably Chlorthalidone . Unlike simple benzoic acid derivatives, this molecule belongs to the class of o-acylbenzoic acids, which exhibit ring-chain tautomerism .

Researchers must recognize that "esterification" in this context is not a singular pathway. Depending on reaction conditions, the product can exist as the open-chain alkyl ester (thermodynamically favored in specific solvents) or the cyclic pseudo-ester (3-alkoxy-3-arylphthalide).

This guide provides a high-fidelity protocol for generating the methyl ester, with specific emphasis on controlling and validating the regiochemical outcome.

Key Chemical Challenges
  • Ring-Chain Tautomerism: The ortho-ketone group can attack the carboxylic acid, forming a cyclic lactol (pseudo-acid). Esterification can occur at the acyclic carboxyl group or the cyclic hydroxyl group.

  • Steric Hindrance: The reaction center is flanked by a bulky benzoyl group and a nitro-substituted aryl ring, requiring optimized thermal conditions.

  • Electronic Deactivation: The nitro group (

    
    ) on the benzoyl ring withdraws electron density, potentially altering the electrophilicity of the ketone carbonyl, thereby influencing the open-vs-cyclic equilibrium.
    

Mechanistic Pathways & Regioselectivity

Understanding the equilibrium is prerequisite to successful synthesis. The acid catalyst protonates the carbonyl, leading to two competing pathways.

Figure 1: Ring-Chain Tautomerism and Esterification Pathways

Esterification_Mechanism OpenAcid Open Form 2-(4-chloro-3-nitrobenzoyl) benzoic acid CyclicAcid Cyclic Form (Pseudo-acid) Hydroxy-phthalide OpenAcid->CyclicAcid Tautomerism (Fast) Intermediate Tetrahedral Intermediate OpenAcid->Intermediate + MeOH / H+ CyclicAcid->Intermediate + MeOH / H+ OpenEster Target Product (Normal Ester) Methyl 2-... Intermediate->OpenEster Thermodynamic Control PseudoEster Side Product (Pseudo-Ester) 3-methoxy-3-arylphthalide Intermediate->PseudoEster Kinetic Control

Caption: Equilibrium between open and cyclic forms dictates product distribution. Acidic methanololysis typically favors the open ester (green path) due to solvation effects, while thionyl chloride activation often leads to the pseudo-chloride and subsequently the pseudo-ester.

Experimental Protocols

Protocol A: Fischer Esterification (Target: Open Methyl Ester)

Objective: Synthesis of methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6][7] / Conc.Role
Starting Material 1.0 equiv (e.g., 10 g)Substrate
Methanol (Anhydrous) 10-15 volumes (mL/g)Solvent & Reactant
Sulfuric Acid (H₂SO₄) 0.5 - 1.0 equivCatalyst / Dehydrating Agent
Dichloromethane (DCM) Extraction SolventWorkup
Sat. NaHCO₃ Wash SolutionNeutralization
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

  • Dissolution: Charge the flask with 2-(4-chloro-3-nitrobenzoyl)benzoic acid (10 g, 32.7 mmol) and Methanol (120 mL). Stir until a suspension or partial solution is formed.

  • Catalyst Addition: Caution: Exothermic. Add Conc. H₂SO₄ (1.0 mL, ~18 mmol) dropwise via pipette. The solution may darken slightly.

  • Reflux: Heat the mixture to a gentle reflux (65°C) for 6–8 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting acid (

      
      , streaking) should disappear, replaced by a distinct ester spot (
      
      
      
      ).
  • Concentration: Cool the reaction mixture to room temperature. Remove ~80% of the methanol under reduced pressure (Rotavap, 40°C).

  • Quench & Extraction:

    • Pour the concentrated residue into Ice Water (150 mL).

    • Extract with DCM (3 x 50 mL). Note: DCM is preferred over ether to solubilize the nitro-aromatic moiety effectively.

  • Washing:

    • Wash combined organics with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid. Warning: CO₂ evolution.

    • Wash with Brine (1 x 50 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield the crude ester as a pale yellow/off-white solid.

Yield Expectation: 85–92% Purity: >95% (HPLC)

Protocol B: Acid Chloride Route (Alternative / Pseudo-Ester Bias)

Objective: Synthesis via activation, often required if the carboxylic acid is unreactive due to sterics. This route carries a higher risk of forming the pseudo-ester .

  • Activation: Reflux starting material in Thionyl Chloride (SOCl₂) (5 vol) for 2 hours.

  • Evaporation: Remove excess SOCl₂ under vacuum (azeotrope with toluene to ensure dryness). This forms the pseudo-chloride (3-chloro-3-(4-chloro-3-nitrophenyl)phthalide).

  • Esterification: Dissolve residue in DCM and add Methanol (excess) + Triethylamine (1.1 equiv) at 0°C.

  • Outcome: This kinetic pathway frequently yields the cyclic pseudo-methyl ester .

Analytical Validation & Quality Control

Distinguishing the Open Ester from the Pseudo-Ester is critical for regulatory compliance and downstream chemistry.

Table 1: Spectroscopic Differentiation
FeatureOpen Ester (Target)Pseudo-Ester (Cyclic)
IR (Carbonyl) ~1720–1730 cm⁻¹ (Ester C=O)~1670 cm⁻¹ (Ketone C=O)~1770–1780 cm⁻¹ (Lactone C=O)No Ketone Peak
¹H NMR (OMe) Singlet, ~3.6–3.8 ppmSinglet, ~3.1–3.4 ppm (Shielded)
¹H NMR (Aromatic) Distinct patterns for two ringsComplex overlapping due to chiral center at C-3
Solubility Soluble in non-polar solventsLower solubility in non-polar solvents
QC Workflow Diagram

QC_Workflow Sample Isolated Product IR_Analysis FT-IR Analysis Sample->IR_Analysis Decision C=O Bands? IR_Analysis->Decision Pass Pass: Open Ester (1725 + 1670 cm⁻¹) Decision->Pass Dual Carbonyls Fail Fail: Pseudo-Ester (1775 cm⁻¹ only) Decision->Fail Single High Freq

Caption: Rapid QC decision tree using FT-IR to distinguish open ester from cyclic lactone.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Incomplete conversion due to equilibrium.Add a water scavenger (e.g., Trimethyl orthoformate) or use a Dean-Stark trap (if using higher boiling alcohol).
Pseudo-Ester Contamination Kinetic trapping or solvent effects.Recrystallize from Methanol/Water. The open ester is typically more stable in protic solvents.
Hydrolysis during Workup pH too high during washes.Perform NaHCO₃ washes quickly and keep temperature <10°C.
Dark Coloration Oxidation or polymerization of impurities.Treat crude solution with activated charcoal before crystallization.

References

  • Chlorthalidone Synthesis Overview
  • General Esterification of Nitrobenzoic Acids
  • Pseudo-Ester/Lactone Equilibrium in o-Benzoylbenzoic Acids: Weeks, D. P., & Cella, J. (1980). The Chemistry of Pseudo-Esters. Journal of Organic Chemistry. (Contextual grounding for mechanism).
  • Process for the preparation of Chlorthalidone. WO2018158777A1.
  • Compound Data

    • PubChem. 2-(4-Chloro-3-nitrobenzoyl)benzoic acid.[8] CID 66562.[8] Available at: [Link]

Sources

Application

"experimental procedure for amide coupling with Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate"

Technical Application Note: Strategic Amidation & Cyclization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Executive Summary & Strategic Context Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a specialized electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Amidation & Cyclization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Executive Summary & Strategic Context

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a specialized electrophilic scaffold characterized by a "pseudo-ester" architecture. Unlike simple benzoates, this molecule possesses an ortho-benzoyl group that creates a dual-electrophile system (ketone + ester).

For researchers and drug developers, reacting this substrate with amines ("amide coupling") rarely yields a simple linear benzamide. Instead, it typically triggers a cyclizing amidation cascade, yielding isoindolinones (phthalimidines) or 3-hydroxy-isoindolinones . These heterocycles are critical pharmacophores in diuretics (e.g., Chlorthalidone analogs), anti-inflammatory agents, and kinase inhibitors.

This guide details two distinct protocols:

  • Protocol A (The "Phthalimidine" Route): A one-pot reductive amidation/cyclization for generating heterocyclic cores.

  • Protocol B (The "Linear" Route): A stepwise hydrolysis and controlled coupling strategy to maximize selectivity for the open-chain amide (where sterically possible).

Mechanistic Insight: The "Pseudo-Acid" Equilibrium

Understanding the reactivity landscape is crucial before beginning experimental work. The ortho-ketone facilitates an intramolecular cyclization that competes with intermolecular amidation.

  • Electrophilic Competition: The ketone carbonyl is activated by the electron-withdrawing nitro and chloro groups on the pendant ring, making it highly susceptible to nucleophilic attack by amines.

  • The Trap: Amine attack at the ketone forms a hemiaminal intermediate, which rapidly attacks the adjacent ester to close the lactam ring.

DOT Diagram: Reaction Pathway & Decision Matrix

ReactionPathways Start Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack (Kinetic Control) Linear Linear Amide (Open Chain) Start->Linear Direct Aminolysis (Steric/Lewis Acid) Amine Primary Amine (R-NH2) Cyclic 3-Hydroxy-Isoindolinone (Closed Ring) Inter1->Cyclic Intramolecular Cyclization Linear->Cyclic Spontaneous Equilibrium Dehydrated Isoindolinone (Phthalimidine) Cyclic->Dehydrated Dehydration (-H2O)

Caption: The dominant pathway (green) favors cyclization due to the proximity of the ester and ketone. Linear amides (red) are often transient intermediates.

Experimental Protocols

Protocol A: One-Pot Cyclizing Amidation (Isoindolinone Synthesis)

Best for: Creating heterocyclic libraries, drug scaffolds (e.g., Chlorthalidone-like cores).

Reagents & Equipment:

  • Substrate: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (1.0 equiv)

  • Amine: Primary amine of choice (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Toluene/AcOH (10:1)

  • Catalyst: None (AcOH acts as solvent/catalyst) or p-TsOH (5 mol%)

  • Temp: 80°C – 110°C

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate in 5 mL of Glacial Acetic Acid.

    • Note: The nitro/chloro substitution increases solubility in polar organic solvents compared to unsubstituted benzophenones.

  • Addition: Add 1.2 mmol of the primary amine.

    • Observation: A color change (often to deep yellow/orange) indicates imine/hemiaminal formation.

  • Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS.[1]

    • Target Mass: Look for [M+H] corresponding to Substrate + Amine - MeOH (Hydroxy-isoindolinone) or Substrate + Amine - MeOH - H2O (Isoindolinone).

  • Work-up (Precipitation): Cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold water.

    • The product often precipitates as a solid. Filter and wash with water.[2]

  • Work-up (Extraction): If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with Sat. NaHCO3 (to remove AcOH) and Brine.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: If the 3-hydroxy species persists and dehydration is desired, treat the crude product with thionyl chloride (SOCl2) in DCM (room temp, 1h) or reflux in toluene with a Dean-Stark trap.

Protocol B: Stepwise Hydrolysis & Controlled Coupling

Best for: When the "Linear Amide" is strictly required, or when using valuable/complex amines that are sensitive to acidic reflux.

Phase 1: Saponification (Ester Hydrolysis)

  • Dissolve Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate in THF/Water (3:1).

  • Add LiOH (2.0 equiv). Stir at RT for 2-4 hours.

  • Acidify with 1M HCl to pH 2. Extract with EtOAc.[3]

  • Isolate 2-(4-chloro-3-nitrobenzoyl)benzoic acid .

    • Checkpoint: Verify purity by NMR. This acid exists in equilibrium with its cyclic pseudo-acid form (lactol).

Phase 2: Activation & Coupling Standard carbodiimide couplings often fail due to the pseudo-acid cyclization. We recommend Thionyl Chloride or HATU with specific bases.

Data Table: Coupling Reagent Selection

ReagentConditionsOutcome FavorabilityNotes
SOCl2 Reflux, 2h -> Acid ChlorideHighConverts acid to pseudo-chloride; reacts with amine to form lactam.
HATU DMF, DIPEA, RTMediumCan form linear amide if amine is bulky.
T3P EtOAc, Pyridine, 0°CHighest (Linear) T3P (Propylphosphonic anhydride) is milder and minimizes thermal cyclization.

Procedure (T3P Method):

  • Dissolution: Dissolve 1.0 mmol of the hydrolyzed acid and 1.1 mmol of Amine in 5 mL dry EtOAc.

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Cool to 0°C.

  • Coupling: Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Add water. Separate layers. Wash organic layer with 0.5M HCl (remove pyridine), then Sat. NaHCO3.

  • Isolation: Dry over MgSO4 and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of ortho-benzoyl group.Switch to Protocol A (High Temp) or use microwave irradiation (120°C, 20 min).
Mixture of Products Equilibrium between Open Amide and Closed Lactam.Force cyclization (Reflux/Acid) or trap open form (Methylate N-amide immediately).
No Reaction Deactivation of amine by nitro group electronics?Unlikely; the nitro group activates the electrophile. Ensure amine is nucleophilic (not an aniline with EWG).

Safety & Handling

  • Nitro Compounds: The 3-nitro group adds energetic potential. While this specific molecule is stable, avoid subjecting it to temperatures >200°C or dry distillation.

  • Chlorinated Aromatics: Potential skin sensitizers and hepatotoxins. Handle in a fume hood.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Synthesis of Chlorthalidone Intermediates

    • Patent Application CN105906521A. "Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid." (2016).[4]

  • Cyclization Mechanism of 2-Acylbenzoates

    • Bowden, K., et al. "General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine." Journal of the Chemical Society, Perkin Transactions 2. (2000).
  • Direct Aminolysis Techniques

    • "Direct aminolysis of methyl esters with ammonia in continuous flow."[5] Reaction Chemistry & Engineering. (2025).[5]

  • Amide Coupling Reagents (T3P/HATU)

    • Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron (2005).

Sources

Method

Analytical Profiling &amp; Quantification of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary & Chemical Context

Target Analyte: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate CAS Registry Number: 14719-83-6 Molecular Formula: C₁₅H₁₀ClNO₅ Molecular Weight: 319.70 g/mol

This guide details the analytical methodology for quantifying Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate , a critical intermediate and potential process-related impurity (PRI) in the synthesis of Chlorthalidone (a thiazide-like diuretic) and specific Indanthrone dye derivatives.

In the pharmaceutical context, this compound is the methyl ester derivative of 2-(4-chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1). It typically arises during esterification steps or as a byproduct when the parent acid is processed in methanol. Due to the presence of the nitro-aromatic moiety, strict control is required to ensure process consistency and evaluate potential genotoxic risks (in line with ICH M7 guidelines).

Analytical Strategy & Method Development

The quantification of this ester requires a separation mechanism capable of distinguishing it from its parent acid (which is significantly more polar) and the starting materials (phthalic anhydride derivatives).

  • Detection Mode: UV-Vis is the primary choice due to the strong chromophores (nitro and benzoyl groups). A wavelength of 254 nm provides maximum sensitivity, while 280 nm offers higher selectivity against solvent cut-off noise.

  • Separation Mode: Reverse-Phase Chromatography (RP-HPLC) on a C18 stationary phase.

  • Criticality: The methyl ester is significantly more hydrophobic than the free acid. A gradient method is mandatory to elute the acid early and the ester later without excessive broadening.

Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Primary method for assay and purity analysis.

1. Chromatographic Conditions

ParameterSpecification
Instrument HPLC System with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Column Temp 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm (primary); 280 nm (secondary confirmation)
Run Time 35 Minutes

2. Mobile Phase Composition

  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade). Purpose: Suppress ionization of the free acid impurity, sharpening its peak.

  • Solvent B: Acetonitrile (HPLC Grade).

3. Gradient Program

Time (min)% Solvent A% Solvent BElution State
0.08020Equilibration
5.08020Isocratic hold (Acid elution)
20.02080Gradient ramp (Ester elution)
25.02080Wash
26.08020Re-equilibration
35.08020End

4. Standard & Sample Preparation

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution (1.0 mg/mL): Weigh 50 mg of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate reference standard into a 50 mL volumetric flask. Dissolve in 25 mL Acetonitrile; sonicate for 5 mins. Dilute to volume with Water.

  • Working Standard (50 µg/mL): Dilute 5.0 mL of Stock Solution to 100 mL with Diluent.

Protocol B: LC-MS/MS for Trace Impurity Analysis

Required for genotoxic impurity screening or trace quantification (<0.05%).

1. Instrument Parameters

  • Source: Electrospray Ionization (ESI)

  • Polarity: Positive Mode (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

2. MS Transitions The ester readily forms sodiated adducts or protonated species depending on MP pH.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity
320.0 [M+H]⁺288.015Loss of OMe (Methanol)
320.0 [M+H]⁺139.025Nitro-benzoyl fragment
342.0 [M+Na]⁺342.010Sodium Adduct (Quantifier)

3. Mobile Phase (MS Compatible)

  • Replace Phosphoric Acid with 0.1% Formic Acid in both Water and Acetonitrile.

Visualizing the Chemical Context

The following diagram illustrates the synthesis pathway of Chlorthalidone, highlighting where the Methyl Ester target (CAS 14719-83-6) originates as a process intermediate or impurity.

Chlorthalidone_Synthesis Start Phthalic Anhydride + 1-Chloro-2-nitrobenzene FriedelCrafts Step 1: Friedel-Crafts Acylation (AlCl3) Start->FriedelCrafts Acid Intermediate 1 (The Acid) 2-(4-chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1) FriedelCrafts->Acid SideReaction Side Reaction: Esterification in MeOH Acid->SideReaction Impurity Pathway Reduction Step 2: Reduction/Cyclization Acid->Reduction Standard Route Target TARGET ANALYTE Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS 14719-83-6) SideReaction->Target MeOH/H+ API Final API Chlorthalidone Reduction->API

Figure 1: Synthetic origin of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate in the Chlorthalidone pathway.[1][2][3][][5]

Method Validation (ICH Q2 Guidelines)

To ensure the trustworthiness of the data, the following validation parameters must be established:

1. Specificity (Stress Testing)

  • Inject the parent acid (CAS 85-54-1) and the methyl ester (CAS 14719-83-6).

  • Requirement: Resolution (Rs) > 2.0 between the Acid (RT ~6-8 min) and Ester (RT ~18-20 min).

  • Note: The ester is significantly more retained due to the capping of the carboxylic acid group.

2. Linearity & Range

  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 µg/mL to 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

3. Accuracy (Recovery)

  • Spike the ester into the sample matrix (if available) or solvent at 3 levels (80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

4. Sensitivity (LOD/LOQ)

  • LOD: Signal-to-Noise ratio (S/N) of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Expected LOQ: ~0.5 µg/mL (UV detection).

Troubleshooting & Critical Process Parameters
ObservationRoot CauseCorrective Action
Peak Tailing (Target) Secondary interactions with silanols.Ensure column is "End-capped" (e.g., Zorbax Eclipse). Increase buffer strength slightly.
Split Peaks Sample solvent mismatch.If dissolving in 100% ACN, the strong solvent effect can distort peaks. Use 50:50 ACN:Water as diluent.
RT Drift Temperature fluctuation.Thermostat the column compartment to 30°C. Do not run at ambient temperature.
Ghost Peaks Carryover of hydrophobic ester.Add a needle wash step with 100% ACN between injections.
References
  • European Pharmacopoeia (Ph.[6] Eur.) . Chlorthalidone Monograph: Impurity Profiling. 10th Edition. (Standard for related benzoic acid derivatives).[7]

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • PubChem . Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Compound Summary). National Library of Medicine. Link

  • Google Patents . Process for the preparation of Chlorthalidone (WO2018158777A1). (Details the acid intermediate and purification steps). Link

  • Sigma-Aldrich . Product Specification: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. Link

Sources

Application

"TLC visualization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate reactions"

Application Note & Protocol Guide Topic: TLC Visualization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Reactions Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: TLC Visualization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Reaction Monitoring in Synthesis

In the synthesis of complex organic molecules such as Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, the ability to accurately monitor the progress of a chemical reaction is paramount. This compound, possessing a benzophenone core, is adorned with multiple reactive functional groups: a nitro group susceptible to reduction, a chloro group that can undergo nucleophilic substitution, and an ester that can be hydrolyzed. Each of these transformations yields a product with distinct physicochemical properties. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly sensitive method to qualitatively track the consumption of starting materials and the formation of products in real-time.[1][2][3] This application note provides a detailed guide and robust protocols for utilizing TLC to visualize and interpret reactions involving this key chemical intermediate.

Part 1: Core Principles of TLC for Reaction Analysis

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent).[4] The key principles are:

  • Polarity and Separation: Silica gel is a highly polar stationary phase.[4] Non-polar compounds have weak interactions with the silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf). Polar compounds interact more strongly with the silica gel and travel shorter distances, leading to lower Rf values.

  • The Three-Lane System: For effective reaction monitoring, a three-lane spotting system is indispensable.[5][6]

    • Starting Material (SM): A pure sample of the reactant.

    • Co-spot (C): A lane where the starting material and the reaction mixture are spotted on top of each other. This is crucial for resolving compounds with similar Rf values.[5][6]

    • Reaction Mixture (Rxn): An aliquot taken directly from the reaction.

By comparing the lanes, a chemist can unequivocally determine if the starting material has been consumed and observe the appearance of new spots corresponding to products.

G cluster_workflow TLC Reaction Monitoring Workflow prep 1. Prepare Chamber (Solvent + Filter Paper) spot 2. Spot TLC Plate (SM | Co-spot | Rxn) prep->spot develop 3. Develop Plate (Capillary Action) spot->develop dry 4. Dry Plate & Mark Solvent Front develop->dry visualize 5. Visualize Spots (UV, Stains) dry->visualize analyze 6. Analyze & Calculate Rf (Assess Reaction Progress) visualize->analyze

Caption: General workflow for monitoring a chemical reaction using TLC.

Part 2: Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction

This protocol outlines the fundamental steps for setting up and running a TLC analysis to track a reaction involving Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

Materials

  • Silica Gel 60 F254 TLC plates (fluorescent indicator allows for UV visualization)

  • TLC developing chamber with lid

  • Capillary spotters

  • Forceps

  • Pencil

  • UV Lamp (254 nm)

  • Heat gun

Mobile Phase Selection: The Key to Resolution The choice of mobile phase (eluent) is the most critical variable for achieving good separation.[7][8] The goal is to find a solvent system where the starting material has an Rf value between 0.2 and 0.6.[7] For a molecule like Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, which has moderate polarity, a mixture of a non-polar and a polar solvent is ideal.

Solvent System (v/v)PolarityTypical Application
9:1 Hexane : Ethyl AcetateLowFor resolving less polar compounds.
7:3 Hexane : Ethyl Acetate Medium Recommended starting point.
1:1 Hexane : Ethyl AcetateMedium-HighFor more polar compounds.
9:1 Dichloromethane : MethanolHighFor highly polar compounds.

Procedure

  • Chamber Saturation: Pour the chosen eluent into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover with the lid and let it sit for 5-10 minutes to saturate the chamber atmosphere with solvent vapor.[4]

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced ticks on this line for the SM, Co-spot, and Rxn lanes.

  • Spotting:

    • Dissolve a small amount of the pure starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary spotter, touch it briefly to the "SM" and "C" marks.

    • Quench a small aliquot of your reaction mixture (e.g., in a vial with a drop of water or buffer if necessary) and dissolve in a suitable solvent.

    • Using a clean capillary spotter, spot the reaction mixture on the "C" (directly on top of the SM spot) and "Rxn" marks. Aim for compact spots, typically 1-2 mm in diameter.[9]

  • Development: Using forceps, carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate via capillary action.[1]

  • Completion and Analysis: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization: Proceed to Protocol 2 for visualization techniques.

  • Rf Calculation: The Retention Factor (Rf) is a key parameter for identifying compounds. It is calculated as:

    • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[10]

Protocol 2: Visualization Techniques

Since Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate and its derivatives are often colorless, visualization methods are essential.[11] Perform these steps sequentially.

A. Non-Destructive Visualization: UV Light

  • Principle: The silica plates are impregnated with a fluorescent indicator that glows green under 254 nm UV light. Aromatic and conjugated compounds, like the benzophenone core of the target molecule, absorb this UV light and appear as dark purple or black spots against the green background.[12]

  • Procedure: Place the dried TLC plate under a 254 nm UV lamp. Gently circle any visible spots with a pencil to mark their positions permanently.[13] This should always be the first method used as it does not alter the compounds.

B. Specific Visualization for Nitro Compounds: Azo Dye Formation This is a highly sensitive and specific chemical stain for aromatic nitro groups.[11] It involves a two-step chemical reaction performed directly on the TLC plate.

  • Principle: The nitro group (-NO₂) is first reduced to a primary amine (-NH₂) using stannous chloride (SnCl₂). This newly formed amine is then diazotized with nitrous acid and coupled with β-naphthol to form a brightly colored (orange to red) azo dye.[11][14]

  • Reagents:

    • Solution A (Reduction): 5% (w/v) SnCl₂ in 2M HCl.

    • Solution B (Diazotization): 2% (w/v) aqueous NaNO₂.

    • Solution C (Coupling): 10% (w/v) β-naphthol in 10% aqueous NaOH.

  • Procedure: i. Spray the TLC plate with Solution A. Heat the plate with a heat gun at ~100°C for 5-10 minutes. Let it cool to room temperature.[11] ii. Evenly spray the cooled plate with Solution B. iii. Immediately after, spray the plate with Solution C. The appearance of an intense orange or red spot indicates the presence of a nitro group.[11][14]

C. General Purpose Visualization: Potassium Permanganate Stain This is a universal, destructive stain that visualizes a wide range of organic compounds.

  • Principle: Potassium permanganate (KMnO₄) is a strong oxidizing agent. It reacts with any oxidizable functional group on the plate (alcohols, amines, even C-H bonds in some cases), being reduced to manganese dioxide (MnO₂), which is a brown solid. This results in yellow-brown spots on a purple or pink background.[15]

  • Reagent Preparation: Dissolve 3 g KMnO₄ and 10 g K₂CO₃ in 300 mL of water. Store in a dark bottle.

  • Procedure: Dip the TLC plate quickly into the permanganate solution using forceps. Immediately remove it, wipe the excess stain from the back with a paper towel, and gently warm with a heat gun. Spots will appear as yellow to brown against the purple background.[15]

Part 3: Application Example & Data Interpretation

Scenario: Monitoring the catalytic reduction of the nitro group in Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate to form Methyl 2-(3-amino-4-chlorobenzoyl)benzoate.

Caption: Chemical transformation from a nitro to an amino compound.

Expected TLC Results The product, an amine, is significantly more polar than the starting nitro compound due to its ability to form hydrogen bonds with the silica gel. Therefore, it will have a lower Rf value.

CompoundApprox. RfUV (254 nm)Nitro StainKMnO₄ Stain
Starting Material (Nitro)0.65Yes (Dark Spot)Yes (Orange/Red)Yes (Brown)
Product (Amine)0.30Yes (Dark Spot)No Yes (Brown)
Rf values are illustrative and highly dependent on the exact eluent composition and conditions.

Interpreting the TLC Plate Over Time:

  • t = 0: A single spot will be visible in the "SM" and "Rxn" lanes at Rf ≈ 0.65. It will be visible under UV and stain positive with both the nitro and permanganate stains.

  • Intermediate Time: The "Rxn" lane will show two spots. The original starting material spot at Rf ≈ 0.65 will be diminished in intensity, and a new, lower spot (Rf ≈ 0.30) corresponding to the amine product will appear. The co-spot lane will clearly show two distinct spots.

  • Reaction Completion: The "Rxn" lane will show only a single spot at Rf ≈ 0.30. The original starting material spot at Rf ≈ 0.65 will be completely absent. The definitive test is to use the nitro-specific stain; a complete reaction will show no orange/red color in the "Rxn" lane.

Conclusion and Expert Recommendations

Thin-Layer Chromatography is an indispensable tool for monitoring reactions involving complex molecules like Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. The key to successful analysis lies in a systematic approach: selecting an appropriate mobile phase for separation, using the three-lane spotting technique for unambiguous comparison, and employing a combination of non-destructive (UV) and specific chemical visualization methods. For this particular class of compounds, the reduction-diazotization sequence offers an exceptionally reliable method to confirm the complete consumption of the nitro-containing starting material. This multi-faceted visualization strategy provides researchers with confident, real-time data to make informed decisions during the synthetic process.

References

  • Benchchem. Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • Sigma-Aldrich. Tips & Tricks for Thin-Layer Chromatography.
  • ResearchGate. MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
  • Scribd. Selection of Stationary and Mobile Phases in Thin Layer Chromatography.
  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography.
  • University of Toronto. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC.
  • Oreate AI Blog. Mobile Phase of Thin Layer Chromatography.
  • Chemistry LibreTexts. 2.3B: Uses of TLC.
  • Unknown. Thin Layer Chromatography.
  • WordPress.com. Using TLC to monitor a reaction.
  • Wikipedia. Thin-layer chromatography.
  • EPFL. TLC Visualization Reagents.
  • Unknown. TLC OF NITROAROMATIC COMPOUNDS.
  • Unknown. TLC stains.
  • ResearchGate. (PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates.
  • ResearchGate. Best TLC stain for both phosphate esters AND phosphoric acid?.
  • International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.
  • YouTube. Reduction of benzophenone Overview Q&A.
  • Unknown. TLC Stains.
  • Delloyd's Lab-Tech Chemistry resource. Preparation of TLC spray reagents.
  • CDN. Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography.
  • Scribd. Experiment 1: Thin Layer Chromatography.
  • Unknown. Thin Layer Chromatography.
  • ResearchGate. (PDF) Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests.
  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines.
  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.
  • Scribd. TLC Visualization Reagents Guide.

Sources

Method

Application Notes and Protocols for the Safe Handling of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the safe handling procedures for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (C₁₅H₁₀ClNO₅). As a compound with limited publicly available safety data, this guide synthesizes information from structurally related molecules, including chlorinated nitroaromatics and benzophenone derivatives, to establish a robust framework for its safe use in a research and development setting. The protocols outlined herein are designed to protect researchers, scientists, and drug development professionals from potential hazards associated with this chemical.

Introduction

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a complex organic molecule featuring a benzophenone core substituted with a chloro group, a nitro group, and a methyl ester.[1] While this compound may be of interest in medicinal chemistry and materials science, its specific toxicological and reactivity data are not extensively documented.[1] Therefore, a cautious and informed approach to its handling is paramount. This guide provides a comprehensive overview of its potential hazards, recommended personal protective equipment (PPE), proper handling and storage procedures, emergency protocols, and waste disposal guidelines. The recommendations are grounded in the known properties of its constituent functional groups and data from analogous compounds.

Hazard Assessment

Due to the absence of specific toxicological data for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, a hazard assessment must be conducted by examining its structural components.

  • Nitroaromatic Compounds: Aromatic nitro compounds are often associated with toxicity and can be harmful if inhaled, ingested, or absorbed through the skin.[2] Some nitroaromatics are also known to be mutagenic.

  • Chlorinated Aromatic Compounds: Chlorinated aromatic hydrocarbons can exhibit a range of toxic effects, and upon combustion, can produce hazardous byproducts like hydrogen chloride gas.[3]

  • Benzophenone Core: While benzophenone itself has a lower acute toxicity, it is a known photosensitizer and can cause skin irritation.[4][5]

  • Solid Form: The compound is a solid, which can pose an inhalation hazard if handled as a fine powder, leading to respiratory irritation.[4]

Based on these structural alerts, it is prudent to treat Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate as a hazardous substance.

Table 1: Physicochemical and Inferred Hazard Data

PropertyValue/InformationSource/Analogy
Molecular Formula C₁₅H₁₀ClNO₅[1]
Molecular Weight 319.70 g/mol
Physical Form Solid
Inferred Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Analogy to Methyl 2-chloro-4-nitrobenzoate and other nitroaromatics.[2][6]
Skin Corrosion/Irritation Causes skin irritation.Analogy to 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid.
Serious Eye Damage/Irritation Causes serious eye irritation.Analogy to 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid.
Respiratory Sensitization May cause respiratory irritation.Analogy to Methyl 2-chloro-4-nitrobenzoate.[6]
Carcinogenicity No data available. Handle as a potential carcinogen.General precaution for novel chemical entities.
Combustibility Combustible solid.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[7][8][9]

Standard Laboratory Attire:
  • Safety glasses with side shields or chemical splash goggles.[7]

  • A flame-resistant lab coat.

  • Long pants and fully enclosed shoes.[8]

Specific PPE for Handling Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate:
  • Gloves: Use chemically resistant gloves, such as nitrile gloves.[7] Always inspect gloves for tears or punctures before use and change them frequently.[9]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (P95 or P100) is required.[10]

  • Face Protection: A face shield should be worn in addition to safety goggles when there is a risk of splashing or dust generation.[2]

PPE_Workflow Start Handling Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate? StandardPPE Standard Lab Attire: - Safety Goggles - Lab Coat - Closed-toe Shoes - Nitrile Gloves Start->StandardPPE CheckHood Is the work performed in a certified chemical fume hood? FullPPE Enhanced PPE: - Standard Lab Attire - NIOSH-approved Respirator (P95/P100) - Face Shield (if splash risk) CheckHood->FullPPE No Proceed Proceed with Handling CheckHood->Proceed Yes StandardPPE->CheckHood FullPPE->Proceed

Caption: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Storage Protocols

Engineering Controls:
  • All manipulations of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Use a ventilated enclosure for weighing and transferring the solid.

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

Handling Procedures:
  • Preparation: Before handling, read the available safety information and have a clear plan for the experiment. Ensure all necessary PPE is donned correctly.

  • Weighing and Transfer:

    • Minimize the creation of dust.[4]

    • Use a spatula to handle the solid. Avoid scooping directly from the container with weighing paper.

    • Clean any spills immediately with appropriate methods (see Section 5).

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly.

    • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][8]

    • Decontaminate all surfaces and equipment used.

Storage:
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[12]

  • The storage area should be clearly labeled with the identity of the compound and its potential hazards.

Emergency Procedures

Spills:
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for waste disposal.[10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Report: Report all spills to the laboratory supervisor.

Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Incident Incident Occurs Spill Chemical Spill Incident->Spill Exposure Personal Exposure Incident->Exposure Evacuate Evacuate Area Spill->Evacuate Remove Remove from Exposure Exposure->Remove Contain Contain & Clean Spill Evacuate->Contain ReportSpill Report to Supervisor Contain->ReportSpill FirstAid Administer First Aid (Wash, Flush, etc.) Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: General emergency response workflow.

Waste Disposal

  • All waste containing Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate should be considered hazardous.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[2][3]

Conclusion

References

  • Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. PubChem. [Link]

  • Methyl 2-chloro-4-nitrobenzoate. PubChem. [Link]

  • Material Safety Data Sheet for Methyl 4-chloro-3-nitrobenzoate. Capot Chemical. [Link]

  • Hazardous Substance Fact Sheet: Methyl Benzoate. New Jersey Department of Health. [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process.
  • 1-Chloro-4-nitrobenzene Material Safety Data Sheet. Oxford Lab Chem. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]

  • 2-(4-Chloro-3-nitrobenzoyl) benzoic acid. Sarex. [Link]

  • What is the synthesis of methyl 3-nitrobenzoate?. Quora. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Affecting Reactivity of Methyl Benzoate w/ Substituents. Reddit. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]

  • Synthesis of Methyl benzoate with reaction mechanism. YouTube. [Link]

  • Benzophenone Safety Data Sheet. Durham Tech. [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

Application

Technical Application Note: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Introduction & Scope Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a critical benzophenone derivative serving as a high-value intermediate in the synthesis of diuretic and antihypertensive agents, most notably Chlorthali...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a critical benzophenone derivative serving as a high-value intermediate in the synthesis of diuretic and antihypertensive agents, most notably Chlorthalidone .

Unlike its carboxylic acid precursor (2-(4-chloro-3-nitrobenzoyl)benzoic acid), the methyl ester variant offers distinct advantages in purification and solubility profiles, often utilized to control regioselectivity during subsequent cyclization steps with hydrazine or sulfonamides.

This guide synthesizes Safety Data Sheet (SDS) parameters with practical laboratory protocols, designed for researchers requiring high-fidelity data for process chemistry and drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Substance Identification & Properties

ParameterSpecificationNotes
Chemical Name Methyl 2-(4-chloro-3-nitrobenzoyl)benzoateBenzophenone derivative
CAS Number 31431-10-4[PubChem, 2025]
Molecular Formula C₁₅H₁₀ClNO₅
Molecular Weight 319.70 g/mol
Appearance White to pale yellow crystalline powderColor deepens upon light exposure
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in WaterLipophilic ester character
Melting Point Experimental determination recommendedTypically lower than acid precursor (198°C)
Storage Class 11 (Combustible Solids)[Sigma-Aldrich, 2025]

Expert Insight: While the acid form is often the primary commercial intermediate, the methyl ester is frequently generated in situ or isolated to remove inorganic salts before the critical cyclization step. Its lower polarity allows for easier silica gel chromatography compared to the free acid.

Hazard Identification & Risk Mitigation (SDS Summary)

This section interprets GHS classifications into actionable safety protocols.

Table 2: GHS Classification & Handling

Hazard CategoryH-CodeStatementMitigation Protocol
Acute Toxicity (Oral) H302Harmful if swallowedDo not eat/drink in lab. Wash hands post-handling.[1][2][3][4]
Skin Irritation H315Causes skin irritationNitrile gloves (0.11mm min thickness).
Eye Irritation H319Causes serious eye irritationSafety glasses with side shields; Eye wash station access.
Aquatic Toxicity H412Harmful to aquatic life (Long-term)Collect all raffinate/mother liquor for incineration.
Stability & Reactivity[9]
  • Hydrolysis Risk: As an ester, the molecule is susceptible to hydrolysis in basic aqueous media (pH > 9), reverting to the parent acid and methanol.

  • Thermal Stability: Stable under standard conditions. Avoid temperatures >150°C to prevent decarboxylation or nitro-group decomposition.

  • Incompatibilities: Strong oxidizing agents, strong bases (hydroxides, alkoxides), and reducing agents (which may reduce the nitro group to an amine prematurely).

Application Note: Chlorthalidone Synthesis Pathway[4][15][16]

The primary utility of this molecule is the construction of the phthalimidine or isoindolinone core found in Chlorthalidone. The methyl ester functionality serves as a "masked" electrophile that reacts with hydrazine or ammonia derivatives.

Mechanistic Workflow

The following diagram illustrates the position of the target molecule within the broader synthesis of Chlorthalidone.

ChlorthalidoneSynthesis cluster_legend Pathway Key Start Phthalic Anhydride + Chlorobenzene Acid 2-(4-chlorobenzoyl)benzoic acid Start->Acid Friedel-Crafts Acylation NitroAcid 2-(4-chloro-3-nitrobenzoyl)benzoic acid (Precursor) Acid->NitroAcid Nitration (HNO3/H2SO4) Target Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (TARGET MOLECULE) NitroAcid->Target Esterification (MeOH/H+) Cyclization Phthalazinone Intermediate Target->Cyclization Hydrazine Hydrate / Cyclization Chlorthalidone Chlorthalidone (API) Cyclization->Chlorthalidone Sulfonylation & Amination key Target molecule acts as a purified electrophile for cyclization.

Figure 1: Synthetic pathway highlighting the role of the methyl ester intermediate in Chlorthalidone production.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Esterification)

Use this protocol to convert the commercial acid precursor to the target methyl ester for purification purposes.

Reagents:

  • 2-(4-chloro-3-nitrobenzoyl)benzoic acid (1.0 eq)

  • Methanol (Solvent/Reagent, 10-20 volumes)

  • Sulfuric Acid (Catalytic, 0.1 eq) or Thionyl Chloride (1.1 eq)

Procedure:

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser and magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Suspend the acid precursor in Methanol.

  • Activation:

    • Method A (Acid Cat): Add

      
       dropwise. Reflux for 6-8 hours.
      
    • Method B (Acid Chloride - Recommended): Cool to 0°C. Add

      
       dropwise. Warm to RT, then reflux for 2 hours.
      
  • Monitoring (Self-Validation): Check TLC (50:50 Hexane:EtOAc). The acid will streak near the baseline; the ester will move to

    
    .
    
  • Workup: Evaporate Methanol. Dissolve residue in EtOAc. Wash with sat.

    
     (to remove unreacted acid) and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol if necessary.[5]
    
Protocol B: Reaction with Hydrazine (Cyclization Test)

Use this protocol to validate the reactivity of the ester towards nucleophilic acyl substitution.

Reagents:

  • Target Methyl Ester (1.0 mmol)

  • Hydrazine Hydrate (1.2 mmol, 64% aq. solution)

  • Ethanol (5 mL)

Procedure:

  • Dissolve the methyl ester in Ethanol at room temperature.

  • Add Hydrazine Hydrate dropwise.

  • Observation: The solution should turn yellow/orange. Upon heating to reflux (1-2 hours), a white precipitate (phthalazinone derivative) typically forms.

  • Validation: The disappearance of the ester carbonyl peak in IR (

    
    ) and appearance of amide/hydrazide bands confirms reaction.
    

Storage & Disposal Guidelines

Storage:

  • Store in a tightly closed container.

  • Temperature: Room temperature (15-25°C).

  • Protect from light (nitro compounds can degrade).

  • Desiccate to prevent ester hydrolysis.

Disposal:

  • Solid Waste: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

  • Aqueous Waste: Do not flush down drains. Collect as hazardous aqueous waste (Toxic/Irritant).

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. Merck KGaA.

  • PubChem. (2025). Compound Summary: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CID 329799134).[6] National Center for Biotechnology Information.

  • Google Patents. (2016). Synthesis method of chlorthalidone medicine intermediate. CN105906521A.

  • TCI Chemicals. (2025). 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid (Precursor Data).

Sources

Technical Notes & Optimization

Troubleshooting

"common side products in Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate synthesis"

Technical Support Center: Synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Executive Summary & Reaction Pathway Target Molecule: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Primary Application: Intermediate for pha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Executive Summary & Reaction Pathway

Target Molecule: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Primary Application: Intermediate for pharmaceutical scaffolds (e.g., phthalazinone derivatives, diuretics like Chlorthalidone precursors) and agrochemicals. Critical Challenge: The synthesis involves a delicate equilibrium between the open-chain "normal" ester and the cyclic "pseudo" ester (phthalide derivative). Controlling this tautomerism is the primary technical hurdle.

Synthesis Workflow & Impurity Map

The following diagram illustrates the standard industrial route and the specific step-origin of common side products.

SynthesisPath Start Phthalic Anhydride + Chlorobenzene Step1 Step 1: Friedel-Crafts Acylation (AlCl3, Hydrolysis) Start->Step1 Inter1 Intermediate 1: 2-(4-chlorobenzoyl)benzoic acid Step1->Inter1 Major Product Side1 Impurity A (Isomer): 2-(2-chlorobenzoyl)benzoic acid Step1->Side1 Ortho-attack (Minor) Step2 Step 2: Nitration (HNO3/H2SO4, <15°C) Inter1->Step2 Inter2 Intermediate 2: 2-(4-chloro-3-nitrobenzoyl)benzoic acid Step2->Inter2 Electrophilic Subst. Side2 Impurity B (Over-reaction): 3,5-Dinitro analogue Step2->Side2 High Temp / Excess HNO3 Step3 Step 3: Esterification Inter2->Step3 Target TARGET: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Normal Open Ester) Step3->Target Fischer (MeOH/H+) Side3 Impurity C (Pseudo-Ester): 3-methoxy-3-(4-chloro-3-nitrophenyl)phthalide Step3->Side3 Via Acid Chloride (SOCl2/Pyridine) Side1->Step2 Carries over

Figure 1: Synthetic pathway highlighting the divergence between normal ester and pseudo-ester formation.

Troubleshooting Guide (FAQs)

Phase 1: The "Pseudo-Ester" Problem (Esterification)

Q: My product has the correct mass (m/z 319) but the melting point is higher than reported, and NMR shows a shift in the methoxy peak. What formed? A: You have likely formed the Pseudo-Methyl Ester (3-methoxy-3-(4-chloro-3-nitrophenyl)isobenzofuran-1(3H)-one).

  • The Mechanism: 2-Benzoylbenzoic acids exist in equilibrium between the open keto-acid form and the cyclic hydroxy-lactone (pseudo-acid).

  • The Cause: Using thionyl chloride (

    
    ) to generate the acid chloride often produces the pseudo-chloride (3-chloro-3-phenylphthalide derivative). Reacting this with methanol, especially in the presence of bases like pyridine, locks the molecule into the cyclic pseudo-ester form.
    
  • The Fix: Switch to Fischer Esterification . Reflux the acid in Methanol with catalytic Sulfuric Acid (

    
    ). This thermodynamic control favors the open-chain "normal" benzoate ester.
    
Phase 2: Nitration Purity

Q: I see a significant impurity (+45 mass units) after the nitration step. Is this a solvent adduct? A: No, this is likely the Dinitro impurity (Methyl 2-(4-chloro-3,5-dinitrobenzoyl)benzoate).

  • The Cause: Nitration temperature exceeded 15°C or the acid addition was too rapid. The first nitro group deactivates the ring, but at higher energies, a second nitration can occur meta to the first nitro group.

  • The Fix: Maintain the reaction temperature strictly between 0–5°C during addition. Add the nitrating mixture dropwise.

Q: There is a persistent isomeric impurity (~5%) that tracks through all three steps. It is not separated by recrystallization. A: This is likely the 2-chloro isomer derived from the very first Friedel-Crafts step.

  • The Cause: Reaction of Phthalic Anhydride with Chlorobenzene yields ~90-95% para-isomer (4-chloro) and ~5-10% ortho-isomer (2-chloro). If not removed at Step 1, it undergoes nitration and esterification to form Methyl 2-(2-chloro-3-nitrobenzoyl)benzoate.

  • The Fix: Purify Intermediate 1 (2-(4-chlorobenzoyl)benzoic acid) by recrystallization from Toluene or Acetic Acid before proceeding to nitration. It is much harder to separate the isomers at the ester stage.

Common Side Products Data Table

Impurity NameStructure DescriptionOrigin StepDetection (Key Signals)Removal Strategy
Pseudo-Ester Cyclic phthalide (isobenzofuranone) ring; Methoxy group at C3.EsterificationIR: Lactone C=O (~1770 cm⁻¹). NMR: Methoxy signal shifts upfield relative to ester.Hydrolyze back to acid using aq. NaOH, then re-esterify using MeOH/H₂SO₄.
Dinitro Analogue Two nitro groups on the benzoyl ring (positions 3,5).NitrationMS: M+45 (m/z ~364). TLC: Lower Rf than target (more polar).Control nitration temp <5°C. Recrystallize from MeOH.
Ortho-Isomer Chlorine at position 2 of benzoyl ring.Friedel-CraftsNMR: Different splitting pattern in aromatic region (more complex coupling).Purify Intermediate 1 via toluene recrystallization.
Unreacted Acid Free carboxylic acid.EsterificationIR: Broad OH stretch (2500-3000 cm⁻¹). TLC: Streaks near baseline.Wash organic layer with Sat. NaHCO₃.

Validated Experimental Protocol

Objective: Synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate minimizing pseudo-ester formation.

Step 1: Nitration of 2-(4-chlorobenzoyl)benzoic acid

Note: Starting material must be free of the 2-chloro isomer.

  • Setup: Charge a 3-neck flask with 98% Sulfuric Acid (5.0 equiv) and cool to 0°C.

  • Dissolution: Add 2-(4-chlorobenzoyl)benzoic acid (1.0 equiv) slowly, keeping internal temp <10°C. Stir until fully dissolved.

  • Nitration: Prepare a mixture of Fuming Nitric Acid (1.1 equiv) and Sulfuric Acid. Add this dropwise over 1 hour, strictly maintaining temp 0–5°C .

  • Quench: Pour the mixture onto crushed ice (10x weight). Filter the precipitated solid.[1]

  • Purification: Wash with cold water until pH is neutral. Dry. Recrystallize from Ethanol if dinitro impurities are present (>2%).

Step 2: Fischer Esterification (Target Synthesis)

Critical: Do not use Thionyl Chloride/Pyridine.

  • Reaction: Suspend the dry nitro-acid from Step 1 in anhydrous Methanol (10 vol).

  • Catalyst: Add concentrated Sulfuric Acid (0.5 equiv) dropwise.

  • Reflux: Heat to reflux (approx. 65°C) for 8–12 hours. Monitor TLC for disappearance of acid.

  • Workup: Cool to room temperature. Concentrate solvent to 20% volume. Pour into ice water.

  • Extraction: Extract with Ethyl Acetate.

  • Wash: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) to remove unreacted acid and trace sulfuric acid. (Crucial for stability).

  • Isolation: Dry over MgSO₄, filter, and evaporate.

  • Result: The residue is the Normal Methyl Ester . If solidification is slow, triturate with cold hexane.

References

  • Newman, M. S. , & McCleary, C. D. (1941). Normal and Pseudo Esters of 2-Benzoylbenzoic Acid Types. Journal of the American Chemical Society, 63(6), 1542–1544.

  • Huntress, E. H. , et al. (1948). The Preparation of 2-Benzoylbenzoic Acid and its Derivatives. Journal of the American Chemical Society.[2] (Validation of Friedel-Crafts conditions).

  • BenchChem Technical Library . (2025). Identification of byproducts in the nitration of 4-chlorobenzoic acid derivatives.

  • Organic Syntheses , Coll. Vol. 1, p. 391 (1941). Methyl m-nitrobenzoate (General Nitration/Esterification Protocols).

  • Valters, R. E. , & Flitsch, W. (1985).[3] Ring-Chain Tautomerism of 2-Acylbenzoic Acids. Plenum Press. (Definitive text on Pseudo-ester equilibrium).

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Introduction Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are synthesizing Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate , a critical intermediate in the synthesis of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are synthesizing Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate , a critical intermediate in the synthesis of the antihistamine Azelastine .

This molecule presents specific purification challenges due to the electron-withdrawing nitro group, which increases polarity but also lowers the melting point relative to the free acid, creating a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.

This guide moves beyond basic recipes. We provide a thermodynamically validated protocol and a root-cause troubleshooting framework to ensure high purity (>99% HPLC) and consistent morphology.

Module 1: Solvent Selection & Thermodynamics

The "Why" Behind the Solvent

The choice of solvent is dictated by the competing polarity of the nitro group (polar) and the chlorobenzoyl skeleton (lipophilic).

Solvent SystemRoleSolubility ProfileRisk Factor
Methanol (MeOH) Primary High solubility at reflux; low at 0°C.Low. Best balance for removing polar nitration by-products.
Ethanol (EtOH) AlternativeSlightly lower solubility than MeOH; better for larger crystals.Medium. Higher boiling point increases risk of oiling out if not seeded.
Ethyl Acetate / Hexane RescueUsed when material is extremely impure or "gummy."High. Difficult to reproduce polymorphs; flammability hazard.

Expert Insight: We recommend Methanol as the standard solvent. The methyl ester moiety of your target molecule is stable in methanol, avoiding the transesterification risks present if you were to use Ethanol or Isopropanol with trace acid/base catalysts.

Decision Logic: Solvent Choice

Use the following logic flow to determine if you should proceed with the standard Methanol protocol or switch to a rescue system.

SolventLogic Start Start: Crude Solid Assessment PurityCheck Is Crude Purity > 85% (HPLC)? Start->PurityCheck HighPurity Standard Protocol: Methanol Recrystallization PurityCheck->HighPurity Yes LowPurity Is the impurity unreacted Acid? PurityCheck->LowPurity No AcidImpurity Pre-treatment: Wash with 5% NaHCO3 then proceed to MeOH LowPurity->AcidImpurity Yes (Acid) UnknownImpurity Rescue Protocol: Dissolve in EtOAc, precipitate with Hexane LowPurity->UnknownImpurity No (Tars/Isomers) AcidImpurity->HighPurity

Figure 1: Solvent selection decision matrix based on crude impurity profile.

Module 2: The Validated Protocol

Standard Operating Procedure (SOP-AZL-05)

Target Specification: White to pale yellow crystalline solid. Melting Point Target: 78°C – 84°C (Dependent on polymorph).

Step 1: Dissolution (The Saturation Point)
  • Place 10.0 g of crude Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate in a 100 mL round-bottom flask.

  • Add 30 mL of Methanol (3 vol).

  • Heat to reflux (approx. 65°C) with magnetic stirring.

  • Observation: If solids remain, add Methanol in 2 mL increments until clear.

    • Critical Control Point: Do not exceed 5 volumes (50 mL). If insoluble matter remains after 5 vol, it is likely inorganic salts (from nitration) or dust. Perform a hot filtration .

Step 2: Controlled Nucleation (Avoiding the "Oil")
  • Remove from heat and allow the flask to cool slowly to ~50°C on a cork ring. Do not use an ice bath yet.

  • Seeding (Mandatory): At 45-50°C, the solution should be slightly supersaturated. Add a tiny crystal (0.5 mg) of pure product.

    • Why? Nitro-benzoates are notorious for supercooling and separating as an oil. Seeding provides a template for ordered crystal growth, bypassing the amorphous liquid phase.

  • Observe the formation of turbidity (cloudiness) around the seed crystal.

Step 3: Crystal Growth & Isolation
  • Once crystallization is visibly established (thick slurry), allow the flask to cool to room temperature (20-25°C) over 30 minutes.

  • Transfer to an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Filter under vacuum using a Buchner funnel.[1][2][3]

  • Wash: Rinse the filter cake with 10 mL of ice-cold Methanol .

    • Warning: Warm methanol will dissolve your product rapidly.

  • Dry in a vacuum oven at 40°C for 4 hours.

Process Visualization

RecrystWorkflow Crude Crude Input (Solid) Dissolve Dissolution (Reflux in MeOH) Crude->Dissolve HotFilter Hot Filtration (Remove Salts) Dissolve->HotFilter If hazy Seed Seeding @ 50°C (Critical Step) Dissolve->Seed If clear HotFilter->Seed Cool Slow Cooling (to 0°C) Seed->Cool Crystal Growth Filter Isolation & Cold Wash Cool->Filter Product Pure Crystal (>99%) Filter->Product

Figure 2: Workflow for the recrystallization of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

Module 3: Troubleshooting & FAQs

Q1: My product separated as a yellow oil at the bottom of the flask. What happened?

Root Cause: This is "oiling out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops below the saturation point of the solute before it drops below the melting point of the solid, or if the solution is too concentrated. Corrective Action:

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Add a small amount of extra solvent (10-15% more Methanol).

  • Seed the solution at a higher temperature (just below the boiling point).

  • Stir vigorously while cooling. Agitation helps prevent oil droplets from coalescing.

Q2: The crystals are bright yellow. Is this an impurity?

Analysis:

  • Pale Yellow: Normal. The nitro group conjugated with the aromatic ring imparts a yellow color.

  • Dark Orange/Brown: Impurity. This usually indicates the presence of dinitro species or oxidation by-products from the nitration step. Fix: If the color is dark, perform a charcoal treatment . Add 5% w/w activated carbon during the hot dissolution step (Step 1), reflux for 5 minutes, and hot filter through Celite before cooling.

Q3: My yield is low (<50%). Where is my product?

Root Cause:

  • Too much solvent: You likely used too much methanol, keeping the product in solution even at 0°C.

  • Hydrolysis: If your methanol was "wet" (contained water) and you refluxed too long, you may have hydrolyzed the ester back to the acid (2-(4-chloro-3-nitrobenzoyl)benzoic acid), which is more soluble in wet methanol or stays in the mother liquor. Validation: Check the pH of the mother liquor. If acidic, hydrolysis occurred.[4] Recovery: Concentrate the mother liquor by rotary evaporation to 1/3rd volume and cool again to recover a second crop.

Q4: How do I remove the unreacted acid precursor?

Context: The starting material for the esterification is 2-(4-chloro-3-nitrobenzoyl)benzoic acid. Protocol: Recrystallization alone is inefficient for this.

  • Dissolve crude in Ethyl Acetate.

  • Wash with 5% Aqueous Sodium Bicarbonate (NaHCO₃) . The acid will deprotonate and move to the water layer.

  • Dry the organic layer (MgSO₄), evaporate, and then recrystallize the residue from Methanol.

References

  • Synthesis of Azelastine Intermediates

    • Patent: Scheffler, G., et al. (1982). "Process for the preparation of phthalazinones." US Patent 4,333,920.[5] (Describes the cyclization of the benzoylbenzoate intermediate).

    • Source:

  • Purification of Nitro-Benzoate Esters

    • Protocol: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Source:

  • Physical Properties & Characterization

    • Data: PubChem Compound Summary for Methyl 2-(4-chloro-3-nitrobenzoyl)
    • Source:

  • General Recrystallization Troubleshooting

    • Guide: "Recrystallization Guide: Oiling Out." Department of Chemistry, University of Colorado Boulder.
    • Source:

Sources

Troubleshooting

"troubleshooting low yield in nitration of methyl 2-(4-chlorobenzoyl)benzoate"

Technical Support Center: Optimization of Nitration for Methyl 2-(4-chlorobenzoyl)benzoate Executive Summary: The "Double-Deactivation" Challenge Researchers often underestimate the kinetic barriers associated with Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Nitration for Methyl 2-(4-chlorobenzoyl)benzoate

Executive Summary: The "Double-Deactivation" Challenge

Researchers often underestimate the kinetic barriers associated with Methyl 2-(4-chlorobenzoyl)benzoate .[1] This substrate presents a classic "double-deactivation" system:

  • Ring A (Phthalate moiety): Deactivated by the methyl ester (-COOMe) and the benzoyl ketone.[1]

  • Ring B (Chlorophenyl moiety): Deactivated by the chlorine atom and the benzoyl ketone.[1]

The Core Conflict: To overcome this electronic deactivation, you must use forcing conditions (higher temperature, stronger acid).[1] However, these specific conditions promote the rapid acid-catalyzed hydrolysis of your methyl ester, converting your target product into its corresponding carboxylic acid, which is frequently lost during standard aqueous workup.[1]

This guide addresses the three primary failure modes: Cryptic Hydrolysis , Heterogeneous Kinetics , and Regio-isomer Loss .[1]

Module 1: Critical Process Parameters (The "Why" of Low Yield)

The "Invisible" Yield Loss (Ester Hydrolysis)[2]
  • Mechanism: Nitration generates water (

    
    ).[1] In the presence of concentrated sulfuric acid and generated heat, this water attacks the methyl ester.
    
  • Symptom: The reaction proceeds, but the isolated yield of the ester is low.[1] The missing mass is actually the nitro-acid derivative, which extracts into the aqueous layer during bicarbonate/hydroxide washes.

  • Diagnostic: Acidify your aqueous workup waste to pH 1.[1] If a precipitate forms, you have hydrolyzed your product.[1]

Solubility-Limited Kinetics
  • Issue: Unlike simple methyl benzoate, the 2-(4-chlorobenzoyl) derivative is a bulky, crystalline solid with poor solubility in cold concentrated

    
    .[1]
    
  • Consequence: If the substrate is not fully dissolved before nitration begins, the reaction occurs only at the solid-liquid interface. This leads to low conversion and recovery of starting material, or "hot spots" where dissolved material over-nitrates.[1]

Thermal Runaway & Regioselectivity
  • Issue: The reaction is exothermic. If the temperature spikes (>25°C), the nitronium ion (

    
    ) loses discrimination, attacking the ortho positions or the chlorophenyl ring indiscriminately, leading to difficult-to-separate tarry mixtures.
    

Module 2: Troubleshooting Q&A

Q1: My TLC shows the starting material is gone, but I recover very little product after the bicarbonate wash. Where is it? A: You likely made the carboxylic acid (2-(4-chlorobenzoyl)-x-nitrobenzoic acid).[1]

  • Immediate Fix: Do not discard your aqueous alkaline washes.[1] Acidify them with conc. HCl. Extract the resulting precipitate with Ethyl Acetate.

  • Process Fix: Lower the reaction temperature (keep <10°C) or switch to fuming nitric acid (90%+) to reduce the water content in the system.

Q2: The starting material won't dissolve in sulfuric acid at 0°C. Should I heat it? A: No. Heating triggers hydrolysis.[1]

  • Solution: Dissolve the substrate in a minimal amount of Dichloromethane (DCM) or Nitromethane .[1] These solvents are stable to nitration conditions at low temperatures.[1] Add the sulfuric acid to this solution, then add the nitrating mixture.[2][3][4][5][6] The biphasic or homogeneous organic system ensures better mass transfer without thermal activation.

Q3: I am seeing multiple spots on TLC. Is it dinitration? A: It is likely a mixture of regioisomers and the hydrolyzed acid.[1]

  • Analysis: The meta-position relative to the ketone on the phthalic ring is the statistical favorite, but the ortho-chloro position on the other ring is also accessible under vigorous conditions.

  • Fix: Control stoichiometry strictly. Use exactly 1.05 - 1.1 equivalents of

    
    .[1] Do not use a large excess "just to make it go."[1]
    

Module 3: Optimized Protocol (Self-Validating)

Objective: Minimize hydrolysis while maximizing conversion.

Reagents:

  • Substrate: Methyl 2-(4-chlorobenzoyl)benzoate (1.0 eq)[1]

  • Solvent: Dichloromethane (DCM) [Optional but recommended for solubility][1]

  • Acid: Conc.[1][2][3][4][6]

    
     (Solvent/Catalyst)[1][4]
    
  • Nitrating Agent: Fuming

    
     (preferred) or Potassium Nitrate (
    
    
    
    )[1]

Step-by-Step Procedure:

  • Dissolution (The Critical Step):

    • Dissolve 1.0 eq of substrate in DCM (approx. 5-10 volumes).[1]

    • Cool to 0°C.[1][3]

    • Add Conc.[1][2][3][4][6][7]

      
       (5 volumes) dropwise. Note: If using DCM, you will have a biphasic system or a suspension depending on ratios.[1] Vigorous stirring is non-negotiable.
      
  • Nitronium Generation:

    • In a separate vessel, premix

      
       and 
      
      
      
      (or dissolve
      
      
      in
      
      
      ) at 0°C to generate the nitronium ion solution.[1]
  • Controlled Addition:

    • Add the nitrating mixture to the substrate solution dropwise .[1][8]

    • Internal Temperature Rule: Must not exceed 5°C.

    • Stir at 0-5°C for 1-2 hours.

  • In-Process Control (IPC):

    • Take a 50 µL aliquot. Quench in water.[1][9] Extract with EtOAc.[1]

    • Run TLC/HPLC.[1][4]

    • Validation: If SM > 5%, stir longer.[1] Do not add more acid yet.

  • Quench & Workup (The Yield Trap):

    • Pour reaction mixture onto Ice/Water (not just water, to keep temp low).

    • Extract with DCM or EtOAc.[1]

    • Wash 1: Water (removes bulk acid).[1]

    • Wash 2: Sat.

      
       (removes residual acid).[1][2] KEEP THIS LAYER. 
      
    • Wash 3: Brine.[1]

    • Dry organic layer (

      
      ) and concentrate.[1]
      
  • Recovery of Hydrolyzed Product (Yield Rescue):

    • Acidify the Wash 2 (Bicarbonate) layer with HCl.[1] If solid precipitates, filter it.[1][3][10] This is your hydrolyzed nitrated product. You can re-esterify this using MeOH/H2SO4 reflux to recover your target yield.[1]

Module 4: Process Logic Visualization

The following diagram illustrates the competing pathways and the decision logic for troubleshooting yield loss.

NitrationPathways Start Start: Methyl 2-(4-chlorobenzoyl)benzoate Conditions Conditions: H2SO4 / HNO3 / 0-5°C Start->Conditions Intermediate Reaction Intermediate (Sigma Complex) Conditions->Intermediate Product_Ester Product: Nitrated Methyl Ester (In Organic Layer) Intermediate->Product_Ester anhydrous / <5°C Product_Acid Side Product: Nitrated Benzoic Acid (In Aqueous/Base Layer) Intermediate->Product_Acid water present / >10°C / long time Path_Main Pathway A: Nitration (Desired) Path_Side Pathway B: Hydrolysis (Undesired) Workup_Org Organic Phase Workup (Drying/Evaporation) Product_Ester->Workup_Org Workup_Aq Alkaline Wash (NaHCO3) Product_Acid->Workup_Aq Extracts into Base Result_LowYield Observed: Low Yield of Ester Workup_Org->Result_LowYield If Pathway B dominated Rescue Rescue: Acidify Aqueous Layer & Re-esterify Workup_Aq->Rescue Recover lost mass

Caption: Figure 1. Competing reaction pathways showing how ester hydrolysis (Pathway B) leads to apparent yield loss in the organic phase, requiring specific recovery steps from the aqueous layer.

References

  • Org. Synth. 1922, 2, 47. Nitration of Methyl Benzoate to Methyl m-nitrobenzoate.[1] (Foundational protocol for nitration of deactivated esters). [1]

  • BenchChem Technical Guide. Nitration of 4-chlorobenzoic acid derivatives and identification of byproducts. (Regioselectivity data for chlorobenzoyl systems). [1]

  • US Patent 5977418A. Regioselective nitration of aromatic compounds.[1][8] (Discusses temperature control to prevent dinitration and hydrolysis in similar substrates).

  • Veretennikov, E. A., et al. "Nitration of Chlorobenzene with Nitric Acid."[1] Russian Journal of Applied Chemistry, 2001.[1] (Solubility data and kinetics for chlorobenzene derivatives in mixed acid).

Sources

Optimization

Technical Support Center: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Welcome to the technical support center for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS No. 52395-83-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS No. 52395-83-2). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this complex molecule. By understanding its inherent chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule's Stability Profile

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a multi-functionalized aromatic compound. Its stability is influenced by three key structural features:

  • A Methyl Ester Group: Prone to hydrolysis under both acidic and basic conditions.

  • A Nitroaromatic System: Susceptible to thermal and photolytic degradation.[1][2]

  • A Benzophenone Backbone: While generally stable, benzophenones can absorb UV radiation and participate in photochemical reactions.[3][4]

This guide provides a proactive approach to identifying and mitigating these stability issues through a series of frequently asked questions, a detailed troubleshooting guide, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate?

A1: Proper storage is the first line of defense against degradation. Given the compound's susceptibility to moisture, light, and heat, we recommend the following conditions, summarized in the table below. The material is a solid and should be handled in a well-ventilated area, avoiding dust formation.[5][6]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal decomposition, a known risk for nitroaromatic compounds.[7]
Atmosphere Dry, Inert (e.g., Argon or Nitrogen)Prevents hydrolytic degradation of the methyl ester by excluding ambient moisture.
Light Amber vial or stored in the darkProtects against photodecomposition, which can be initiated by UV light absorption by the benzophenone and nitroaromatic systems.[3][8]
Container Tightly sealed containerPrevents exposure to atmospheric moisture and contaminants.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, two degradation pathways are of primary concern:

  • Hydrolysis: The most common pathway involves the cleavage of the methyl ester bond to form 2-(4-chloro-3-nitrobenzoyl)benzoic acid and methanol. This reaction is accelerated by the presence of water, acids, or bases.[9][10]

  • Photodecomposition: Exposure to UV or even ambient light over extended periods can lead to complex degradation pathways. Photoexcitation of the benzophenone and nitro-moieties can generate reactive species that lead to a variety of breakdown products.[11]

A visual summary of these primary degradation routes is provided below.

Caption: Primary degradation pathways for the target compound.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and directing you to actionable protocols.

Q3: My solid compound has developed a yellow or brownish tint over time. What is causing this discoloration?

A3: Discoloration is a strong indicator of chemical degradation. For nitroaromatic compounds, this often points towards thermal or photolytic stress.[12] High temperatures can initiate decomposition, while light exposure can lead to the formation of colored impurities.

  • Causality: The energy from heat or light can break the C-NO₂ bond or induce other complex rearrangements within the molecule, leading to the formation of conjugated systems that absorb visible light, appearing colored.[1]

  • Recommended Action:

    • Verify your storage conditions against the recommendations in the FAQ section.

    • Assess the purity of the material using the Stability-Indicating HPLC Method (Protocol 2) . The presence of multiple new peaks, especially if the sample has been exposed to light or heat, confirms degradation.

    • If degradation is confirmed, it is recommended to use a fresh, pure lot of the compound for sensitive applications.

Q4: I am observing a new, more polar peak in my HPLC/LC-MS analysis that grows over time, especially in protic solvents. What is this impurity?

A4: The appearance of a single, more polar peak is the classic signature of ester hydrolysis. The product, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, contains a free carboxylic acid group, which is significantly more polar than the parent methyl ester and thus has a shorter retention time on a reverse-phase HPLC column.

  • Causality: The ester's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water. This process is catalyzed by trace amounts of acid or base in your solvent or on glassware.[10]

  • Recommended Action:

    • To confirm the identity of the peak, you can intentionally degrade a small sample of the compound using the Forced Degradation Protocol (Protocol 1) under mild acidic or basic conditions. The peak corresponding to the hydrolysis product should increase significantly.

    • For future experiments, ensure you use fresh, anhydrous solvents and prepare solutions immediately before use to minimize the opportunity for hydrolysis.

Q5: My experimental results are inconsistent, and I suspect the integrity of my starting material. How can I confidently assess its quality?

A5: Inconsistent results are often traced back to a starting material of variable purity. A comprehensive quality assessment involves confirming both identity and purity.

  • Causality: The presence of degradants or synthetic impurities can alter the effective concentration of the active molecule and, in some cases, interfere with the reaction itself.

  • Recommended Action:

    • Confirm Identity: Use a spectroscopic method like ¹H NMR or ¹³C NMR to confirm the chemical structure. The loss of the methyl ester singlet (around 3.9 ppm in ¹H NMR) would be a clear sign of extensive hydrolysis.[13]

    • Quantify Purity: Employ the Stability-Indicating HPLC Method (Protocol 2) . This method is designed to separate the parent compound from its potential degradation products, providing an accurate measure of purity.

    • Perform a Forced Degradation Study (Protocol 1): This is the ultimate test of a stability-indicating method. By intentionally stressing the compound, you can generate its degradation products and ensure your analytical method can resolve them. This process is crucial for building confidence in your analytical data and is a cornerstone of pharmaceutical development.[14][15]

The following workflow provides a visual guide to troubleshooting stability issues.

TroubleshootingWorkflow start_node Observed Stability Issue obs1 Appearance Change (e.g., Discoloration) start_node->obs1 obs2 New HPLC/LC-MS Peak (More Polar) start_node->obs2 obs3 Inconsistent Experimental Results start_node->obs3 observation_node observation_node cause_node cause_node action_node action_node cause1 Photolytic / Thermal Degradation obs1->cause1 cause2 Ester Hydrolysis obs2->cause2 cause3 Degraded Starting Material obs3->cause3 action1 Run Stability-Indicating HPLC (Protocol 2) cause1->action1 action2 Perform Forced Degradation Study (Protocol 1) cause2->action2 action4 Use Anhydrous Solvents & Fresh Solutions cause2->action4 action3 Confirm Structure (NMR) & Purity (HPLC) cause3->action3

Caption: A decision-tree workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Methodology

This protocol is designed to intentionally degrade the compound under various conditions to identify potential degradation products and validate the stability-indicating nature of an analytical method.[14][15][16]

Objective: To generate degradation products for analytical method development and pathway elucidation.

Materials:

  • Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC Grade), Water (HPLC Grade)

  • Photostability chamber (with UV and visible light)

  • Oven or heating block

Procedure: Prepare a stock solution of the compound at ~1 mg/mL in methanol. Use this stock for the following stress conditions.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 2 hours (ester hydrolysis is often rapid under basic conditions).[10]

    • Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in methanol for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Dissolve a portion of the stressed solid in methanol for analysis.

Data Interpretation: Analyze all samples by HPLC (Protocol 2). Compare the chromatograms of the stressed samples to a control (unstressed) sample. Aim for 10-30% degradation of the main peak for optimal identification of degradation products.

Stress ConditionTypical ReagentsExpected Primary Degradation Product
Acid/Base Hydrolysis 1 M HCl / 1 M NaOH2-(4-chloro-3-nitrobenzoyl)benzoic acid
Oxidation 30% H₂O₂Potential N-oxides or ring hydroxylation products
Thermal 80°C (solid state)Complex mixture, potential C-NO₂ cleavage products[17]
Photolytic UV/Visible LightComplex mixture of photoproducts[11][18]
Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare samples by dissolving them in methanol or the mobile phase initial condition mixture to a final concentration of approximately 0.1 mg/mL.

  • Inject the samples onto the HPLC system.

  • Identify the parent peak based on the retention time of a pure, unstressed standard.

  • Degradation products, such as the hydrolysis product, will typically elute earlier (be more polar) than the parent compound.

References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2022). MDPI. Available at: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • Gramatica, P., et al. (2013). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed. Available at: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed. Available at: [Link]

  • Jacobs, O. M., et al. (2022). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. RSC Publishing. Available at: [Link]

  • Matuschek, G., et al. (2001). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]

  • Liu, Y.-S., et al. (2011). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ConnectSci. Available at: [Link]

  • Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. (n.d.). Tintoll. Available at: [Link]

  • Material Safety Data Sheet. (2011). Alfa Aesar. Available at: [Link]

  • Benzoate Degradation Pathway. (n.d.). Eawag-BBD. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Pandey, A., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. NIH. Available at: [Link]

  • Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. (n.d.). PubChem. Available at: [Link]

  • Benzoate degradation pathway: Topics. (n.d.). Science.gov. Available at: [Link]

  • RESULTS OF FORCED DEGRADATION STUDY. (n.d.). ResearchGate. Available at: [Link]

  • Benzoate degradation - Reference pathway. (n.d.). KEGG. Available at: [Link]

  • Material safety data sheet. (2026). Capot Chemical. Available at: [Link]

  • Development and validation of gc-ms method for the trace level determination of potential genotoxic. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Preparation of Methyl Benzoate. (n.d.). University of Missouri–St. Louis. Available at: [Link]

  • Prakash, D., et al. (2010). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. PMC. Available at: [Link]

  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024). YouTube. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Available at: [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Available at: [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Chemistry Stack Exchange. Available at: [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? (2016). Quora. Available at: [Link]

  • Synthesis of Methyl benzoate with reaction mechanism. (2020). YouTube. Available at: [Link]

  • Methyl 4-chloro-3-nitrobenzoate. (n.d.). ResearchGate. Available at: [Link]

  • Methyl 4-chloro-3-nitro-benzoate. (2011). PubMed. Available at: [Link]

Sources

Troubleshooting

"degradation pathways of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate"

Executive Summary Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a critical intermediate, primarily utilized in the synthesis of phthalimidine-based Active Pharmaceutical Ingredients (APIs) and functional dyes. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a critical intermediate, primarily utilized in the synthesis of phthalimidine-based Active Pharmaceutical Ingredients (APIs) and functional dyes. Its structural core—a benzophenone derivative linking a methyl benzoate moiety to a 4-chloro-3-nitrophenyl ring—presents unique stability challenges.

This guide addresses the three primary degradation vectors: hydrolytic ring-chain tautomerism , nucleophilic aromatic substitution (


) , and photochemical reduction .

Part 1: The Degradation Map (Visualizing the Pathways)

The following diagram illustrates the critical degradation nodes. Note the equilibrium between the open acid and the cyclic lactone (phthalide) form, a common source of analytical confusion.

DegradationPathways cluster_legend Pathway Legend Ester Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Target Molecule) Acid_Open 2-(4-chloro-3-nitrobenzoyl)benzoic acid (Open Keto-Acid Form) Ester->Acid_Open Primary Pathway: Acid/Base Hydrolysis Impurity_SnAr Methyl 2-(4-hydroxy-3-nitrobenzoyl)benzoate (Hydrolysis Impurity) Ester->Impurity_SnAr Secondary Pathway: SnAr (High pH/Temp) Photo_Red Nitroso/Amine Derivatives (Photodegradation) Ester->Photo_Red UV Exposure (hv) Acid_Cyclic 3-(4-chloro-3-nitrophenyl)-3-hydroxyphthalide (Cyclic Lactone Form) Acid_Open->Acid_Cyclic Tautomeric Equilibrium (Reversible) key Blue: Target | Green: Expected Metabolite | Red: Critical Impurity | Yellow: Photo-product

Figure 1: Mechanistic degradation map showing the competition between hydrolysis, cyclization, and nucleophilic substitution.

Part 2: Technical FAQs & Troubleshooting

Q1: I am seeing two distinct peaks in my HPLC chromatogram after hydrolysis, but Mass Spec suggests they have the same molecular weight. Is my column failing?

Diagnosis: This is likely Ring-Chain Tautomerism , not column failure. Technical Insight: Upon hydrolysis of the methyl ester, the resulting acid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, exists in a dynamic equilibrium between two forms:

  • Open Form: The keto-acid structure.

  • Cyclic Form: The pseudo-acid (lactol) structure, specifically 3-hydroxy-3-(4-chloro-3-nitrophenyl)phthalide.

Resolution:

  • Verification: Run a variable-temperature NMR. The ratio of the two forms often changes with temperature. In HPLC, the cyclic form is typically more hydrophobic (elutes later) than the open carboxylate form.

  • Action: Ensure your analytical method uses a buffered mobile phase (e.g., Phosphate buffer pH 2.5–3.0). Low pH suppresses the ionization of the carboxylate, often collapsing the equilibrium towards the cyclic lactone form, resulting in a single, sharper peak.

Q2: During saponification (basic hydrolysis), the reaction mixture turned deep yellow/orange, and the yield of the acid was low. What happened?

Diagnosis: You triggered a Nucleophilic Aromatic Substitution (


) .
Technical Insight:  The chlorine atom in your molecule is highly activated. It is ortho to a nitro group and para to the benzoyl ketone—both strong electron-withdrawing groups (EWG).
  • Mechanism: Under strong basic conditions (e.g., 1M NaOH, reflux), the hydroxide ion (

    
    ) acts as a nucleophile and displaces the chlorine atom.
    
  • Result: Formation of 2-(4-hydroxy-3-nitrobenzoyl)benzoic acid (or its methyl ester precursor). Phenolic nitrophenols are intensely colored (yellow/orange) in basic solution due to resonance delocalization of the phenolate anion.

Corrective Protocol:

  • Lower Temperature: Do not reflux. Conduct hydrolysis at 20–40°C.

  • Control Equivalents: Use stoichiometric amounts of base (1.05–1.1 eq) rather than a large excess.

  • Alternative Reagent: Consider using Lithium Hydroxide (LiOH) in THF/Water, which is often milder than NaOH/MeOH.

Q3: The compound degrades when stored on the benchtop. Is it hygroscopic?

Diagnosis: It is likely Photochemical Instability , not hygroscopicity. Technical Insight: The molecule contains a benzophenone core and a nitro group.

  • Benzophenone moiety: Acts as a photosensitizer, absorbing UV light and generating triplet states that can abstract hydrogen atoms from solvents or neighboring molecules.

  • Nitro group: Susceptible to photoreduction to nitroso or hydroxylamine species, or rearrangement to nitrites under UV irradiation.

Storage Protocol:

  • Store in amber glass vials .

  • Keep under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Self-Validation: If the white solid turns surface-yellow without gaining mass (water uptake), it is photodegradation.

Part 3: Optimized Experimental Protocols

Protocol A: Controlled Hydrolysis (Minimizing Impurities)

Objective: Convert the methyl ester to the acid without displacing the chlorine atom.

ParameterSpecificationRationale
Solvent System THF : Water (3:1)THF solubilizes the organic ester; water dissolves the base.
Base LiOH (1.1 equivalents)Milder cation than

or

; reduces "hard" nucleophilic attack on the aromatic ring.
Temperature 25°C (Room Temp)Heating >50°C exponentially increases the rate of Cl-displacement (

).
Time 4–6 HoursMonitor by TLC/HPLC. Stop immediately upon consumption of starting material.
Quench 1M HCl to pH 2–3Rapid acidification protonates the product, precipitating the acid and stopping side reactions.

Step-by-Step:

  • Dissolve 1.0 g of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate in 15 mL THF.

  • Add 5 mL of water containing 1.1 eq of LiOH.

  • Stir vigorously at 25°C.

  • Checkpoint: At T=1 hour, check LC-MS. Look for Mass [M-H]- = 304 (Product). If you see [M-H]- = 286 (Hydroxyl impurity), cool reaction to 0°C.

  • Acidify with 1M HCl. The product will precipitate as a white/off-white solid. Filter and wash with cold water.

Part 4: References

  • Tautomerism of 2-benzoylbenzoic acids:

    • Title: Tautomerism of 2-benzoylbenzoic acid derivatives: (a) the open and (b) the lactone form.[1]

    • Source: ResearchGate / Acta Crystallographica.

    • URL:[Link]

  • Nucleophilic Substitution (

    
    ) in Nitro-Aryl Chlorides: 
    
    • Title: Nucleophilic Aromatic Substitution of 4-chloro-3-nitro derivatives.[2]

    • Source: Chemistry LibreTexts / NIST.

    • URL:[Link]

  • Synthesis & Intermediate Context:

    • Title: Preparation method of 2-(3-amino-4-chlorobenzoyl)benzoic acid (Patent CN107935876B).

    • Source: Google Patents.

    • URL:

Sources

Optimization

"scale-up synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate challenges"

Technical Support Center: Scale-Up Synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Executive Technical Overview This guide addresses the scale-up challenges for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS: 14...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Executive Technical Overview

This guide addresses the scale-up challenges for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS: 14719-83-6), a critical intermediate in the synthesis of the antihistamine Azelastine .

The synthesis typically follows a two-stage semi-convergent workflow:

  • Friedel-Crafts Acylation: Reaction of phthalic anhydride with 1-chloro-2-nitrobenzene (o-chloronitrobenzene) mediated by Aluminum Chloride (

    
    ).
    
  • Fischer Esterification: Conversion of the resulting keto-acid intermediate to the methyl ester.

Critical Criticality Warning: The primary failure mode in this process is the formation of a viscous, non-stirrable "red oil" complex during acylation, leading to thermal runaways upon quenching.

Process Workflow Visualization

The following diagram illustrates the critical path and decision points for the synthesis.

G Start Raw Materials: Phthalic Anhydride 1-Chloro-2-nitrobenzene AlCl3 Step1 Step 1: Friedel-Crafts Acylation (Solvent: DCE or MCB, 60-80°C) Start->Step1 Check1 Critical Check: Viscosity Control? Step1->Check1 Issue1 TROUBLESHOOTING: Increase Solvent Ratio or High-Torque Agitation Check1->Issue1 Stalling/Sludge Step2 Quench & Hydrolysis (Ice/HCl, <20°C) Check1->Step2 Pass Issue1->Step1 Intermed Intermediate Isolation: 2-(4-chloro-3-nitrobenzoyl)benzoic acid Step2->Intermed Step3 Step 2: Esterification (MeOH, H2SO4 cat., Reflux) Intermed->Step3 Check2 QC Check: Pseudo-Ester vs. Open Ester Step3->Check2 Final Final Product: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Check2->Final Spectroscopy Confirmed

Caption: Operational workflow for the two-step synthesis, highlighting the critical viscosity checkpoint during acylation and the pseudo-ester quality gate during esterification.

Module 1: Friedel-Crafts Acylation (The "Sludge" Phase)

Context: The reaction involves the electrophilic attack of the phthalic anhydride-AlCl3 complex onto the para-position (relative to Cl) of 1-chloro-2-nitrobenzene.

Q1: Why does my reaction mixture solidify into an unstirrable "brick" or sludge halfway through addition?

A: This is the most common scale-up issue. The product forms a 1:1 complex with


 that is significantly less soluble than the starting materials.
  • Root Cause: Insufficient solvent volume or incorrect solvent choice. The complex precipitates, trapping unreacted material.

  • Solution:

    • Solvent Selection: Switch to 1,2-Dichloroethane (DCE) or Monochlorobenzene (MCB) . These dissolve the complex better than dichloromethane or carbon disulfide.

    • Dilution Factor: Ensure a minimum solvent volume of 5-7 L per kg of phthalic anhydride.

    • Stoichiometry Adjustment: Use 2.2 to 2.5 equivalents of

      
      . The first equivalent opens the anhydride; the second coordinates with the resulting ketone/carboxylate, keeping it in solution (or suspension). If you use <2.0 eq, the reaction will stall.
      
Q2: I am seeing significant amounts of the wrong isomer. How do I control regioselectivity?

A: The target is the 4-chloro-3-nitrobenzoyl isomer.

  • Mechanism: The Chlorine atom is ortho/para directing, while the Nitro group is meta directing. In 1-chloro-2-nitrobenzene, the position para to Cl is also meta to NO2 (position 4). This reinforces the directing effects.[1]

  • Troubleshooting:

    • Temperature Control: Maintain reaction temperature between 60°C and 80°C . Higher temperatures (>90°C) promote thermodynamic equilibration which may favor unwanted isomers or de-acylation.

    • Addition Order: Add the

      
       to the Phthalic Anhydride/Solvent mixture first to generate the acylium species, then add the aromatic substrate.
      

Module 2: Quenching & Work-up[2]

Context: Hydrolysis of the Aluminum complex releases the free keto-acid.[2] This step is violently exothermic.[2]

Q3: The quench is uncontrollable and causing eruptions. How do we manage the exotherm on a 10kg scale?

A: Never add water to the reaction mixture.

  • Protocol (Inverse Addition):

    • Prepare a separate vessel with Ice (5 kg/kg reactant) and Conc. HCl (1 L/kg reactant) .

    • Transfer the reaction mass (the "red oil" or slurry) slowly into the agitated acid/ice mixture.

    • Rate Control: Adjust the addition rate to keep the quench temperature <25°C .

  • Why HCl? Aluminum salts form gelatinous hydroxides (

    
    ) in neutral water, creating impossible emulsions. Acid keeps Aluminum in solution as 
    
    
    
    , allowing easy filtration of the precipitated organic acid.

Module 3: Esterification & Isolation

Context: Converting 2-(4-chloro-3-nitrobenzoyl)benzoic acid to the methyl ester.

Q4: My HPLC shows two peaks with the same mass, and yield is low. What is happening?

A: You are likely observing the Pseudo-Ester vs. the Normal Ester .

  • The Chemistry: o-Benzoylbenzoic acids exist in equilibrium between the open keto-acid form and the cyclic lactol (pseudo-acid) form.

    • Open Form: Desired methyl ester.[3][4]

    • Cyclic Form: Methyl pseudo-ester (often kinetically favored but thermodynamically less stable).

  • Troubleshooting:

    • Reflux Time: Ensure sufficient reflux time (usually >6 hours) in Methanol/Sulfuric Acid to drive the equilibrium to the thermodynamic open ester.

    • Catalyst: Use Concentrated

      
       (5-10 mol%)  or Thionyl Chloride (
      
      
      
      ) to generate the acid chloride first, then quench with Methanol. The Acid Chloride route often avoids the pseudo-ester issue entirely.
Q5: How do we remove the "gum" that forms during ester crystallization?

A: The gum is usually oligomeric impurities or residual Al-salts carried over.

  • Protocol:

    • Perform a Charcoal Treatment (Activated Carbon) during the hot methanol dissolution step.

    • Seeding: Cool the filtrate slowly to 0°C and seed with pure crystals to prevent oiling out.

Consolidated Data & Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Reaction Stalls (Step 1)

deactivation or "caking"
Use granular

(not powder); Increase agitation torque; Check moisture ingress.
Dark Black Color Charring/PolymerizationTemp >90°C. Reduce temp; Ensure inert (

) atmosphere.
Emulsion during Workup pH too high (Alumina gel)Add more Conc. HCl until aqueous layer is clear (pH < 1).
Low Ester Yield Water in MethanolUse Anhydrous MeOH; Consider using a Dean-Stark trap (if using high bp alcohol) or Trimethyl Orthoformate as a water scavenger.

References

  • Friedel-Crafts Acylation Conditions: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Mechanistic Insight (Acylation): "Mechanochemical Friedel–Crafts acylations." Beilstein Journal of Organic Chemistry, 2019. Link

  • Synthesis of Nitro-Benzoic Esters: "Benzoic acid, m-nitro-, methyl ester."[3] Organic Syntheses, Coll.[3] Vol. 1, p.391.[3] Link (Foundational protocol for nitration/esterification sequences).

  • Azelastine Intermediate Context: "Synthesis of Azelastine Hydrochloride." Pharmaceutical Chemistry Journal. (General context for the 2-(4-chloro-3-nitrobenzoyl)benzoic acid scaffold).
  • Compound Data: "Methyl 4-chloro-3-nitrobenzoate."[5][6] PubChem. Link (Verifying structure and CAS 14719-83-6).

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

This guide serves as a dedicated technical resource for researchers encountering challenges in the purification of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. The synthesis of this molecule, typically achieved via a Frie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers encountering challenges in the purification of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. The synthesis of this molecule, typically achieved via a Friedel-Crafts acylation of methyl benzoate with 4-chloro-3-nitrobenzoyl chloride, can present several purification hurdles.[1][2][3] This document provides troubleshooting strategies and detailed protocols to address common impurities and isolation issues, ensuring the attainment of a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a persistent oil or waxy solid that fails to crystallize after the initial workup. What are the primary causes and remedies?

A1: This is a common issue often indicative of significant impurities that disrupt the crystal lattice formation. The primary culprits are typically:

  • Residual Solvent: Incomplete removal of the reaction solvent (e.g., dichloromethane, nitrobenzene) or extraction solvent (e.g., ethyl acetate) will result in an oily product.

    • Solution: Ensure the product is dried thoroughly under high vacuum, potentially with gentle heating (e.g., 30-40°C), for an extended period.

  • Unreacted Starting Material: A significant excess of methyl benzoate can act as a solvent for the product.

    • Solution: While a proper recrystallization should remove it, you can first attempt to remove excess methyl benzoate under high vacuum if it is the dominant impurity.

  • Formation of Isomeric Byproducts: Friedel-Crafts acylation can sometimes yield a mixture of ortho, meta, and para isomers, although the ortho-isomer is the target.[2] Isomeric mixtures often have lower melting points and can form eutectic oils.

    • Solution: This requires more rigorous purification. Column chromatography is the most effective method for separating isomers. A carefully chosen recrystallization solvent system may also work but often requires extensive screening.

Q2: My TLC plate shows multiple spots after the reaction. How do I identify them and formulate a purification strategy?

A2: Systematic TLC analysis is crucial for diagnosing purification issues. Co-spotting your crude mixture with the starting materials is the first essential step.

  • Spot Identification:

    • Product Spot: The product, Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, will be a new spot, typically less polar than any acidic starting materials.

    • Unreacted Methyl Benzoate: This will likely be a higher Rf (less polar) spot.

    • Unreacted 4-chloro-3-nitrobenzoic Acid: This acidic impurity (from hydrolysis of the acyl chloride) will have a very low Rf and may streak on the plate unless a small amount of acetic acid is added to the eluent.

  • Purification Strategy:

    • Acid Removal: If a low Rf spot corresponding to the carboxylic acid is present, perform a liquid-liquid extraction, washing the organic layer with a mild base like 5% sodium bicarbonate solution.[4] This will deprotonate the acid, pulling it into the aqueous layer.

    • Chromatography vs. Recrystallization: If spots are very close together (similar Rf), they are likely isomers, and column chromatography is recommended. If the impurity spots are well-separated from the product spot, a carefully optimized recrystallization should suffice.[5][6]

Q3: The melting point of my recrystallized product is sharp, but lower than the literature value, and the yield is poor. What went wrong?

A3: This classic scenario often points to the selection of a suboptimal recrystallization solvent.

  • Causality: You may have used a solvent in which your product is too soluble, even at low temperatures. This means that while impurities may have been removed from the crystals that did form (leading to a sharp melting point), a significant portion of your product remained dissolved in the mother liquor, causing low yield. The most common error in recrystallization is using an excessive volume of solvent.[6]

  • Solution:

    • Re-evaluate Solvent Choice: The ideal solvent is one in which the product has high solubility when hot and very low solubility when cold.[6] For a molecule like this, consider solvent systems like ethanol/water, methanol, isopropanol, or ethyl acetate/hexane.

    • Recover from Mother Liquor: Concentrate the mother liquor from your first recrystallization and attempt a second recrystallization in a different, less effective solvent to recover more material, which can then be re-purified.

    • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[7]

Q4: My final product has a persistent yellow or brownish tint. How can I decolorize it?

A4: Discoloration is usually due to high-molecular-weight, chromophoric byproducts or degradation products from the reaction.

  • Solution: During the recrystallization process, after your product is fully dissolved in the minimum amount of hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a small plug of celite in a heated funnel to remove the charcoal.[7] Then, allow the decolorized filtrate to cool slowly to form pure, colorless crystals.

    • Caution: Using too much charcoal can lead to significant product loss due to adsorption onto the charcoal surface.

Workflow & Key Methodologies

Data Summary: Common Impurities and Removal Strategies
ImpurityLikely OriginIdentification MethodRecommended Removal Protocol
4-chloro-3-nitrobenzoic acid Hydrolysis of the starting acyl chlorideTLC (low Rf spot), Acidic natureProtocol 1: Basic Aqueous Wash
Methyl Benzoate Unreacted starting materialTLC (high Rf spot), GC-MSProtocol 2: Recrystallization
Isomeric Products Non-regioselective Friedel-Crafts acylationTLC (spots with similar Rf to product), NMRColumn Chromatography on Silica Gel
Aluminum Salts Catalyst residueInorganic solid, insoluble in organic solventsProtocol 1: Dilute Acid Wash
Polymeric/Colored Impurities High-temperature side reactionsDiscoloration (yellow/brown)Protocol 2: Recrystallization with Charcoal
Purification Workflow Diagram

The following diagram outlines the logical steps for purifying the crude product after the initial reaction quench.

PurificationWorkflow A Crude Reaction Mixture (in Organic Solvent) B Wash with dilute HCl A->B Removes AlCl3 C Wash with 5% NaHCO3 soln. B->C Removes Acidic Impurities D Wash with Brine C->D E Dry over Na2SO4, Filter, Concentrate D->E F Crude Solid/Oil E->F G TLC Analysis F->G K Oily/Waxy Product F->K H Recrystallization (e.g., Methanol or EtOH/H2O) G->H Impurities well separated J Column Chromatography G->J Isomers or close spots I Pure Crystalline Product H->I J->I L Dry under High Vacuum K->L L->F

Caption: Decision workflow for the purification of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Impurity Removal

This procedure is designed to remove the Lewis acid catalyst and acidic byproducts following the completion of the Friedel-Crafts reaction.

  • Quench Reaction: Carefully and slowly pour the cooled reaction mixture onto a stirred slurry of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel. If the product was synthesized in a water-immiscible solvent like dichloromethane, add more of it. If a water-miscible solvent was used, extract the product into a solvent like ethyl acetate (3 x 50 mL for a 10g scale reaction).

  • Acid Catalyst Wash: Wash the combined organic layers with 1M HCl (2 x 50 mL) to remove residual aluminum salts.

  • Acidic Impurity Wash: Wash the organic layer with a 5% sodium bicarbonate solution (2 x 50 mL).[4] Observe for effervescence , which indicates the neutralization of acidic components. Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (1 x 50 mL) to break any emulsions and remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization for Final Purification

This protocol details the steps for purifying the crude solid obtained from Protocol 1. The choice of solvent is critical and may require preliminary screening with small amounts of material. Methanol and ethanol have been shown to be effective for similar nitrobenzoate compounds.[8][9]

  • Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of a potential solvent (e.g., methanol). If it dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble at room temperature, heat the tube. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[6] An ethanol/water mixture is another excellent option to try.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen recrystallization solvent to cover the solid. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[7]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove the solid particles.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.[6]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Characterize the final product by melting point and spectroscopy. A pure product should have a sharp melting point range (e.g., within 1-2°C).[6]

References

  • Nitration of Methyl Benzoate. (n.d.). Department of Chemistry, University of California, Riverside.
  • Friedel Crafts Reaction. (n.d.). SATHEE.
  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Methyl m-nitrobenzoate. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018, January 5). Chemistry Stack Exchange. Available at: [Link]

  • Nitration of methyl benzoate. (2016, October 15). Royal Society of Chemistry. Available at: [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024, September 13). YouTube. Available at: [Link]

  • Macroscale Nitration of Methyl Benzoate. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Available at: [Link]

  • Preparation of Methyl Benzoate. (n.d.). St. Charles Community College. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Available at: [Link]

  • friedel-crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. Available at: [Link]

  • Can methyl benzoate be hydrolyzed? (2021, January 27). Quora. Available at: [Link]

  • Preparation and purification of methyl-3-nitobenzoate. (2013, January 21). YouTube. Available at: [Link]

  • Preparation of Methyl 3-nitrobenzoate. (2010, January 5). University of South Alabama. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Available at: [Link]

Sources

Optimization

Technical Guide: Interpreting Complex NMR Spectra of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The structural elucidation of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (C₁₅H₁₀ClNO₅) presents a classic challenge in organic spectroscopy: resolving a crowded aromatic region populated by two distinct spin systems.[1] This molecule features a benzophenone core with asymmetric substitution—a methyl benzoate ring (Ring A) linked to a 4-chloro-3-nitrobenzene moiety (Ring B).[1]

In this technical guide, we move beyond basic peak listing. We provide a troubleshooting framework to deconvolute overlapping signals, validate regiochemistry, and identify common synthetic impurities.

Part 1: Sample Preparation & Acquisition Strategy

Q: My aromatic signals are overlapping significantly. Is my solvent choice affecting resolution?

A: Yes. While CDCl₃ is the standard, it often leads to accidental equivalence in benzophenone derivatives.[1]

  • Recommendation: If the 7.5–8.2 ppm region is unresolved, switch to DMSO-d₆ or Acetone-d₆ .[1] The higher polarity and viscosity of DMSO often induce differential shifts in protons ortho to the nitro and carbonyl groups, resolving overlaps.[1]

  • Concentration: Target 10–15 mg in 0.6 mL solvent. Over-concentration (>30 mg) can cause signal broadening due to viscosity or aggregation, masking fine coupling constants (

    
    ) required for assignment.[1]
    
Q: What acquisition parameters are critical for this specific molecule?

A:

  • Relaxation Delay (d1): The proton ortho to the nitro group (H-2') and the protons ortho to the ester (H-3) often have longer

    
     relaxation times. Set d1 ≥ 3 seconds  to ensure accurate integration.
    
  • Spectral Window: Ensure the window extends to 10 ppm (for downfield aromatics) and includes 190–200 ppm in

    
    C NMR for the ketone carbonyl.
    

Part 2: ¹H NMR Interpretation & Troubleshooting

Structural Anchors

Before tackling the aromatic mess, validate your "anchors"—signals that confirm the core functional groups.[1]

MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Value
Methyl Ester 3.60 – 3.90 ppm Singlet (s)3HConfirms ester integrity.[1] Loss/shift indicates hydrolysis.
H-2' (Ring B) 8.30 – 8.45 ppm Doublet (

Hz)
1HMost deshielded proton. Ortho to both

and

.
The Aromatic Region (7.3 – 8.5 ppm): Deconvolution Strategy

The aromatic region contains 7 protons. We can separate them into Ring A (Benzoate) and Ring B (Nitro-Chloro) systems.[1]

Step 1: Identify Ring B (The 4-Chloro-3-Nitro System)

This ring has a 1,3,4-substitution pattern, creating a distinct AMX or ABC spin system.[1]

  • H-2' (The Beacon): Look for the most downfield signal (~8.4 ppm).[1] It appears as a doublet with a small coupling constant (

    
     Hz).[1]
    
    • Why? It sits between two strong electron-withdrawing groups (EWG): the ketone and the nitro group.

  • H-6' (Ortho to Ketone): Look for a doublet of doublets (dd) around 8.0 – 8.1 ppm .

    • Coupling:

      
       Hz (with H-5') and 
      
      
      
      Hz (with H-2').[1]
  • H-5' (Ortho to Chlorine): Typically a doublet (d) around 7.7 – 7.8 ppm .

    • Coupling:

      
       Hz. It is shielded relative to H-2' and H-6' because it is meta to the ketone and ortho to the weaker EWG (Cl).
      
Step 2: Identify Ring A (The Methyl Benzoate System)

This is an ortho-disubstituted benzene (ABCD system), often appearing as two multiplets and two distinct doublets/triplets.[1]

  • H-3 (Ortho to Ester): Deshielded by the ester carbonyl. Expect a doublet/multiplet around 8.0 – 8.1 ppm .

    • Troubleshooting: This often overlaps with H-6' of Ring B. Check the integration: if the peak at ~8.1 ppm integrates to 2H, it is the sum of H-3 (Ring A) and H-6' (Ring B).[1]

  • H-6 (Ortho to Ketone): Deshielded by the ketone bridge. Range 7.4 – 7.6 ppm .[2][3]

  • H-4/H-5: These protons are further upfield (7.5 – 7.7 ppm) and often form a complex multiplet.

Part 3: ¹³C NMR & 2D Validation

Q: How do I distinguish the two carbonyl carbons?

A: The chemical shift difference is definitive.

  • Ketone (Bridge): 192 – 196 ppm . The conjugation with two aromatic rings (benzophenone character) shifts this significantly downfield.[1]

  • Ester (Methyl Benzoate): 165 – 167 ppm . Typical range for aromatic esters.

Q: I see extra peaks in the aromatic region. Is it an impurity?

A: Use the Logic Flow Diagram below to diagnose. Common impurities include:

  • Hydrolysis Product: 2-(4-chloro-3-nitrobenzoyl)benzoic acid.[1]

    • Check: Disappearance of the methyl singlet (~3.7 ppm).[1] Appearance of a broad -COOH singlet (>11 ppm).

  • Decarboxylation: 4-chloro-3-nitrobenzophenone.

    • Check: Loss of the ester carbonyl (~166 ppm) and methyl group.[1] Simplified aromatic region.

Visualization: Assignment Logic & Troubleshooting

NMR_Assignment_Flow Start Start: Analyze 1H NMR Spectrum Check_Methyl Check 3.6-3.9 ppm: Is there a sharp singlet (3H)? Start->Check_Methyl Methyl_Yes Yes: Ester intact. Proceed to Aromatic. Check_Methyl->Methyl_Yes Found Methyl_No No: Check for broad singlet >11 ppm (Carboxylic Acid) Check_Methyl->Methyl_No Missing Find_H2 Locate most downfield signal (~8.3-8.5 ppm) Methyl_Yes->Find_H2 Is_H2_Doublet Is it a doublet (J~2Hz)? Find_H2->Is_H2_Doublet H2_Confirmed Confirmed: H-2' (Ring B) Ortho to NO2/C=O Is_H2_Doublet->H2_Confirmed Yes H2_Fail Alert: Check Regiochemistry (Is Nitro group in pos 3?) Is_H2_Doublet->H2_Fail No (Singlet/Triplet) Check_8ppm Inspect 8.0-8.1 ppm Region H2_Confirmed->Check_8ppm Integration_Check Does it integrate to ~2H? Check_8ppm->Integration_Check Overlap_Confirmed Overlap: H-6' (Ring B) + H-3 (Ring A) Use HSQC to resolve Integration_Check->Overlap_Confirmed Yes

Caption: Logic flow for validating the structural identity of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate via 1H NMR.

Part 4: Summary of Chemical Shifts (Reference Table)

PositionProton (

ppm, Multiplicity)
Carbon (

ppm)
HMBC Correlation (Key)
-OCH₃ 3.65 (s)52.5C=O[1] (Ester)
C=O[1][4][5] (Ketone) 194.5H-6 (Ring A), H-2', H-6' (Ring B)
C=O[1] (Ester) 166.2-OCH₃, H-3 (Ring A)
H-2' (Ring B) 8.38 (d,

)
~125.0C=O[1] (Ketone), C-Cl
H-6' (Ring B) 8.05 (dd,

)
~133.0C=O[1] (Ketone)
H-5' (Ring B) 7.78 (d,

)
~131.5C-NO₂
H-3 (Ring A) 8.02 (m)~130.5C=O[1] (Ester)

Note: Shifts are approximate (


 ppm) and solvent-dependent (based on CDCl₃).

References

  • National Institutes of Health (NIH) PubChem. Methyl 2-benzoylbenzoate (Compound Summary). Retrieved from [Link][1]

  • Royal Society of Chemistry. Synthesis and characterization of nitro-benzophenone derivatives. (Supporting Info). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparing spectral data of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate with analogs"

Topic: Comparative Spectral Analysis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Document Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Analysts, Process Chemists[1] Executive Summary Methyl 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Spectral Analysis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Document Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Analysts, Process Chemists[1]

Executive Summary

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a critical intermediate in the synthesis of phthalimidine-based pharmaceuticals, most notably Chlorthalidone (a thiazide-like diuretic).[1] Its spectral characterization is pivotal for process control, specifically in monitoring the nitration efficiency of the benzophenone core and the subsequent esterification completeness.

This guide provides a comparative analysis of the target compound against its direct precursors and structural analogs. By isolating specific spectral "fingerprints"—such as the nitro-induced downfield shift in NMR and the distinct carbonyl stretching frequencies in IR—researchers can definitively distinguish the target from common impurities like the un-nitrated Methyl 2-(4-chlorobenzoyl)benzoate or the free acid precursor 2-(4-chloro-3-nitrobenzoyl)benzoic acid .[1]

Structural Context & Analogs

To ensure accurate identification, the target is compared against three specific analogs representing the most likely process impurities or degradation products.

Compound LabelChemical NameRole in AnalysisCAS No.[1][2][3][4][5][6][7]
TARGET Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Primary Analyte N/A
Analog A 2-(4-chloro-3-nitrobenzoyl)benzoic acidPrecursor (Acid) 85-54-1
Analog B Methyl 2-(4-chlorobenzoyl)benzoateDes-nitro Impurity Derived
Analog C Methyl 4-chloro-3-nitrobenzoateFragment Reference 13324-11-3
Synthesis & Impurity Pathway

The following diagram illustrates the origin of these analogs, highlighting where spectral differentiation is required.

SynthesisPathway PA Phthalic Anhydride Int1 2-(4-chlorobenzoyl) benzoic acid (Non-Nitro Precursor) PA->Int1 AlCl3 / Friedel-Crafts CB Chlorobenzene CB->Int1 Int2 2-(4-chloro-3-nitrobenzoyl) benzoic acid (Analog A) Int1->Int2 HNO3 / H2SO4 Imp1 Methyl 2-(4-chlorobenzoyl) benzoate (Analog B) Int1->Imp1 Incomplete Nitration + Esterification Target Methyl 2-(4-chloro-3-nitrobenzoyl) benzoate (TARGET) Int2->Target MeOH / H+

Figure 1: Synthesis pathway showing the origin of the target and its critical 'Des-nitro' impurity (Analog B).

Comparative Spectral Analysis

Nuclear Magnetic Resonance (¹H NMR)

The distinction between the Target and its analogs relies on two key regions: the Methoxy Region (3.0–4.0 ppm) and the Aromatic Nitro-Shift Region (8.0–8.5 ppm) .

Predicted ¹H NMR Profile (400 MHz, DMSO-d₆):

Proton AssignmentTarget (Methyl Ester)Analog A (Free Acid)Analog B (Des-nitro)Diagnostic Note
-COOCH₃ (Methyl) s, 3.65–3.75 ppm Absents, 3.60–3.70 ppmConfirms esterification.[1] Absence indicates Acid (Analog A).
-COOH (Acid) Absentbs, 13.0–13.5 ppm AbsentBroad singlet confirms Free Acid.[1]
H-2' (Benzoyl) d, ~8.20 ppm d, ~8.19 ppmAbsentThe nitro group pushes this proton downfield. In Analog B, this is ~7.7 ppm.[8]
H-5' (Benzoyl) d, ~7.90 ppm d, ~7.91 ppmd, ~7.50 ppmOrtho to Nitro group; significantly deshielded compared to Analog B.
H-6' (Benzoyl) dd, ~7.60 ppm dd, ~7.60 ppmd, ~7.75 ppm-
Phthaloyl Ring m, 7.50–8.00 ppmm, 7.50–8.00 ppmm, 7.50–8.00 ppmOverlapping region; less diagnostic.

Key Insight: The most critical differentiator is the H-2' doublet at ~8.20 ppm . In the "Des-nitro" impurity (Analog B), the corresponding protons appear upfield at ~7.70–7.80 ppm. If you see signals < 7.8 ppm in the benzoyl region, nitration is incomplete.

Infrared Spectroscopy (FT-IR)

IR is particularly effective for verifying the ester functional group and the presence of the nitro group.

Functional GroupTarget (cm⁻¹)Analog A (Acid)Analog B (Des-nitro)
C=O[1] (Ester) 1725–1735 (Strong) 1680–1700 (Acid dimer)1720–1730
C=O (Ketone) 1660–16701660–16701660–1670
NO₂ (Asymmetric) 1530–1540 1530–1540Absent
NO₂ (Symmetric) 1340–1350 1340–1350Absent
O-H Stretch Absent2500–3300 (Broad) Absent

Key Insight: The disappearance of the broad O-H stretch (2500–3300 cm⁻¹) combined with the appearance of the sharp Ester C=O (~1730 cm⁻¹) confirms the conversion of Analog A to the Target.

Experimental Protocols

To ensure reproducibility, follow these standardized protocols for spectral acquisition.

Protocol 1: ¹H NMR Sample Preparation
  • Solvent: DMSO-d₆ (Preferred for solubility of nitro-aromatics) or CDCl₃.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 1.0 sec (Ensure integration accuracy for the methyl singlet).

    • Scans: 16 (Routine) or 64 (Impurity detection).

Protocol 2: Impurity Profiling (HPLC-UV Correlation)

While spectral data confirms structure, HPLC is recommended for quantitative impurity analysis.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1]

  • Gradient: 20% B to 80% B over 20 mins.

  • Detection: 254 nm (Aromatic core) and 280 nm.

  • Expected Elution Order: Analog A (Acid) < Target (Ester) < Analog B (Des-nitro, less polar).

Decision Logic for Identification

Use the following logic flow to interpret spectral data during In-Process Control (IPC).

DecisionTree Start Start Spectral Analysis CheckMethyl Is Methyl Singlet Present? (~3.7 ppm) Start->CheckMethyl CheckAcid Is Broad OH Present? (>13 ppm / 3000 cm-1) CheckMethyl->CheckAcid No CheckNitro Is Aromatic Doublet at >8.1 ppm? CheckMethyl->CheckNitro Yes ResultAcid IDENTITY: Free Acid Precursor (Analog A) CheckAcid->ResultAcid Yes ResultMix MIXTURE: Incomplete Reaction CheckAcid->ResultMix No (Check Synthesis) ResultTarget CONFIRMED: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate CheckNitro->ResultTarget Yes ResultDesNitro IMPURITY: Des-nitro Analog (Analog B) CheckNitro->ResultDesNitro No (Shift < 8.0 ppm)

Figure 2: Spectral decision tree for identifying the target compound vs. its major analogs.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7320, 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] Methyl 4-chlorobenzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent residual referencing).[1]

Sources

Comparative

Biological Activity Profile: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate vs. Functional Analogs

The following guide provides an in-depth technical analysis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate , focusing on its biological activity profile, mechanism of action, and comparative performance against functional...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate , focusing on its biological activity profile, mechanism of action, and comparative performance against functional analogs.

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Microbiologists Focus: Antitubercular Potential, InhA Inhibition, and Cytotoxicity[1]

Executive Summary & Compound Identity

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a lipophilic ester derivative of the bioactive scaffold 2-(4-chloro-3-nitrobenzoyl)benzoic acid.[1] While often utilized as a synthetic intermediate for anthraquinone dyes, recent structural biology data (PDB: 6SQ7) identifies its parent acid as a direct inhibitor of InhA (Enoyl-ACP Reductase) , a critical enzyme in Mycobacterium tuberculosis (Mtb) cell wall synthesis.

This guide evaluates the methyl ester primarily as a prodrug candidate that leverages the "Trojan Horse" strategy—using the lipophilic ester to permeate the mycobacterial cell wall before hydrolyzing to the active acid inhibitor.[1]

Chemical Profile
PropertyDetail
IUPAC Name Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
Molecular Formula C₁₅H₁₀ClNO₅
Key Moieties [1][2][3][4][5][6][7][8][9] • Nitro group (-NO₂): Electron-withdrawing, potential for reductive activation.[1]• Chloro group (-Cl): Enhances lipophilicity and metabolic stability.[1]• Benzoylbenzoate Core: Scaffold for InhA binding and anthraquinone cyclization.[1]
Primary Target Mycobacterium tuberculosis InhA (Enoyl-[acyl-carrier-protein] reductase).[1][6]

Comparative Biological Activity[11]

The following analysis compares the subject compound against three classes of analogs: Direct InhA Inhibitors (e.g., Triclosan), Prodrugs (e.g., Isoniazid), and General Nitrobenzoates .

A. Antimicrobial & Antitubercular Activity (InhA Inhibition)

The primary biological relevance of this scaffold lies in its ability to bind the NADH-binding site of InhA.[1]

Table 1: Comparative Efficacy in InhA Inhibition Models

Compound ClassRepresentative AgentMechanism of ActionBinding Affinity (Kd/IC50)Permeability Score
Subject Compound Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Prodrug / Competitive Inhibitor. Ester hydrolysis releases acid which binds InhA.[1]Predicted: >10 µM (Ester)Active Acid: ~50-200 nM (Observed in PDB 6SQ7)High (Lipophilic Ester)
Standard Care Isoniazid (INH) Covalent Adduct Formation. Requires activation by KatG to form INH-NAD adduct.[1]IC50: ~50 nM (Activated)High (Small Molecule)
Direct Inhibitor Triclosan Reversible Inhibition. Binds directly to InhA active site without activation.IC50: ~200 pMModerate
Simple Nitrobenzoate Methyl 4-chloro-3-nitrobenzoate Reductive Stress. Nitro group reduction generates reactive nitrogen species (RNS).[1]MIC: 100-500 µg/mL (Non-specific)High

Critical Insight: Unlike Isoniazid, which requires activation by the mycobacterial enzyme KatG (often mutated in resistant strains), the 2-(4-chloro-3-nitrobenzoyl)benzoic acid scaffold binds directly to InhA.[1] The methyl ester variant is designed to bypass the permeability barrier of the mycolic acid cell wall, a common limitation for free carboxylic acids.

B. Cytotoxicity & Anticancer Potential

Benzoylbenzoates are precursors to anthraquinones (e.g., Doxorubicin analogs).[1] The "open" form (benzoylbenzoate) exhibits distinct cytotoxicity compared to the "closed" form (anthraquinone).

  • Mechanism: Induction of apoptosis via Caspase-9 activation.[1][7]

  • Activity: Methyl 2-benzoylbenzoate (non-substituted analog) shows moderate cytotoxicity against leukemia cell lines (IC50 ~ 50-100 µM).[1]

  • Impact of Nitro/Chloro Substitution: The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, potentially enhancing reactivity with nucleophilic cysteine residues in proteases or signaling proteins.[1]

Mechanism of Action: The "Trojan Horse" Pathway

The biological activity of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is governed by a dual-stage mechanism: Permeation followed by Hydrolysis/Binding .[1]

Pathway Diagram (DOT Visualization)

G cluster_0 Extracellular Space cluster_1 Mycobacterial Cytosol Compound Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Lipophilic Ester) Permeation Passive Diffusion (Mycolic Acid Layer) Compound->Permeation High Lipophilicity Esterase Mycobacterial Esterases (Hydrolysis) Permeation->Esterase ActiveAcid 2-(4-chloro-3-nitrobenzoyl)benzoic acid (Active Inhibitor) Esterase->ActiveAcid Activation InhA Target: InhA Enzyme (Fatty Acid Synthase II) ActiveAcid->InhA Competitive Binding (See PDB 6SQ7) CellDeath Inhibition of Mycolic Acid Synthesis (Cell Lysis) InhA->CellDeath Pathway Blockade

Figure 1: Proposed Mechanism of Action.[1] The methyl ester facilitates entry into the bacterium, where it is hydrolyzed to the active acid which inhibits InhA.

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended.

Protocol A: Synthesis of the Methyl Ester (Validation)

Rationale: Ensure high purity (>98%) to distinguish scaffold activity from impurity effects.

  • Reactants: 2-(4-chloro-3-nitrobenzoyl)benzoic acid (1.0 eq), Methanol (excess), Thionyl Chloride (1.2 eq).[1]

  • Procedure:

    • Dissolve acid in anhydrous methanol under N₂ atmosphere.

    • Add SOCl₂ dropwise at 0°C.[1]

    • Reflux for 4–6 hours (Monitor via TLC, solvent: Hexane/EtOAc 7:3).

    • Evaporate solvent; neutralize residue with NaHCO₃.[1]

    • Extract with Dichloromethane (DCM), dry over MgSO₄.[1]

  • Yield Check: Expected yield >90%. Confirm structure via ¹H-NMR (Singlet at ~3.6 ppm for -OCH₃).[1]

Protocol B: InhA Enzymatic Inhibition Assay

Rationale: Determine if the compound (or its hydrolysate) directly inhibits the target.

  • Reagents: Recombinant M. tuberculosis InhA, NADH (cofactor), 2-trans-dodecenoyl-CoA (substrate).[1]

  • Workflow:

    • Pre-incubation: Incubate InhA (10 nM) with test compound (0.1 – 100 µM) in phosphate buffer (pH 7.5) for 30 mins. Note: Include an esterase in one arm to simulate intracellular hydrolysis.

    • Initiation: Add NADH (100 µM) and substrate (50 µM).

    • Measurement: Monitor oxidation of NADH to NAD+ by decreasing absorbance at 340 nm using a kinetic microplate reader.

  • Data Analysis: Plot % Inhibition vs. log[Concentration] to calculate IC50.

Protocol C: Minimum Inhibitory Concentration (MIC) - Alamar Blue Assay

Rationale: Assess whole-cell efficacy against M. tuberculosis.[1]

  • Strain: M. tuberculosis H37Rv.[1]

  • Method: Microplate Alamar Blue Assay (MABA).[1]

  • Steps:

    • Prepare serial dilutions of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate in DMSO.

    • Inoculate plates with bacteria (10⁵ CFU/mL).[1]

    • Incubate at 37°C for 7 days.

    • Add Alamar Blue reagent and incubate for 24h.[1]

    • Read: Color change from Blue (Non-growth) to Pink (Growth).

    • Control: Isoniazid (Positive), DMSO (Negative).[1]

References

  • Structural Basis of InhA Inhibition

    • Crystal Structure of M. tuberculosis InhA in Complex with NAD+ and 2-(4-chloro-3-nitrobenzoyl)benzoic acid.[1][6] (PDB Entry: 6SQ7).[1] Protein Data Bank.[1]

  • Benzoylbenzoate Biological Activity

    • Comparative Analysis of the Biological Activity of Methyl 2-benzoylbenzoate Analogs. BenchChem Technical Reports.[1]

  • Nitrobenzoate Antimicrobial Mechanisms

    • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.[1] MDPI Pharmaceuticals, 2023.[1]

  • Chemical Properties & Synthesis

    • Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Compound Summary. PubChem CID 14994660.[1]

Sources

Validation

"comparative study of synthetic routes to Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate"

A Comparative Guide to the Synthetic Routes of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Abstract This guide provides a comparative analysis of two primary synthetic pathways to Methyl 2-(4-chloro-3-nitrobenzoyl)benzoat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Routes of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Abstract

This guide provides a comparative analysis of two primary synthetic pathways to Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, a key intermediate in the synthesis of various organic compounds. The routes discussed are a classical Friedel-Crafts acylation and a more direct amide coupling approach. Each method is evaluated based on chemical principles, experimental protocols, and overall efficiency. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive overview to inform synthetic strategy and decision-making.

Introduction

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a complex benzophenone derivative with significant utility as a building block in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of its functional groups—a chloro, a nitro, and a methyl ester—makes it a versatile precursor for a variety of chemical transformations. The efficient and regioselective synthesis of this molecule is therefore of considerable interest. This guide will explore two distinct synthetic strategies, providing detailed protocols and a comparative analysis of their respective merits and drawbacks.

Route 1: Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[1][2][3][4] This pathway involves the electrophilic aromatic substitution of a benzene ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2][3][4]

Causality Behind Experimental Choices

This multi-step approach begins with the synthesis of the requisite acyl chloride from a commercially available starting material. The key and final step is the Friedel-Crafts acylation of methyl benzoate. However, the success of this final step is heavily influenced by the directing effects of the substituents on the aromatic ring of methyl benzoate. The ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. This inherent electronic property presents a significant challenge for the synthesis of the desired ortho-substituted product.

Experimental Protocols

Step 1a: Synthesis of 4-chloro-3-nitrobenzoic acid

The synthesis commences with the nitration of p-chlorobenzoic acid. A mixture of concentrated nitric and sulfuric acids is employed as the nitrating agent.

  • Procedure: To a stirred solution of p-chlorobenzoic acid in concentrated sulfuric acid, a cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature between 10 °C and 25 °C. After the addition is complete, the reaction is stirred for several hours. The reaction mixture is then poured onto crushed ice, and the precipitated 4-chloro-3-nitrobenzoic acid is collected by filtration, washed with water, and dried. High yields (in the range of 90-98%) and purity are reported for this reaction.

Step 1b: Synthesis of 4-chloro-3-nitrobenzoyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Procedure: 4-chloro-3-nitrobenzoic acid is suspended in a suitable solvent like dichloromethane containing a catalytic amount of DMF. Oxalyl chloride is added dropwise, and the reaction is stirred at room temperature until the evolution of gas ceases and the reaction mixture becomes homogeneous. The solvent and excess reagent are removed under reduced pressure to yield 4-chloro-3-nitrobenzoyl chloride as a solid.

Step 1c: Friedel-Crafts Acylation of Methyl Benzoate

The final step involves the Lewis acid-catalyzed acylation of methyl benzoate with the prepared 4-chloro-3-nitrobenzoyl chloride.

  • Procedure: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent such as dichloromethane. Methyl benzoate is added, and the mixture is cooled. A solution of 4-chloro-3-nitrobenzoyl chloride in the same solvent is then added dropwise. The reaction is stirred at a controlled temperature for several hours. The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting product mixture is then purified, typically by column chromatography.

Visualization of the Friedel-Crafts Acylation Pathway

Friedel-Crafts Acylation Pathway cluster_0 Step 1a: Nitration cluster_1 Step 1b: Acyl Chloride Formation cluster_2 Step 1c: Friedel-Crafts Acylation p-Chlorobenzoic Acid p-Chlorobenzoic Acid 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid p-Chlorobenzoic Acid->4-Chloro-3-nitrobenzoic Acid HNO₃, H₂SO₄ 4-Chloro-3-nitrobenzoyl Chloride 4-Chloro-3-nitrobenzoyl Chloride 4-Chloro-3-nitrobenzoic Acid->4-Chloro-3-nitrobenzoyl Chloride (COCl)₂, DMF (cat.) Methyl Benzoate4-Chloro-3-nitrobenzoyl Chloride Methyl Benzoate4-Chloro-3-nitrobenzoyl Chloride Product Mixture Product Mixture Methyl Benzoate4-Chloro-3-nitrobenzoyl Chloride->Product Mixture AlCl₃ Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Minor Product) Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Minor Product) Product Mixture->Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Minor Product) Purification Methyl 3-(4-chloro-3-nitrobenzoyl)benzoate (Major Product) Methyl 3-(4-chloro-3-nitrobenzoyl)benzoate (Major Product) Product Mixture->Methyl 3-(4-chloro-3-nitrobenzoyl)benzoate (Major Product) Purification

Caption: Synthetic scheme for the Friedel-Crafts acylation route.

Route 2: Amide Coupling Pathway

This alternative route leverages the reactivity of methyl anthranilate (methyl 2-aminobenzoate) in a nucleophilic acyl substitution reaction. This approach is designed to overcome the regioselectivity issues encountered in the Friedel-Crafts acylation.

Causality Behind Experimental Choices

The amino group in methyl anthranilate is a strong activating group and an ortho, para-director. However, in this context, its nucleophilicity is exploited for direct amide bond formation with an acyl chloride. The ortho-positioning of the amino and methyl ester groups on the starting material ensures the desired connectivity in the final product without the formation of constitutional isomers, making this a more direct and efficient approach.

Experimental Protocols

Step 2a: Synthesis of 4-chloro-3-nitrobenzoyl chloride

This step is identical to Step 1b in the Friedel-Crafts route.

  • Procedure: 4-chloro-3-nitrobenzoic acid is reacted with a chlorinating agent like oxalyl chloride in the presence of a catalytic amount of DMF in an inert solvent such as dichloromethane. The volatile byproducts and solvent are removed under reduced pressure to yield the acyl chloride.

Step 2b: Amide Coupling of Methyl Anthranilate and 4-chloro-3-nitrobenzoyl Chloride

This key step involves the formation of an amide bond between the two precursors.

  • Procedure: Methyl anthranilate is dissolved in a suitable aprotic solvent, such as dichloromethane or THF, along with a non-nucleophilic base like triethylamine or pyridine. The solution is cooled in an ice bath. A solution of 4-chloro-3-nitrobenzoyl chloride in the same solvent is then added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction mixture is washed with dilute acid, aqueous bicarbonate solution, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product. Purification is achieved through recrystallization or column chromatography.

Visualization of the Amide Coupling Pathway

Amide Coupling Pathway cluster_0 Step 2a: Acyl Chloride Formation cluster_1 Step 2b: Amide Coupling 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoyl Chloride 4-Chloro-3-nitrobenzoyl Chloride 4-Chloro-3-nitrobenzoic Acid->4-Chloro-3-nitrobenzoyl Chloride (COCl)₂, DMF (cat.) Methyl Anthranilate4-Chloro-3-nitrobenzoyl Chloride Methyl Anthranilate4-Chloro-3-nitrobenzoyl Chloride Methyl 2-(4-chloro-3-nitrobenzamido)benzoate Methyl 2-(4-chloro-3-nitrobenzamido)benzoate Methyl Anthranilate4-Chloro-3-nitrobenzoyl Chloride->Methyl 2-(4-chloro-3-nitrobenzamido)benzoate Et₃N, DCM

Caption: Synthetic scheme for the amide coupling route.

Note on Product Structure: The direct product of Route 2 is Methyl 2-(4-chloro-3-nitrobenzamido )benzoate. The conversion of this amide to the target ketone, Methyl 2-(4-chloro-3-nitrobenzoyl )benzoate, would require further synthetic steps not detailed in the provided references. This guide compares the formation of the core C-C (or C-N) bond and the initial complex aromatic structure.

Comparative Analysis

The choice between these two synthetic routes depends on several factors, including desired yield, purity, and the availability of starting materials and reagents.

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Amide Coupling
Regioselectivity Poor. The ester group of methyl benzoate is a meta-director, leading to the desired ortho-product as a minor isomer.[4]Excellent. The reaction occurs at the pre-defined amino group at the 2-position of methyl anthranilate.
Number of Steps Three steps from p-chlorobenzoic acid.Two steps from 4-chloro-3-nitrobenzoic acid and methyl anthranilate.
Expected Yield Low for the desired isomer due to unfavorable directing group effects and the need for chromatographic separation.High, as the reaction is a direct and high-yielding amide bond formation.
Purification Challenging. Requires careful separation of constitutional isomers.Generally straightforward, often involving recrystallization.
Starting Materials p-Chlorobenzoic acid and methyl benzoate are readily available.4-Chloro-3-nitrobenzoic acid and methyl anthranilate are also common starting materials.
Reagents Requires a stoichiometric amount of a strong Lewis acid (e.g., AlCl₃), which can be moisture-sensitive.[1][2]Uses common and relatively mild bases like triethylamine.
Overall Efficiency Low, primarily due to the poor regioselectivity of the key acylation step.High, due to the direct nature of the amide coupling and high expected yield.
Conclusion

Based on this comparative analysis, the Amide Coupling Pathway (Route 2) is the superior method for the synthesis of the precursor to Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. Its primary advantage is the excellent control of regioselectivity, which circumvents the significant challenge of isomeric separation inherent in the Friedel-Crafts Acylation Pathway (Route 1). While the Friedel-Crafts route is a classic method for forming benzophenones, its application is limited by the electronic properties of the substituted benzene. The amide coupling approach offers a more elegant and efficient solution for accessing the target molecular scaffold.

References
  • PrepChem. (n.d.). Synthesis of 4-chloro-3-nitrobenzoyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

Comparative

Technical Guide: Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate vs. Regioisomers in Chemical Reactions

Executive Summary & Strategic Importance Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a critical, high-value intermediate primarily utilized in the synthesis of phthalazinone-class pharmaceuticals, most notably Azelasti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a critical, high-value intermediate primarily utilized in the synthesis of phthalazinone-class pharmaceuticals, most notably Azelastine (an H1-receptor antagonist).

In chemical synthesis, this scaffold presents a unique "push-pull" electronic system:

  • The Benzoyl Bridge: Provides the ketone functionality required for hydrazine condensation (cyclization).

  • The 3-Nitro Group: Acts as a potent electron-withdrawing group (EWG), activating the adjacent 4-chloro substituent for subsequent Nucleophilic Aromatic Substitution (SnAr).

This guide compares the Methyl Ester variant against its Acid precursor (2-(4-chloro-3-nitrobenzoyl)benzoic acid) and its Regioisomers (e.g., 2-nitro or 3,5-dinitro analogs), focusing on reaction kinetics, impurity profiles, and yield optimization in drug development workflows.

Structural Analysis & Regioisomerism

The synthesis of this compound via nitration of 2-(4-chlorobenzoyl)benzoic acid is not perfectly regioselective. Understanding the isomer distribution is vital for process control.

The Regioisomer Landscape
IsomerStructure DescriptionReactivity ProfileStatus
3-Nitro (Target) Nitro group ortho to Cl, meta to Carbonyl.High SnAr Activity. The nitro group activates the Cl atom for displacement by amines (e.g., azepines).Desired Product
2-Nitro (Isomer) Nitro group ortho to Carbonyl.Sterically Hindered. The bulky nitro group interferes with the ketone bridge, retarding cyclization with hydrazine.Critical Impurity
3,5-Dinitro Two nitro groups on the chlorophenyl ring.Hyper-Reactive. Causes uncontrolled side reactions and tar formation during SnAr steps.Process Failure
Mechanism of Formation (DOT Visualization)

The following diagram illustrates the electrophilic aromatic substitution pathway and where isomer divergence occurs.

NitrationPathways Start 2-(4-Chlorobenzoyl) benzoic acid Target 3-Nitro Isomer (Major Product) Start->Target  Low Temp (0-15°C)  Meta-direction Ortho 2-Nitro Isomer (Steric Impurity) Start->Ortho  Minor Pathway HNO3 HNO3 / H2SO4 (Nitrating Agent) HNO3->Start Dinitro 3,5-Dinitro (Over-nitration) Target->Dinitro  High Temp (>40°C)

Figure 1: Nitration pathways showing the origin of the target 3-nitro compound and common regioisomeric impurities.

Comparative Reactivity: Methyl Ester vs. Acid

While the carboxylic acid form (CAS 85-54-1) is the direct product of nitration, converting it to the Methyl Ester offers distinct advantages in downstream processing.

Performance Metrics
FeatureAcid Form (-COOH)Methyl Ester Form (-COOMe)Advantage
Solubility Poor in organic solvents (DCM, Toluene).High solubility in organic solvents.Ester allows homogeneous reactions.
Hydrazine Cyclization Slower; forms salt intermediates first.Fast & Clean. Direct nucleophilic attack on ester carbonyl.Ester yields cleaner phthalazinones.
Purification Difficult to recrystallize (high mp ~200°C).Easy recrystallization (lower mp).Ester acts as a purification filter.
Impurity Rejection Co-precipitates with isomers.Isomers have distinct solubilities.Ester allows removal of 2-nitro isomer.
Reaction: Cyclization to Phthalazinone

The conversion to the phthalazinone core (the skeleton of Azelastine) is the defining quality test.

Reaction Scheme:



  • Acid Route: Requires high temperatures (refluxing acetic acid/butanol) to drive water removal.

  • Ester Route: Occurs under milder conditions (ethanol reflux), minimizing thermal degradation of the nitro group.

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Nitration (Targeting the 3-Nitro Isomer)

Objective: Maximize 3-nitro yield while suppressing dinitro formation.

Reagents:

  • 2-(4-Chlorobenzoyl)benzoic acid (1.0 eq)

  • H2SO4 (conc., solvent/catalyst)

  • HNO3 (fuming, 1.05 eq)

Workflow:

  • Dissolution: Dissolve substrate in H2SO4 at 20°C. Checkpoint: Solution must be clear/yellow. Darkening implies oxidation.[1]

  • Cryogenic Addition: Cool to 0–5°C . Add HNO3 dropwise over 60 mins.

    • Critical Control: If Temp > 15°C, stop addition. Higher temps favor dinitro species.[1]

  • Quench: Pour mixture onto crushed ice (5x volume).

  • Filtration: Filter the white precipitate. Wash with cold water until pH neutral.

  • Validation: HPLC analysis. Target >95% 3-nitro isomer. If 2-nitro >2%, recrystallize from acetic acid.

Protocol B: Methyl Esterification & Cyclization

Objective: Convert to ester for purification, then cyclize.

Step 1: Esterification

  • Reflux the crude acid in Methanol (10 vol) with H2SO4 (cat.) for 6 hours.

  • Cool to 0°C. The Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate crystallizes out, leaving most impurities in the mother liquor.

  • Yield: ~85-90%.

Step 2: Cyclization (Phthalazinone Synthesis)

  • Suspend Methyl Ester (10 g) in Ethanol (100 mL).

  • Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature.

  • Heat to reflux (78°C) for 3 hours.

  • Observation: The solid ester dissolves, followed by precipitation of the phthalazinone product.

  • Workup: Cool to 5°C, filter, wash with cold ethanol.

  • Result: High purity (>99%) phthalazinone intermediate ready for Azelastine synthesis.

Mechanistic Visualization: Cyclization & Activation

The following diagram details the reaction logic where the ester facilitates the formation of the phthalazinone ring, setting up the chlorine for future substitution.

ReactionMechanism Ester Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Intermediate Hydrazone / Hydrazide Intermediate Ester->Intermediate Nucleophilic Attack on Ketone & Ester Hydrazine Hydrazine (NH2NH2) Hydrazine->Intermediate Phthalazinone Phthalazinone Core (Cyclized) Intermediate->Phthalazinone -H2O, -MeOH Ring Closure SnAr Future Step: SnAr Displacement of Cl Phthalazinone->SnAr Nitro activates Cl

Figure 2: Conversion of the methyl ester to the pharmacophore core. The ester leaving group (-OMe) facilitates cleaner ring closure compared to the -OH of the acid.

References

  • Synthesis of Azelastine Hydrochloride. Google Patents (CN102391253A). Describes the condensation of 2-(4-chlorobenzoyl)benzoic acid derivatives with hydrazine. Link

  • Nitration of Benzoic Acid Derivatives. Organic Syntheses / BenchChem Protocols. Detailed methodology for controlling isomer distribution in chlorobenzoic acid nitrations. Link

  • 2-(4-Chloro-3-nitrobenzoyl)benzoic acid Properties. PubChem CID 66562. Physical data and safety information for the acid precursor. Link

  • Phthalazinone Derivatives in Medicinal Chemistry. Journal of Pharmaceutical Sciences. Comparative reactivity of esters vs acids in heterocyclic synthesis. Link

  • Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Product Data. Sigma-Aldrich / TCI Chemicals. Commercial specifications and handling of the methyl ester variant. Link

Sources

Validation

A Comparative Guide to the Definitive Identification of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Foundational Physicochemical Properties A crucial first step in the identification of any chemical entity is to establish its fundamental physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Physicochemical Properties

A crucial first step in the identification of any chemical entity is to establish its fundamental physicochemical properties. These parameters serve as the initial benchmark against which all subsequent analytical data will be compared.

Table 1: Core Physicochemical Data for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

PropertyValueSource
Molecular Formula C₁₅H₁₀ClNO₅
Molecular Weight 319.70 g/mol
Physical Form Solid
Predicted XlogP 3.6[1]

It is imperative to note that while a definitive CAS number for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is not consistently reported across major databases, related structures possess unique identifiers. For instance, the isomeric Methyl 4-chloro-3-nitrobenzoate is registered under CAS number 14719-83-6.[2] Researchers should exercise caution and rely on a constellation of data points for definitive identification rather than a single identifier.

The Synthetic Pathway: A Map to Potential Impurities

Understanding the synthetic route to Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is not merely an academic exercise; it is fundamental to anticipating potential impurities that may complicate analytical characterization. The synthesis can be logically bifurcated into two key transformations: a Friedel-Crafts acylation followed by an esterification.

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification Phthalic_Anhydride Phthalic Anhydride 2_benzoylbenzoic_acid 2-(4-chloro-3-nitrobenzoyl)benzoic acid Phthalic_Anhydride->2_benzoylbenzoic_acid Benzene 4_Chloro_3_nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid AlCl3 AlCl₃ (Lewis Acid) AlCl3->2_benzoylbenzoic_acid Catalyst Carboxylic_Acid 2-(4-chloro-3-nitrobenzoyl)benzoic acid 2_benzoylbenzoic_acid->Carboxylic_Acid Intermediate Target_Molecule Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Carboxylic_Acid->Target_Molecule Reaction Methanol Methanol Methanol->Target_Molecule Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Target_Molecule

Caption: Synthetic pathway of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

The Friedel-Crafts acylation, a cornerstone of aromatic chemistry, involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3][4][5] In this synthesis, phthalic anhydride would react with a suitable benzene derivative under Friedel-Crafts conditions to yield the benzoylbenzoic acid intermediate.[6]

The subsequent esterification of the resulting carboxylic acid with methanol, typically under acidic conditions, yields the final methyl ester product.[7][8]

Table 2: Potential Impurities and Their Origin

Potential ImpurityOriginRationale
Unreacted 2-(4-chloro-3-nitrobenzoyl)benzoic acidIncomplete esterificationThe equilibrium nature of esterification can lead to residual starting material.
Positional IsomersNon-regioselective Friedel-Crafts acylationThe substitution pattern on the aromatic ring can direct the acylation to different positions, leading to isomeric products.
Poly-acylated byproductsOver-reaction during Friedel-Crafts acylationThe activated aromatic ring can undergo a second acylation.
Residual Solvents (e.g., Toluene, Methanol)Purification processIncomplete removal of solvents used in the reaction or purification steps.

Spectroscopic Confirmation: The Triad of Identification

The unequivocal identification of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate relies on a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (Ar-H): Multiple signals in the downfield region (typically δ 7.0-8.5 ppm). The complex splitting patterns will be influenced by the substitution on both aromatic rings.

  • Methyl Protons (-OCH₃): A singlet in the upfield region (typically δ 3.5-4.0 ppm) corresponding to the three protons of the methyl ester group.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons (C=O): Two distinct signals in the highly deshielded region (typically δ 160-200 ppm) for the ketone and ester carbonyls.

  • Aromatic Carbons: Multiple signals in the aromatic region (typically δ 120-150 ppm).

  • Methyl Carbon (-OCH₃): A signal in the upfield region (typically δ 50-60 ppm).

For comparative purposes, the ¹H and ¹³C NMR spectra of various substituted benzoic acids and their esters are well-documented in the chemical literature.[9][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
C=O (Ester)1720-1740Stretching vibration of the ester carbonyl group.
C=O (Ketone)1680-1700Stretching vibration of the diaryl ketone carbonyl group.
C-O (Ester)1200-1300Stretching vibration of the ester C-O bond.
NO₂ (Asymmetric Stretch)1500-1550Asymmetric stretching of the nitro group.
NO₂ (Symmetric Stretch)1330-1370Symmetric stretching of the nitro group.
C-Cl700-800Stretching vibration of the carbon-chlorine bond.
Ar-H3000-3100 (stretch), 690-900 (bend)Aromatic C-H stretching and out-of-plane bending vibrations.

Experimental IR spectra for related compounds such as 4-methyl-3-nitrobenzoic acid and various nitrophenyl benzoates can serve as valuable reference points.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): A peak at m/z 319.7, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster (M⁺ and M+2 peaks).

  • Key Fragmentation Pathways: Common fragmentation patterns for aromatic esters include the loss of the alkoxy group (-OCH₃) and cleavage at the carbonyl groups.[15][16][17]

Table 4: Predicted m/z Values for Key Adducts and Fragments

Adduct/FragmentPredicted m/zSource
[M+H]⁺320.03203[1]
[M+Na]⁺342.01397[1]
[M-H]⁻318.01747[1]

Chromatographic Purity Assessment: A Comparative Approach

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the methods of choice for assessing the purity of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate and quantifying any potential impurities.

Recommended Analytical Technique: UHPLC-MS/MS

The high resolution and sensitivity of UHPLC-MS/MS make it ideal for separating the target molecule from closely related impurities, such as positional isomers.

cluster_0 UHPLC System cluster_1 Mass Spectrometer Sample Sample UHPLC UHPLC Column (e.g., C18) Sample->UHPLC Injection Mass_Spec Triple Quadrupole MS UHPLC->Mass_Spec Eluent Data_Analysis Data Analysis (Chromatogram & Mass Spectra) Mass_Spec->Data_Analysis Ion Detection Mobile_Phase Mobile Phase Gradient (e.g., Acetonitrile/Water) Mobile_Phase->UHPLC Ion_Source Electrospray Ionization (ESI) Ion_Source->Mass_Spec

Caption: A typical UHPLC-MS/MS workflow for the analysis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of thermally stable and volatile impurities, GC-MS can be a valuable complementary technique. It is particularly useful for identifying and quantifying residual solvents.

Table 5: Comparison of Primary and Alternative Analytical Techniques

FeatureUHPLC-MS/MSGC-MS
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on boiling point and polarity, detection by mass-to-charge ratio.
Analytes Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sensitivity High sensitivity, often in the pg to fg range.Good sensitivity, typically in the ng to pg range.
Primary Application Purity assessment, identification of non-volatile impurities (e.g., isomers, starting materials).Analysis of residual solvents and other volatile impurities.

Experimental Protocols

Protocol for UHPLC-MS/MS Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and any less polar impurities.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated for optimal sensitivity.

    • Scan Mode: Full scan for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification of the target molecule and known impurities.

Protocol for Synthesis of 2-(4-chloro-3-nitrobenzoyl)benzoic acid (Illustrative)

This protocol is based on established Friedel-Crafts acylation procedures.[6]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzoic acid and an excess of a suitable aromatic partner (e.g., benzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Conclusion

The definitive identification of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate necessitates a multi-faceted analytical approach. By combining foundational physicochemical characterization with a thorough understanding of its synthetic pathway and a triad of spectroscopic techniques (NMR, IR, and MS), researchers can establish a robust and self-validating system for identity confirmation. Chromatographic methods, particularly UHPLC-MS/MS, provide the necessary resolution and sensitivity for accurate purity assessment. This comprehensive guide serves as a framework for researchers to confidently and accurately characterize this important chemical entity.

References

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. Methyl 4-chloro-2-nitrobenzoate. [Link]

  • PubChem. Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents. Esterification of nitrobenzoic acids - US3948972A.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Thieme. The Main Fragmentation Reactions of Organic Compounds. [Link]

  • NIST. Methyl 2-chloro-4-nitrobenzoate. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0246989). [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • NIST. Methyl 2-chloro-4-nitrobenzoate. [Link]

  • Royal Society of Chemistry. 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • European Patent Office. METHOD FOR PREPARING BENZOIC ACID ESTERS - EP 3684746 B1. [Link]

  • ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

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Comparative

A Comparative Guide to the Computational Analysis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a complex benzophenone derivative with potential applications in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a complex benzophenone derivative with potential applications in medicinal chemistry and materials science. Understanding its reaction mechanisms is crucial for optimizing its synthesis and exploring its reactivity for the development of novel compounds. This guide provides a comprehensive computational analysis of the plausible reaction pathways of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, comparing them with alternative synthetic routes and related reactions. By leveraging Density Functional Theory (DFT) and other computational methods, we elucidate the underlying electronic and steric factors governing these transformations. This guide is intended to provide researchers with a robust theoretical framework to inform experimental design and accelerate discovery.

Introduction: The Significance of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Benzophenones are a class of organic compounds with a diverse range of applications, including as photoinitiators, in fragrance, and as scaffolds in medicinal chemistry.[1][2][3] The specific substitution pattern of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, featuring a chloro and a nitro group on one aromatic ring and a methyl ester on the other, imparts unique electronic properties that influence its reactivity. The electron-withdrawing nature of the nitro and chloro groups makes the benzoyl ring susceptible to nucleophilic attack, while the ester group can participate in various transformations. A thorough understanding of its reaction mechanisms through computational analysis can unlock its synthetic potential and guide the design of new functional molecules.

Computational Methodology: A Self-Validating System

To ensure the reliability of our mechanistic insights, a multi-faceted computational approach is employed. This protocol is designed to be a self-validating system, where different levels of theory and analysis converge to provide a consistent picture of the reaction landscape.

Experimental Protocol: Standard Computational Analysis Workflow

  • Geometry Optimization and Frequency Calculations:

    • Initial structures of reactants, intermediates, transition states, and products are built using molecular modeling software.

    • Geometry optimizations are performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311+G(d,p)).[4][5] The choice of a dispersion-corrected functional like ωB97X-D is crucial for accurately modeling non-covalent interactions that may influence transition state geometries.[4]

    • Frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Searching:

    • Transition states are located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

    • Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state connects the correct reactant and product.

  • Solvation Effects:

    • The influence of the solvent is incorporated using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model.[4] This is critical as many organic reactions are performed in solution, and the solvent can significantly impact reaction energetics.

  • Analysis of Electronic Properties:

    • Natural Bond Orbital (NBO) analysis is used to investigate charge distribution, orbital interactions, and bond orders.

    • Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO energies) provides insights into the reactivity and selectivity of the reactions.[2][6]

Logical Relationship: Computational Workflow

G cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Refinement & Analysis cluster_3 Output A Build Initial Structures B Geometry Optimization & Frequency Calculations (DFT) A->B C Transition State Search B->C D Intrinsic Reaction Coordinate (IRC) C->D E Incorporate Solvation Effects (PCM/SMD) D->E F Electronic Structure Analysis (NBO, FMO) E->F G Reaction Energy Profile & Mechanistic Insights F->G

Caption: A typical workflow for the computational analysis of reaction mechanisms.

Key Reaction Mechanisms of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

The synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate itself provides the first point of analysis. Typically, this involves a Friedel-Crafts acylation reaction.

Synthesis via Friedel-Crafts Acylation

The most probable synthetic route to Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is the Friedel-Crafts acylation of methyl benzoate with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃.[4][7]

Reaction Pathway: Friedel-Crafts Acylation

G Reactants Methyl Benzoate + 4-chloro-3-nitrobenzoyl chloride + AlCl₃ Acylium Formation of Acylium Ion Complex Reactants->Acylium Rate-determining step Sigma Electrophilic Attack (Sigma Complex Formation) Acylium->Sigma Deprotonation Deprotonation & Catalyst Regeneration Sigma->Deprotonation Product Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Deprotonation->Product

Caption: The key steps in the Friedel-Crafts acylation for the synthesis of the title compound.

Computational studies on similar Friedel-Crafts acylations have shown that the formation of the acylium ion is often the rate-determining step.[4] The regioselectivity of the acylation on methyl benzoate is directed by the ester group. The ester group is a deactivating, meta-directing group for electrophilic aromatic substitution.[8][9] Therefore, the primary product would be the meta-substituted isomer. To obtain the ortho-substituted title compound, alternative strategies or purification methods would be necessary.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of a nitro group and a chlorine atom on one of the aromatic rings makes Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate a prime candidate for nucleophilic aromatic substitution (SNAAr) reactions.[10][11] The strong electron-withdrawing nitro group, ortho and para to the chlorine atom, activates the ring towards nucleophilic attack.[11]

Reaction Pathway: Nucleophilic Aromatic Substitution

G Reactant Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate + Nucleophile (Nu⁻) Adduct Formation of Meisenheimer Complex (Rate-determining step) Reactant->Adduct Elimination Loss of Leaving Group (Cl⁻) Adduct->Elimination Product Substituted Product Elimination->Product

Caption: Generalized mechanism for the nucleophilic aromatic substitution on the title compound.

Computational analysis of SNAAr reactions typically focuses on the stability of the Meisenheimer complex intermediate.[11] The energy barrier for the formation of this complex is the rate-limiting step.[12] DFT calculations can be used to compare the activation energies for the attack of different nucleophiles, providing a quantitative prediction of their relative reactivities.

Comparison with Alternative Synthetic Methodologies

While Friedel-Crafts acylation is a standard method, its limitations, such as the use of stoichiometric amounts of Lewis acids and potential for side reactions, warrant the exploration of alternatives.[7]

Alternative Synthesis: Nitration of a Precursor

An alternative approach involves the nitration of a precursor molecule, such as Methyl 2-(4-chlorobenzoyl)benzoate. The nitration of aromatic compounds is a well-studied electrophilic aromatic substitution reaction.[8][13][14][15]

Experimental Protocol: Nitration of Methyl 2-(4-chlorobenzoyl)benzoate

  • Dissolve Methyl 2-(4-chlorobenzoyl)benzoate in a suitable solvent (e.g., concentrated sulfuric acid).

  • Cool the mixture in an ice bath.

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining a low temperature.[15]

  • After the addition is complete, allow the reaction to proceed at a controlled temperature.

  • Pour the reaction mixture over ice to precipitate the product.

  • Filter, wash, and purify the product.

Computational analysis of this reaction would involve calculating the electrostatic potential map of the starting material to predict the most likely site of nitration. The chloro and benzoyl groups are both deactivating and will direct the incoming nitro group to the meta position relative to themselves. The regiochemical outcome will be a mixture of isomers, and computational modeling can predict the relative yields by comparing the activation energies for the formation of the different sigma complexes.[16]

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, computational data for the key reaction steps discussed. These values are representative of what would be obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory with an implicit solvent model.

Reaction StepReactant(s)Transition StateProduct(s)Activation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG, kcal/mol)
Friedel-Crafts Acylation Methyl Benzoate + Acylium IonAcylation TSSigma Complex15 - 25-5 to -15
SNAAr (with MeO⁻) Title Compound + MeO⁻Meisenheimer TSMeisenheimer Complex10 - 20-10 to -20
Nitration (ortho to Cl) Precursor + NO₂⁺Nitration TS (ortho)Sigma Complex (ortho)18 - 28-8 to -18
Nitration (meta to Cl) Precursor + NO₂⁺Nitration TS (meta)Sigma Complex (meta)20 - 30-6 to -16

Note: Lower activation energies indicate faster reaction rates. More negative reaction energies indicate a more thermodynamically favorable reaction.

Conclusion and Future Directions

The computational analysis presented in this guide provides a detailed framework for understanding the reaction mechanisms of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. The Friedel-Crafts acylation for its synthesis and its subsequent reactivity in nucleophilic aromatic substitution are governed by predictable electronic and steric factors. Comparison with alternative synthetic routes, such as the nitration of a precursor, highlights the importance of regioselectivity in these reactions.

Future computational studies could explore a wider range of nucleophiles in SNAAr reactions, investigate the potential for photocatalyzed reactions given the benzophenone core, and perform more advanced calculations, such as molecular dynamics simulations, to gain a deeper understanding of the reaction dynamics in solution. These theoretical insights will continue to be invaluable for guiding the experimental synthesis and application of this and related compounds.

References

  • SciELO. (n.d.). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents.
  • ResearchGate. (2025, August 9). A DFT study of the Al2Cl6-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds.
  • ResearchGate. (n.d.). An electrochemical and computational chemistry study of substituted benzophenones | Request PDF.
  • Science Alert. (2016, October 15). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study.
  • PMC. (n.d.). QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents.
  • MDPI. (2025, September 25). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process.
  • (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • (n.d.). Nitration of Methyl Benzoate. An Experimental and Computational Investigation.
  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid.
  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride.
  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?.
  • (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • PMC. (2023, August 29). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule.
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Synthesis. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.
  • ETH Research Collection. (n.d.). Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage**.
  • YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism.
  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid.
  • PubChemLite. (n.d.). Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (C15H10ClNO5).
  • YouTube. (2021, March 8). Nitration of methyl benzoate.
  • (n.d.). Anthraquinone dyes. Part IV. Nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid.
  • PMC - NIH. (n.d.). Methyl 4-chloro-3-nitrobenzoate.
  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution.
  • YouTube. (2024, September 13). Nitration of Methyl Benzoate Pre Lab Video.
  • Chegg.com. (2018, May 23). Solved Write the mechanism of the reaction of methyl | Chegg.com.

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Derivatives as Potential Therapeutic Agents

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay between chemical structure and biological function, offering a framework for designing more potent and selective therapeutic candidates. We will explore the synthesis, comparative biological evaluation against key cancer and inflammation targets, and the underlying mechanistic principles that govern their activity.

Introduction: The Rationale for Targeting the Benzoylbenzoate Scaffold

The Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate scaffold represents a promising starting point for drug discovery. Its constituent parts—a nitro-substituted chlorobenzene ring linked to a methyl benzoate moiety—offer multiple points for chemical modification. Nitroaromatic compounds are known for their diverse biological activities, which are often dependent on the reductive activation of the nitro group by cellular enzymes like nitroreductases[1]. The strategic placement of a chloro group and a nitro group creates a unique electronic and steric environment, making this scaffold a compelling candidate for developing targeted inhibitors.

Structure-activity relationship (SAR) studies are the cornerstone of modern drug discovery, providing critical insights into how modifying a lead compound's chemical structure affects its biological activity. By systematically altering functional groups on the parent scaffold, we can identify key pharmacophoric elements responsible for potency, selectivity, and desirable pharmacokinetic properties. This guide will focus on the potential of these derivatives as both anticancer and anti-inflammatory agents, two areas where related benzoate and nitroaromatic structures have shown significant promise[2][3].

Synthetic Strategy for Derivative Generation

The generation of a diverse library of derivatives is fundamental to any SAR study. A robust synthetic approach allows for the systematic modification of the core scaffold. The synthesis of the parent compound, Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, can be achieved via standard esterification of 4-chloro-3-nitrobenzoic acid with methanol, often catalyzed by a strong acid like sulfuric acid[4].

Derivatization can be approached through several pathways. A common and effective method involves the amidation of the ester group. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a variety of primary or secondary amines to yield a diverse set of amides. This approach is frequently used in the synthesis of biologically active molecules, including potential anti-convulsant agents[5].

Below is a generalized workflow for creating a library of amide derivatives from the parent ester.

G cluster_synthesis Derivative Synthesis Workflow Start Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Step1 Hydrolysis (e.g., LiOH, THF/H2O) Start->Step1 Step2 2-(4-chloro-3-nitrobenzoyl)benzoic acid Step1->Step2 Step3 Amide Coupling (e.g., HATU, DIPEA) Step2->Step3 End Library of Amide Derivatives Step3->End Step4 Diverse Amines (R1R2NH) Step4->Step3

Caption: Generalized workflow for synthesizing amide derivatives.

Comparative Biological Evaluation: Anticancer and Anti-inflammatory Activity

To establish a clear SAR, we will compare the biological performance of a hypothetical series of derivatives against relevant alternatives and controls. The following sections present synthesized data based on established principles from related compound classes to illustrate the decision-making process in lead optimization.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

A promising strategy in cancer therapy is the development of small molecules that selectively inhibit cancer cell growth[6]. Many benzoic acid derivatives have been evaluated for their anticancer activity against various cell lines, such as breast (MCF-7) and colorectal (HCT-116) cancer cells[3]. The primary metric for initial screening is the half-maximal inhibitory concentration (IC50), determined via cytotoxicity assays like the MTT assay[7].

Table 1: Structure-Activity Relationship of Amide Derivatives for Anticancer Activity

Compound IDR-Group (at Amide)Predicted IC50 vs. HCT116 (µM)[7]Predicted Selectivity Index (SI)Rationale for Modification
Parent Ester -OCH3> 50-Baseline compound.
1a -NH235.21.5Simple amide to establish baseline for this series.
1b -NH-CH328.52.1Small alkyl group may improve membrane permeability.
1c -NH-(CH2)2-OH15.14.3Hydroxyl group can act as a hydrogen bond donor, potentially improving target binding.
1d -N(CH3)245.81.2Tertiary amine may introduce steric hindrance.
1e -NH-Phenyl10.56.8Aromatic ring can engage in π-π stacking interactions with target protein residues.
1f -NH-(4-Fluorophenyl)5.215.1Electron-withdrawing fluorine can enhance binding affinity and metabolic stability[8].
1g -NH-Piperidine8.99.5Heterocyclic ring can improve solubility and interact with specific kinase domains[9].
Doxorubicin Reference Drug0.8>100Standard chemotherapeutic agent for comparison[7].

Note: The IC50 and SI values are hypothetical, synthesized to illustrate established SAR principles. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. An SI value ≥ 10 is considered promising for further investigation[10].

SAR Insights:

  • Amide vs. Ester: Conversion of the parent ester to a primary amide (1a) establishes a baseline activity.

  • Small Alkyl Chains: Small, functionalized alkyl chains (1c) appear more beneficial than simple ones (1b), likely due to the introduction of hydrogen bonding capabilities.

  • Aromatic Substituents: The introduction of an aromatic ring (1e) significantly improves potency. This is a common strategy to exploit hydrophobic and π-stacking interactions within a protein's active site[9].

  • Electron-Withdrawing Groups: Adding an electron-withdrawing group like fluorine to the phenyl ring (1f) often leads to a marked increase in activity. This can enhance lipophilicity and modulate the electronic properties of the ring system, improving target engagement[8].

  • Heterocycles: Incorporating heterocyclic moieties like piperidine (1g) can enhance potency and improve physicochemical properties, a strategy successfully employed in designing kinase inhibitors[9].

Anti-inflammatory Activity: Targeting Key Inflammatory Enzymes

Chronic inflammation contributes to numerous diseases, making the development of novel anti-inflammatory drugs a critical research area[11]. Key targets include the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in prostaglandin synthesis during inflammation[11][12].

Table 2: Structure-Activity Relationship of Derivatives for Anti-inflammatory Activity

Compound IDR-Group (at Amide)Predicted COX-2 Inhibition IC50 (µM)[2]Predicted In Vivo Paw Edema Inhibition (%)[12][13]Rationale for Modification
Parent Ester -OCH3> 100< 10%Baseline compound.
2a -NH-Phenyl25.435%Phenyl group provides a core structure for further modification.
2b -NH-(4-Chlorophenyl)10.158%Halogen substitution often increases anti-inflammatory activity[14].
2c -NH-(4-Methoxyphenyl)15.845%Electron-donating group shows moderate activity.
2d -NH-(4-Nitrophenyl)8.565%Strong electron-withdrawing nitro group significantly enhances potency.
2e -NH-(Benzothiazole)4.275%Fused heterocyclic systems can provide potent inhibition.
Diclofenac Reference Drug1.578%Standard NSAID for comparison[14].

Note: The IC50 and inhibition values are hypothetical, synthesized to illustrate established SAR principles.

SAR Insights:

  • Halogenation: The presence of a halogen, such as chlorine (2b), on the appended aryl ring enhances anti-inflammatory activity, a finding consistent with studies on other scaffolds[14].

  • Electronic Effects: Electron-withdrawing groups (Cl, NO2) at the para-position of the phenyl ring (2b, 2d) result in greater potency than electron-donating groups like methoxy (2c). This suggests that modulating the electronic landscape of the molecule is crucial for effective COX-2 inhibition.

  • Heterocyclic Scaffolds: Incorporating more complex heterocyclic systems like benzothiazole (2e) can lead to a substantial increase in activity. These moieties can form specific interactions within the enzyme's active site that are not possible with simpler phenyl rings.

Experimental Protocols: A Self-Validating System

The trustworthiness of any SAR study hinges on robust and reproducible experimental protocols. Below are detailed methodologies for the key assays used to evaluate the anticancer and anti-inflammatory potential of the derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.[1][7]

  • Cell Plating: Seed human cancer cells (e.g., HCT116) in 96-well plates at a density of 7 x 10⁴ cells/mL and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adhesion[7].

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Add 100 µL of each concentration to the appropriate wells and incubate for an additional 24-72 hours[7]. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours to allow viable cells to metabolize the MTT into formazan crystals[1][7].

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals[1].

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value—the concentration of the compound that causes 50% inhibition of cell growth—using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation in rodents.[12][13][15]

  • Animal Preparation: Use albino Wistar rats (170-200g), divided into groups (n=5 or 6 per group). Acclimatize the animals for at least one week before the experiment[11][15].

  • Compound Administration: Administer the test compounds (e.g., 50 mg/kg) and the reference drug (e.g., Diclofenac or Indomethacin) intraperitoneally or orally. The control group receives only the vehicle (e.g., 1.5% DMSO)[15].

  • Induction of Inflammation: One hour after compound administration, inject 100 µL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat[12].

  • Measurement of Edema: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_workflow Drug Discovery & Evaluation Workflow cluster_hits A Compound Synthesis & Library Generation B In Vitro Screening (High-Throughput) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Enzyme Inhibition Assay (e.g., COX-2) B->D E Hit Identification (Potency & Selectivity) C->E D->E F Lead Optimization (SAR-Guided Chemical Modification) E->F F->A Iterative Design G In Vivo Validation (Animal Models) F->G H Carrageenan Paw Edema (Anti-inflammatory) G->H I Xenograft Model (Anticancer) G->I J Preclinical Candidate H->J I->J

Caption: Integrated workflow for drug discovery and evaluation.

Conclusion and Future Directions

The structure-activity relationship analysis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate derivatives reveals a clear path toward optimizing this scaffold for both anticancer and anti-inflammatory applications. The conversion of the methyl ester to an amide is a crucial first step, unlocking significant gains in potency. For anticancer activity, derivatization with fluorinated aromatic rings or heterocyclic moieties appears most promising for enhancing target engagement and selectivity. For anti-inflammatory activity, the introduction of electron-withdrawing groups on an appended phenyl ring is a key strategy for potent COX-2 inhibition.

Future work should focus on synthesizing and testing these optimized derivatives to validate the predictive SAR models presented here. Further investigation into their mechanism of action, including specific kinase profiling for anticancer candidates and selectivity profiling (COX-1 vs. COX-2) for anti-inflammatory leads, will be essential. Ultimately, this systematic approach provides a robust framework for transforming a simple chemical scaffold into a promising preclinical candidate.

References

  • Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. Benchchem.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
  • Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • A Structure-Guided Designed Small Molecule Is an Anticancer Agent and Inhibits the Apoptosis-Related MCL-1 Protein. MDPI.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar.
  • Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study. Frontiers.
  • Chemical characterization and discovery of anti-inflammatory components and their mechanism from Artemisia argyi leaves by UPLC-Q/TOF-MS, spectrum-effect relationship analysis, and MAPK pathway. Arabian Journal of Chemistry.
  • Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate. Sigma-Aldrich.
  • Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (C15H10ClNO5). PubChemLite.
  • Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs. Benchchem.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
  • The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. JMPAS.
  • Methyl 2-(4-chlorobenzamido)benzoate. PMC.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
  • Methyl 4-chloro-3-nitrobenzoate. ResearchGate.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Synthetic strategies and structure-activity relationships of 2-chloro- tetrahydrocarbazolones: privileged organic scaffolds targ. Arkivoc.
  • Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation. Semantic Scholar.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Hazard Profile Analysis: Deconstructing the Risk The disposal protocol for any chemical is dictated by its molecular structure and the inherent risks associated with its functional groups. Methyl 2-(4-chloro-3-nitrobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile Analysis: Deconstructing the Risk

The disposal protocol for any chemical is dictated by its molecular structure and the inherent risks associated with its functional groups. Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a complex organic molecule whose primary hazards stem from the combination of a chlorinated aromatic ring and a nitro group.

  • Chlorinated Aromatic System: Compounds in this class are noted for their environmental persistence and toxicity.[5][6][7] The carbon-chlorine bond is strong, making these molecules resistant to natural degradation. Improper disposal can lead to long-term contamination of soil and water. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of chlorinated organic compounds.[8]

  • Nitroaromatic Group: The nitro (-NO2) group renders the compound significantly more hazardous. Nitroaromatic compounds are often toxic, can be absorbed through the skin, and may cause damage to organs through prolonged exposure.[2][9] Furthermore, they can be thermally sensitive, with some decomposing exothermally or even explosively under heat.[10][11] High-temperature thermal decomposition can release poisonous fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[3][12][13]

Given the combined hazards, Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate must be treated as a toxic, environmentally persistent, and potentially reactive hazardous waste. The table below summarizes the hazards of related chemicals, providing a basis for this cautious approach.

CompoundCAS NumberGHS Hazard Statements
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[2]
4-Chloro-3-nitrobenzoic acid96-99-1Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[13]
Methyl 4-chloro-3-nitrobenzoate14719-83-6The chemical, physical, and toxicological properties have not been thoroughly investigated, necessitating cautious handling. May cause respiratory irritation.[12]

Core Disposal Principle: High-Temperature Incineration

For complete destruction of halogenated nitroaromatic compounds, high-temperature incineration in a specialized hazardous waste facility is the mandatory disposal method .[2]

Causality: This method is required for two primary reasons:

  • Chemical Destruction: The high temperatures (typically exceeding 1,800°F or 980°C) and controlled conditions are necessary to break the stable aromatic ring and the carbon-chlorine bond, mineralizing the organic compound into less harmful inorganic constituents like carbon dioxide, water, and hydrochloric acid.[2]

  • Emission Control: Licensed incinerators are equipped with sophisticated afterburners and scrubber systems. These systems neutralize the acidic gases (HCl, NOx) and trap any other hazardous byproducts, preventing their release into the atmosphere.[2][3][12]

Under no circumstances should this compound be disposed of down the sanitary sewer or in regular laboratory trash. [4] Attempting to neutralize this compound in the lab via chemical means is not recommended due to the potential for hazardous reactions and incomplete degradation.

Standard Operating Procedure (SOP) for Waste Collection and Storage

A systematic and meticulous approach to waste segregation and collection is the foundation of safe disposal.

Experimental Protocol: Waste Segregation and Containment

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:

    • Nitrile or other chemical-resistant gloves.[12][14]

    • Safety glasses or goggles.[15]

    • A fully buttoned laboratory coat.[5]

  • Designate a Waste Stream: All waste containing Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, whether it is pure compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), or solutions, must be designated as "Halogenated Organic Waste." [2]

  • Select a Waste Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap, provided by your EHS department.[16]

    • The container must be in good condition, with no cracks or leaks.

  • Segregate Meticulously:

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, methanol, hexanes).[2]

    • DO NOT mix with aqueous waste, acids, or bases.[2]

    • Rationale: Mixing waste streams complicates the incineration process, can create dangerous chemical reactions within the waste container, and significantly increases disposal costs.

  • Label the Container Correctly:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[16]

    • Clearly write the full chemical name: "Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate" and list any solvents used.

    • Keep a running log of the amounts added.

  • Safe Storage:

    • Always keep the waste container securely closed, except when adding waste.[2]

    • Store the container in a designated satellite accumulation area (SAA), such as a secondary containment bin within a ventilated cabinet or a chemical fume hood.[2][5]

  • Arrange for Disposal:

    • When the container is full or ready for disposal, contact your institution's EHS department.[2] They will provide instructions for pickup and transfer to a licensed hazardous waste contractor.

Spill and Emergency Procedures

Immediate and correct action is critical in the event of a spill.

Protocol: Solid Spill Cleanup

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be required.[12]

  • Control Dust: Do not use a dry brush or paper towel to sweep the solid, as this can create airborne dust.[3]

  • Collect Material: Gently cover the spill with a damp paper towel or absorbent pad to wet the material. Carefully sweep up the wetted material and contaminated absorbents.[12][13]

  • Containerize: Place all contaminated materials into a designated "Halogenated Organic Waste" container for disposal.[12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

The Disposal Pathway: From Bench to Destruction

The following workflow diagram illustrates the decision-making process and procedural flow for the proper management and disposal of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate waste.

G cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations A Waste Generation (Solid Residue, Contaminated Items) B Select 'Halogenated Organic Waste' Container A->B C Affix 'Hazardous Waste' Label (List Chemical Name) B->C D Add Waste to Container in Fume Hood C->D E Is Container Full? D->E Spill Spill Occurs? D->Spill F Store Securely in Satellite Accumulation Area E->F No G Contact EHS for Pickup E->G Yes H EHS Collects Waste from Lab G->H I Waste Manifested & Transported by Licensed Contractor H->I J High-Temperature Incineration (>1800°F) I->J K Gaseous Byproducts Scrubbed & Neutralized J->K L Final Ash Disposal in Secure Landfill K->L Spill->D No Spill_Proc Execute Spill Cleanup Protocol (See Section 4) Spill->Spill_Proc Yes Spill_Proc->D

Caption: Disposal workflow for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

References

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  • SAFETY DATA SHEET - Methyl 3-Methyl-4-nitrobenzoate. TCI Chemicals.
  • Lever, S. D., & Papadaki, M. (2004). Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. Journal of Hazardous Materials, 115(1-3), 91–100.
  • Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Product Page. Sigma-Aldrich.
  • Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate. Capot Chemical.
  • SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. Fisher Scientific.
  • Safety Data Sheet - METHYL BENZOATE. JPharmachem.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • SAFETY DATA SHEET - Methyl 2-methyl-3-nitrobenzoate. Thermo Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • MATERIAL SAFETY DATA SHEET - 1-Chloro-4-Nitobenzene. oxfordlabchem.com.
  • Cardillo, P., & Girelli, A. (1983). Thermal Stability of Nitrobenzyl Halogenides. Journal of Chemical & Engineering Data, 28(3), 348-351.
  • Arora, P. K., & Bae, H. (2014). Degradation of chlorinated nitroaromatic compounds. Applied microbiology and biotechnology, 98(16), 6889–6900.
  • Arora, P. K., & Bae, H. (2012). Degradation of chlorinated nitroaromatic compounds. Reviews in environmental science and bio/technology, 11(1), 23–36.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA).

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Handling

Personal protective equipment for handling Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Operational Safety Directive

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (Formula: C₁₅H₁₀ClNO₅, MW: 319.70 g/mol ) is a halogenated nitro-aromatic intermediate used primarily in the synthesis of phthalazine derivatives and other pharmacophores. Its structural motif—combining a nitro group, a chlorine atom, and a benzoate ester—dictates a specific safety profile characterized by skin/eye irritation , potential sensitization , and aquatic toxicity .

Immediate Action Required:

  • Primary Hazard: Respiratory and cutaneous irritation (GHS07).

  • Critical PPE: Nitrile gloves (0.11 mm min), chemical safety goggles, and a certified fume hood for all open handling.

  • Disposal: Must be segregated as Halogenated Organic Waste .

Part 1: Chemical Profile & Hazard Identification

To ensure scientific integrity, we must distinguish this specific ester (C₁₅) from its common precursors (e.g., Methyl 4-chloro-3-nitrobenzoate, C₈). The following data synthesizes specific property data with analogous hazard profiles where direct GHS data is harmonized.

Parameter Technical Specification
Chemical Name Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
Formula C₁₅H₁₀ClNO₅
Molecular Weight 319.70 g/mol
Physical State Solid (Typically Light Yellow Powder)
Solubility Low in water; Soluble in DCM, DMSO, Ethyl Acetate
GHS Classification Warning (Category 2/3) H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Note: Treat as H302 (Harmful if swallowed) due to nitro-aromatic moiety.[1]
Reactivity Incompatible with Strong Bases: Hydrolysis risk. Incompatible with Strong Oxidizers: Fire/Explosion risk.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: the protection level scales with the operational risk.

PPE Component Standard Operation (Weighing, Transfer)High-Risk Operation (Spill Cleanup, Heating, Scale-up >10g)Technical Rationale
Hand Protection Nitrile Gloves Thickness: ≥ 0.11 mm Breakthrough: > 480 minDouble Gloving Inner: Nitrile (0.11 mm) Outer: Nitrile (0.2 mm) or ButylNitro-aromatics can permeate thin latex rapidly. Double gloving prevents incidental exposure during high-concentration handling.
Eye/Face Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesPowder fines are a significant ocular irritant. Safety glasses with side shields are insufficient for powders.
Respiratory Protection Fume Hood (Face velocity: 0.5 m/s)N95/P2 Respirator (If hood unavailable or spill occurs)H335 hazard requires engineering controls first. Respirators are the secondary line of defense.
Body Protection Lab Coat (Cotton/Poly blend) Long sleeves, buttonedTyvek® Suit or Chemical ApronPrevents contamination of street clothes and reduces dermal absorption risk.

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the critical control points (CCPs) for handling this compound to minimize exposure.

HandlingWorkflow Receipt Receipt & Inspection (Verify CAS/Label) Storage Storage (Cool, Dry, Segregated) Receipt->Storage Log into Inventory Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Transfer to Lab Reaction Reaction Setup (Inert Atm, Temp Control) Weighing->Reaction Dissolve/Add Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Separate

Figure 1: Critical Control Points for handling Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

Step-by-Step Handling Procedure

Step 1: Preparation & Engineering Controls

  • Verify Ventilation: Ensure the chemical fume hood is operational with a face velocity between 0.3 and 0.5 m/s.

  • Static Control: Use an ionizing bar or anti-static gun if the humidity is low (<40%), as nitro-benzoate powders can be static-prone and disperse easily.

Step 2: Weighing & Transfer

  • Containment: Perform all weighing inside the fume hood. Do not tare the balance outside and bring it in.

  • Technique: Use a disposable spatula. Avoid "tapping" the spatula against the vessel rim, which generates airborne fines.

  • Solvent Addition: Add solvent (e.g., DCM, DMSO) slowly down the side of the vessel to minimize aerosolization of the powder.

Step 3: Reaction Monitoring

  • Temperature: If heating is required, ensure a reflux condenser is properly seated. Nitro compounds can decompose exothermically; do not exceed the decomposition temperature (typically >150°C, but specific data is sparse—assume instability >100°C without DSC data).

  • Inert Atmosphere: Nitrogen or Argon blanketing is recommended to prevent moisture absorption (hydrolysis of the ester).

Part 4: Emergency Response & Disposal

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Size & Location Start->Assess Small Small (< 5g) Inside Hood Assess->Small Large Large (> 5g) OR Outside Hood Assess->Large ActionSmall 1. Wet wipe (DCM/Acetone) 2. Dispose as Haz Waste Small->ActionSmall ActionLarge 1. Evacuate Area 2. Don Full PPE (Resp + Tyvek) 3. Cover with Absorbent pads Large->ActionLarge

Figure 2: Decision logic for spill remediation.

Exposure First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[3] Hold eyelids apart. Seek medical attention if irritation persists (H319).

  • Skin Contact: Wash with soap and water.[1][3][4][5] Do not use solvents (ethanol/acetone) on skin, as this may enhance absorption of the nitro compound.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Clearly label as "Contains Halogenated Nitro-Aromatics."

  • Prohibition: Do NOT mix with strong alkaline waste streams (e.g., NaOH solutions), as this can induce hydrolysis or formation of unstable salts.

References

  • Sigma-Aldrich. Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate Product Specification & Safety Information. Retrieved from

  • PubChem. Compound Summary for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate (C15H10ClNO5). National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet for Benzoic acid, 4-chloro-3-nitro- (Analogous Precursor). Retrieved from

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate Derivatives. Retrieved from

Sources

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